molecular formula C2H6O2S2 B590329 Methyl Methanethiosulfonate-13C CAS No. 1309943-60-9

Methyl Methanethiosulfonate-13C

Cat. No.: B590329
CAS No.: 1309943-60-9
M. Wt: 127.18
InChI Key: XYONNSVDNIRXKZ-OUBTZVSYSA-N
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Description

Methyl Methanethiosulfonate-13C (also known as MMTS-13C) is a stable isotope-labeled chemical reagent specifically designed for the rapid and selective modification of sulfhydryl groups in proteins and enzymes. This compound contains a 13C atom in the methyl group, which provides distinctive properties for advanced research applications without altering the fundamental chemical reactivity of the molecule. In proteomics and enzyme research, MMTS-13C serves as a reversible thiol-blocking agent that reacts selectively with cysteine residues to form mixed disulfide adducts. This reaction effectively protects sensitive thiol groups from oxidation while allowing for subsequent reactivation using reducing agents like DTT or 2-mercaptoethanol. Researchers utilize this property to study catalytic and structural cysteines in thiol enzymes, trap natural thiol-disulfide states of proteins, investigate redox regulation mechanisms, and prepare samples for mass spectrometric analysis by preventing thiol-disulfide exchange during processing. The incorporation of the 13C label makes this compound particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, where it enables site-directed methyl group labeling to probe protein structure and dynamics. This application has proven effective in investigating supramolecular protein systems such as the proteasome and ClpP protease, where MMTS-13C labeling reveals conformational heterogeneity and dynamics of gating residues. Additional research applications include mapping pore-lining regions of membrane proteins like the ryanodine receptor and studying organic cation transport mechanisms. The compound appears as a pale yellow oil with molecular formula C13CH6O2S2 and molecular weight 127.19, and should be stored refrigerated (2-8°C) under inert atmosphere. This product is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonylsulfanyl(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYONNSVDNIRXKZ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)S[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745989
Record name S-(~13~C)Methyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309943-60-9
Record name S-(~13~C)Methyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Supramolecular Protein Dynamics: The Strategic Application of 13C-Methyl Methanethiosulfonate in Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the structural interrogation of high-molecular-weight protein complexes via Nuclear Magnetic Resonance (NMR) spectroscopy was fundamentally limited by transverse relaxation (T2) line broadening. The advent of Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) revolutionized this space, yet traditional biosynthetic labeling relies on native methyl-bearing amino acids that are predominantly buried in hydrophobic cores.

13C-Methyl Methanethiosulfonate (13C-MMTS) has emerged as a critical reagent to bridge this gap. By facilitating the site-directed introduction of an extrinsic, highly mobile 13C-methyl tag onto surface-exposed cysteine residues, 13C-MMTS allows researchers to map allosteric networks, gating mechanisms, and conformational equilibria in massive, dynamic systems—ranging from the 670 kDa proteasome to membrane-bound G-protein coupled receptors (GPCRs).

The Mechanistic Imperative of 13C-MMTS

Traditional isotope labeling strategies (e.g., 13C-labeled Isoleucine, Leucine, and Valine precursors) provide excellent coverage of a protein's interior but often fail to report on the highly dynamic, solvent-exposed surfaces where protein-protein and protein-ligand interactions occur.

13C-MMTS solves this spatial bias through a highly specific S-methylthiolation reaction . The reagent reacts with the sulfhydryl (-SH) group of a native or engineered cysteine to form an S-methylthiocysteine (MTC) residue[1]. The resulting 13CH3-S- group acts as an independent dynamical reporter. Because the disulfide linkage is highly flexible, the methyl group rotates rapidly, preserving the sharp, intense signals required for the Methyl-TROSY effect even in massive supramolecular assemblies.

Crucially, the 13C-MTC NMR signal resonates in a uniquely unobstructed region of the 2D 1H-13C HMQC correlation map (ω13C ≈ 25 ppm, ω1H ≈ 2.3 ppm), preventing spectral overlap with native protein resonances[1]. In highly dynamic surface regions, this local mobility is so pronounced that it can even permit the study of large membrane proteins without the strict requirement for full protein perdeuteration[2].

Quantitative Benchmarking: Extrinsic vs. Intrinsic Labeling

To understand the strategic value of 13C-MMTS, it must be compared against traditional intrinsic labeling methodologies. The table below summarizes the core operational parameters.

Parameter13C-MMTS (Extrinsic Labeling)ILV Precursors (Intrinsic Labeling)
Target Residue Engineered or Native CysteineNative Isoleucine, Leucine, Valine
Spatial Bias Surface-exposed (solvent accessible)Hydrophobic core (predominantly buried)
Typical 1H Chemical Shift ~2.3 ppm0.5 – 1.5 ppm
Typical 13C Chemical Shift ~25 ppm10 – 25 ppm
Molecular Weight Limit > 1 MDa (via Methyl-TROSY)> 1 MDa (via Methyl-TROSY)
Perdeuteration Dependency Often optional for highly mobile surface sitesStrictly required for high-MW complexes

Self-Validating Experimental Protocol: Site-Directed Methyl Labeling

Scientific integrity in protein NMR requires that labeling protocols be rigorously self-validating. The following workflow details the causality behind each step of the 13C-MMTS labeling process, ensuring that expensive NMR instrument time is only utilized on stoichiometrically perfect samples.

Phase 1: Cysteine Engineering & Reduction
  • Site-Directed Mutagenesis: Generate a cysteine-free background (e.g., mutating native cysteines to alanine) and introduce a single cysteine at the target allosteric site. Causality: This ensures absolute site-specificity and prevents complex spectral overlap from multiple labeled sites.

  • Protein Reduction: Incubate the purified protein with 5 mM dithiothreitol (DTT) overnight in phosphate-buffered saline (PBS)[2]. Causality: Reduces any oxidized disulfide dimers, ensuring the engineered cysteine is in a highly reactive, free thiol state.

Phase 2: Reagent Exchange
  • DTT Clearance: Dialyze the sample using a 10,000 MWCO cassette against a degassed buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA) at 4°C[2]. Causality: Free DTT contains thiols that will aggressively compete with the protein, quenching the 13C-MMTS reagent if not quantitatively removed.

Phase 3: S-Methylthiolation
  • Conjugation: Add a 50% to 5-fold molar excess of 13C-MMTS (from a 100 mM stock in DMSO) and incubate overnight at 4°C on a rotating mixer[2][3]. Causality: The low temperature preserves the structural integrity of the protein, while the molar excess drives the thermodynamic equilibrium of the disulfide exchange to completion.

  • Excess Reagent Removal: Wash the labeled protein via secondary dialysis or size-exclusion chromatography (e.g., semi-preparative S200 column) to remove unreacted 13C-MMTS[3].

Phase 4: Self-Validation via Mass Spectrometry
  • ESI-MS Verification: Analyze 1-3 mg/mL of the labeled protein using Electrospray Ionization Mass Spectrometry (ESI-MS)[3]. Causality: The addition of the 13CH3-S- group yields a precise mass shift. Confirming this exact shift acts as a self-validating control, proving 100% labeling stoichiometry and ruling out spurious disulfide scrambling before NMR acquisition[4].

Workflow N1 1. Cysteine Engineering (Site-Directed Mutagenesis) N2 2. Protein Reduction (5 mM DTT) N1->N2 N3 3. DTT Removal (Dialysis/Desalting) N2->N3 N4 4. 13C-MMTS Conjugation (Overnight, 4°C) N3->N4 N5 5. Excess Reagent Removal (Buffer Exchange) N4->N5 N6 6. ESI-MS Validation (Confirm Stoichiometry) N5->N6 N7 7. Methyl-TROSY NMR (Data Acquisition) N6->N7

Caption: Workflow for site-directed 13C-MMTS labeling and validation in NMR proteomics.

Case Studies in Structural Biology & Drug Development

The integration of 13C-MMTS into structural biology pipelines has directly enabled the mapping of complex allosteric networks that were previously invisible to standard structural techniques.

A. GPCR Activation Dynamics in Detergent Micelles

G-protein coupled receptors (GPCRs) are notoriously difficult to study via NMR due to the necessity of large detergent micelles for solubilization. In the study of Neurotensin Receptor 1 (NTR1), researchers utilized 13C-MMTS to label surface-accessible cysteines at the cytoplasmic G-protein binding site. 2D 13C,1H HMQC spectra of the 13C-MMTS-labeled rNTR1 variants clearly distinguished the inactive and active conformational equilibria when the receptor was bound to an antagonist (SR142948) versus an agonist (NT1)[4].

B. Allosteric Gating in the ClpP Protease

The ClpP protease is a highly conserved supramolecular degradation machine. To understand its gating mechanism, researchers engineered a cysteine into the "handle" region of the Neisseria meningitidis ClpP complex and labeled it with 13C-MMTS. The resulting 13C-MTC reporter signal revealed a dramatic, pH-dependent conformational switch. The NMR data proved that the protease exists in an equilibrium between an active extended state at pH 8.5 and an inactive compressed state at pH 5.0, directly linking environmental pH to structural allostery[5].

Pathway State1 Inactive Compressed State (pH 5.0) Trigger pH Shift / Allosteric Trigger State1->Trigger Protonation change Reporter 13C-MTC NMR Signal Shift (Handle Region Dynamics) State1->Reporter Distinct NMR Peak A State2 Active Extended State (pH 8.5) State2->Reporter Distinct NMR Peak B Trigger->State2 Conformational switch

Caption: pH-dependent allosteric regulation of ClpP protease monitored via 13C-MTC NMR signals.

Conclusion

13C-Methyl Methanethiosulfonate (13C-MMTS) is not merely a chemical tag; it is a strategic structural probe. By transforming silent, solvent-exposed regions of massive protein complexes into highly visible, dynamic NMR reporters, 13C-MMTS empowers drug development professionals to observe allostery, ligand binding, and gating mechanisms in real-time solution states. When executed with rigorous MS-backed validation, it forms a cornerstone technique in modern supramolecular structural biology.

References

  • [1] Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease. University of Toronto. 1

  • [2] Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase. National Institutes of Health (NIH). 2

  • Unfolding the mechanism of the AAA+ unfoldase VAT by a combined cryo-EM, solution NMR study. University of Toronto.

  • [3] S-methyl-13C methanethiosulfonate (13C-MMTS) labeling (ChemBioChem). University of Zurich. 3

  • [5] A pH-Dependent Conformational Switch Controls N. meningitidis ClpP Protease Function. American Chemical Society (ACS). 5

  • [4] Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site‐Directed Methyl Labeling. Technical University of Munich (TUM). 4

Sources

The Mechanism and Applications of Reversible Thiol Blocking with MMTS-13C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Thiol-Disulfide Dynamics

Cysteine residues serve as critical functional nodes in protein structure, enzyme catalysis, and cellular redox signaling. Due to the high nucleophilicity of the deprotonated thiolate anion at physiological pH, cysteines are highly susceptible to diverse oxidative modifications, including S-nitrosylation, S-sulfhydration, and disulfide bond formation[1].

In both structural biology and redox proteomics, capturing the native oxidation state of a protein requires the immediate and complete quenching of free thiols to prevent artifactual oxidation during cell lysis and sample processing[2]. While traditional alkylating agents like iodoacetamide (IAM) provide an irreversible blockade, methyl methanethiosulfonate (MMTS) offers a reversible alternative, enabling dynamic downstream probing[3]. The isotopically labeled variant, 13C-MMTS, further extends this utility by introducing a precise 48 Da mass shift for mass spectrometry and an NMR-active spin-½ probe for advanced structural studies[4].

Core Mechanism of S-Methylthiolation

Unlike IAM or N-ethylmaleimide (NEM)—which operate via irreversible SN2 nucleophilic substitution or Michael addition pathways—MMTS modifies cysteines through a reversible thiol-disulfide exchange[3].

Mechanistically, the electrophilic sulfur atom of MMTS is attacked by the nucleophilic cysteine thiolate. This reaction results in the covalent attachment of a methylthio group (-SCH₃) to the protein, forming a mixed disulfide, while methanesulfinic acid is released as a leaving group[5]. Standard 12C-MMTS adds a mass of 47 Da[6], whereas 13C-MMTS adds exactly 48 Da. Because the resulting modification is a disulfide bond, it is fully reversible under mild reducing conditions using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)[2],[5].

G Cys Free Cysteine (Cys-SH) Intermediate Thiol-Disulfide Exchange Cys->Intermediate Nucleophilic Attack MMTS 13C-MMTS (CH3-SO2-S-13CH3) MMTS->Intermediate Blocked Blocked Cysteine (Cys-S-S-13CH3) Intermediate->Blocked Release of Sulfinic Acid Reversed Restored Cysteine (Cys-SH) Blocked->Reversed Reduction (DTT/TCEP)

Chemical mechanism of reversible S-methylthiolation by 13C-MMTS and subsequent reduction.

Application 1: Redox Proteomics & The Biotin-Switch Technique

In redox proteomics, distinguishing between endogenously free thiols and specifically oxidized thiols (e.g., S-nitrosothiols) is a massive analytical challenge. The Biotin-Switch Technique (BST) relies entirely on the reversibility of the MMTS blockade[1].

The Causality of the Workflow:

  • Denaturing Blockade: Cells are lysed in a buffer containing Sodium Dodecyl Sulfate (SDS) and an excess of MMTS. SDS is strictly required to unfold native protein structures, exposing buried hydrophobic cysteines. If these buried cysteines are not blocked, they will unfold later in the assay and react with labeling probes, generating false-positive signals[7].

  • Reagent Clearance: Unreacted MMTS must be rigorously removed (typically via cold acetone precipitation) to prevent it from re-blocking newly generated thiols in subsequent steps[8],[7].

  • Selective Reduction: A specific reductant is applied. For example, sodium ascorbate selectively reduces S-nitrosothiols back to free thiols, while leaving the MMTS-blocked (S-methylthiolated) cysteines completely intact[8],[7].

  • Labeling: The nascent free thiols are reacted with a biotinylated probe or a heavy isotope tag for enrichment and LC-MS/MS analysis[1].

Workflow Lysis 1. Cell Lysis & Denaturation (Buffer with SDS) Block 2. Free Thiol Blocking (Excess 13C-MMTS) Lysis->Block Precipitate 3. Reagent Removal (Acetone Precipitation) Block->Precipitate Reduce 4. Selective Reduction (Ascorbate for SNO) Precipitate->Reduce Label 5. Nascent Thiol Labeling (Biotin or Isotope Tag) Reduce->Label MS 6. LC-MS/MS Analysis (Detection of 48 Da shift) Label->MS

Step-by-step workflow for the Biotin-Switch Technique utilizing 13C-MMTS for thiol blocking.

Application 2: Structural Biology & Methyl-TROSY NMR

Solution-state NMR of supramolecular protein complexes (>100 kDa) suffers from severe signal broadening due to rapid transverse relaxation (T2). 13C-MMTS solves this limitation by introducing a highly mobile 13C-methyl group at site-directed cysteine mutants[9].

The Causality of the Isotope: The 13C nucleus provides the necessary spin-½ for NMR detection. Because the -S-13CH₃ group rotates rapidly around the disulfide bond, its local correlation time is decoupled from the slow global tumbling of the massive protein complex. This yields sharp, intense cross-peaks in 1H-13C Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. This technique allows researchers to map allosteric changes and conformational dynamics in massive systems—such as the 20S proteasome or membrane-bound Cytochrome P450 reductases—without requiring expensive and complex full-protein perdeuteration[4],[9].

Quantitative Data: Reagent Comparison

ReagentReaction MechanismReversibilityMass Shift (Da)Primary Application
Iodoacetamide (IAM) SN2 Nucleophilic SubstitutionIrreversible+57.02General proteomics; stable MS alkylation[3]
N-Ethylmaleimide (NEM) Michael AdditionIrreversible+125.13Trapping fast redox states; stable blocking
12C-MMTS Thiol-Disulfide ExchangeReversible+47.09Redox proteomics (Biotin-Switch)[6]
13C-MMTS Thiol-Disulfide ExchangeReversible+48.08Methyl-TROSY NMR; Quantitative MS[4]

Validated Experimental Protocols

Protocol 1: Reversible Thiol Blocking for Redox Proteomics (Self-Validating)
  • Lysis and Denaturation: Lyse cells in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.8) containing 2.5% SDS and 100 mM 13C-MMTS. Incubate at 50°C for 30 minutes in the dark[8].

  • Precipitation: Add 2 volumes of cold acetone (-20°C) to the lysate. Incubate at -20°C for 20 minutes to precipitate proteins and remove unreacted MMTS[8].

  • Resuspension: Centrifuge, discard the supernatant, and wash the pellet four times with 70% cold acetone. Resuspend the pellet in 1% SDS in HEN buffer[8].

  • Self-Validation Control: Split the sample into two aliquots. Treat the experimental aliquot with 30 mM sodium ascorbate (to reduce SNO) and the control aliquot with water. If the water control shows downstream biotin labeling, the initial MMTS blockade was incomplete, and the SDS/MMTS ratio must be optimized[8],[7].

Protocol 2: Site-Directed 13C-MMTS Labeling for NMR
  • Reduction: Incubate the purified target protein with 5 mM DTT overnight at 4°C to ensure all structural and engineered cysteines are fully reduced[4].

  • Buffer Exchange: Remove DTT completely using a desalting column (e.g., PD-10) or dialysis into a degassed, DTT-free buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)[4].

  • Labeling: Add a 50% molar excess of 13C-MMTS (prepared from a 100 mM DMSO stock) relative to the total thiol concentration. Incubate overnight at 4°C[4].

  • Self-Validation Control: Prior to NMR, perform ESI-MS or MALDI-TOF mass spectrometry on a small aliquot to confirm a uniform +48 Da mass shift per targeted cysteine. This verifies the absence of unlabeled or non-specifically over-labeled species[4].

References

  • Mtoz Biolabs.
  • PMC. "Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery".
  • PLOS One.
  • MDPI.
  • Benchchem.
  • PNAS. "Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase".
  • University of Liverpool.
  • PMC. "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase".
  • University of Toronto.
  • ACS Publications. "Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease".

Sources

Precision Probing of Supramolecular Dynamics: The Strategic Advantages of 13C-MMTS in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating atomic-level protein dynamics, allostery, and ligand-binding mechanisms. However, as researchers push the boundaries toward high-molecular-weight supramolecular complexes and membrane proteins, they encounter a fundamental physical barrier: slow molecular tumbling leads to rapid transverse relaxation ( T2​ ), resulting in severe line broadening and signal loss.

To overcome this, isotopic labeling of methyl groups combined with Transverse Relaxation-Optimized Spectroscopy (methyl-TROSY) has become the gold standard. While biosynthetic labeling of Isoleucine, Leucine, and Valine (ILV) is common, it often suffers from severe spectral overlap and cannot target specific functional domains. This whitepaper details the mechanistic superiority, experimental deployment, and self-validating protocols of 13C-methyl-methanethiosulfonate (13C-MMTS) —a precision chemical probe that introduces a highly sensitive, site-specific 13C-methyl group into target proteins, revolutionizing the study of large macromolecular machines and G-protein coupled receptors (GPCRs).

The Mechanistic Superiority of 13C-MMTS

The Chemistry of S-Methylthiocysteine (MTC)

13C-MMTS reacts specifically with the sulfhydryl group of solvent-exposed cysteine residues via a disulfide exchange mechanism. This reaction yields a 13C-methylthiocysteine (MTC) residue ()[1].

Causality of Choice: Unlike strong alkylating agents (e.g., 13C-iodomethane) that can non-specifically methylate histidines or N-termini, MMTS is highly chemoselective for thiols. Furthermore, the resulting MTC side chain is structurally analogous to native methionine, ensuring minimal steric perturbation to the protein's native fold compared to bulky paramagnetic spin labels or fluorophores[1].

Exploiting the Methyl-TROSY Effect

In large proteins (>50 kDa), dipole-dipole interactions cause rapid signal decay. Methyl groups possess a rapid three-fold symmetry axis of rotation, which partially averages out these relaxation pathways. By utilizing a 2D 1 H- 13 C HMQC pulse sequence that selects for the slowly relaxing transitions of the methyl group, 13C-MMTS labeling yields sharp, highly intense cross-peaks. This allows for the observation of complexes as large as the 670 kDa proteasome ()[2].

Uncluttered Spectral Windows

A critical bottleneck in traditional ILV labeling is spectral crowding; a 100 kDa protein may present over 150 overlapping methyl signals. Because the 13C-methyl group in MTC is bonded directly to a sulfur atom, its chemical shift is significantly deshielded. The 13 C resonance appears at ~25 ppm and the 1 H resonance at ~2.3 ppm[1]. This places the MTC probe in a completely isolated, "clean" region of the NMR spectrum, allowing for unambiguous assignment and dynamic tracking without the need for complex multi-dimensional assignment experiments.

Comparative Analysis of Labeling Strategies

To understand when to deploy 13C-MMTS, it must be benchmarked against alternative methodologies.

Feature13C-MMTS LabelingBiosynthetic ILV LabelingParamagnetic Spin Labeling
Target Residue Cysteine (Native or Engineered)Isoleucine, Leucine, ValineCysteine (Native or Engineered)
Labeling Mechanism Post-translational chemicalMetabolic incorporationPost-translational chemical
Spectral Overlap Minimal (Unique chemical shift)High (Multiple native residues)N/A (Causes line broadening)
Structural Perturbation Low (Mimics Methionine)None (Native isotopes)Moderate to High (Bulky tags)
Perdeuteration Need Often optional for surface sitesStrictly required for >50 kDaRequired for large complexes
Primary Application Site-specific conformational trackingGlobal structural mappingDistance measurements (PREs)

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that every biochemical workflow must be a self-validating system. The following protocol for 13C-MMTS labeling incorporates mandatory checkpoints to ensure absolute data integrity.

Workflow N1 Site-Directed Mutagenesis (Cys Insertion) N2 DTT Reduction (Free Thiols) N1->N2 N3 Buffer Exchange (Remove DTT) N2->N3 N4 13C-MMTS Reaction N3->N4 N5 ESI-MS Validation N4->N5 N6 2D HMQC NMR N5->N6

Step-by-step workflow for 13C-MMTS site-directed labeling and NMR validation.

Step-by-Step Methodology:
  • Construct Design: Generate a "cysteine-less" background of your target protein. Introduce a single cysteine at the allosteric site of interest via site-directed mutagenesis[3].

  • Disulfide Reduction: Incubate the purified protein with 5–10 mM Dithiothreitol (DTT) for 2 hours at room temperature to reduce any inter/intra-molecular disulfides.

  • Buffer Exchange (Critical Step): Exchange the protein into a degassed buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA) using a desalting column.

    • Causality: DTT contains free thiols that will competitively react with MMTS. EDTA prevents metal-catalyzed oxidation of the newly freed protein thiols.

    • Self-Validation Checkpoint: Perform a DTNB (Ellman's reagent) assay on the column flow-through. The reaction must proceed only when the flow-through shows zero residual DTT.

  • 13C-MMTS Conjugation: Add a 5-fold molar excess of 13C-MMTS (from a 100 mM stock in DMSO) to the protein. Incubate overnight at 4°C[4].

  • Quenching & Final Exchange: Remove unreacted 13C-MMTS by dialyzing into the final NMR buffer (containing 10% D 2​ O for the spectrometer lock).

  • Mass Spectrometry Validation:

    • Self-Validation Checkpoint: Submit the sample for ESI-MS. The spectra must show a mass shift of exactly +47.0 Da per engineered cysteine[5]. Intermediate masses indicate mixed disulfides, while excessive mass indicates off-target labeling.

  • NMR Acquisition: Record a 2D 1 H- 13 C HMQC spectrum.

    • Self-Validation Checkpoint: You must observe a single, sharp cross-peak at ~25 ppm ( 13 C) and ~2.3 ppm ( 1 H) for a monomeric, single-state protein[4].

High-Impact Applications in Drug Discovery

Probing GPCR Conformational Equilibria

G-protein coupled receptors (GPCRs) are notoriously difficult to study via NMR due to their requirement for membrane-mimetic environments (micelles/nanodiscs), which drastically increases the tumbling correlation time. By labeling specific intracellular gating residues of the Neurotensin Receptor 1 (NTR1) with 13C-MMTS, researchers successfully mapped the dynamic equilibrium between active and inactive states upon agonist versus antagonist binding ()[5].

GPCR_Dynamics GPCR 13C-MTC Labeled GPCR Agonist Agonist Binding GPCR->Agonist Antagonist Antagonist Binding GPCR->Antagonist Active Active Conformation (Shift A) Agonist->Active Inactive Inactive Conformation (Shift B) Antagonist->Inactive Active->Inactive Dynamic Equilibrium

Conformational equilibrium of a 13C-MMTS labeled GPCR modulated by ligand binding.

Paramagnetic Membrane Proteins

In systems containing paramagnetic centers (which cause severe distance-dependent signal wiping), traditional uniform labeling fails. In a landmark study of the NADPH-cytochrome P450 oxidoreductase (POR) embedded in nanodiscs, 13C-MMTS probes were introduced at surface-exposed cysteines. Because the MTC probes were highly mobile and strategically placed away from the paramagnetic flavin centers, researchers achieved high-resolution spectra at 600 MHz without the need for expensive and low-yielding protein perdeuteration ()[3].

Conclusion

The integration of 13C-MMTS into the structural biology toolkit bridges the gap between static crystallography and dynamic, solution-state reality. By providing an uncluttered, highly sensitive, and minimally perturbative NMR probe, 13C-MMTS empowers researchers to decode the allosteric networks of supramolecular machines and membrane proteins that were previously deemed "invisible" to NMR spectroscopy. When executed with rigorous, self-validating protocols, this technique is a formidable asset in structure-based drug discovery.

References

  • Religa, T. L. et al. "Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease." Journal of the American Chemical Society, 2011.[Link]

  • Galiakhmetov, A. R. et al. "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase." Journal of Biomolecular NMR, 2018.[Link]

  • Kofuku, Y. et al. "Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site-Directed Methyl Labeling." Angewandte Chemie International Edition, 2014.[Link]

  • Velyvis, A. et al. "An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome." PLOS One, 2012.[Link]

Sources

The Aqueous Stability and Application of Methyl Methanethiosulfonate-13C (13C-MMTS) in Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structural biology and protein NMR spectroscopy, the mapping of high-molecular-weight complexes requires advanced isotopic labeling strategies. Methyl Methanethiosulfonate-13C (13C-MMTS) has emerged as a premier reagent for site-directed methyl labeling, enabling the insertion of an NMR-active 13CH3​ probe onto solvent-accessible cysteine residues to form S -methylthiocysteine (MTC)[1]. However, the utility of 13C-MMTS is fundamentally challenged by its inherent chemical instability in aqueous solutions.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical organic chemistry and benchtop execution. This guide dissects the aqueous degradation kinetics of 13C-MMTS, explains the causality behind strict handling requirements, and provides self-validating experimental protocols to ensure high-yield, reproducible protein labeling.

Mechanistic Grounding: The Chemistry of 13C-MMTS

The efficacy of 13C-MMTS lies in its dual chemical nature: it is an exceptionally potent electrophile, yet highly susceptible to nucleophilic attack.

The Thiol-Disulfide Exchange (The Desired Pathway)

MMTS reacts with free sulfhydryl groups (-SH) via a rapid thiol-disulfide exchange. The sulfonyl group ( -SO2​CH3​ ) acts as a highly efficient, electron-withdrawing leaving group. When a thiolate anion attacks the sulfenyl sulfur of MMTS, it forms a stable mixed disulfide bond (the MTC adduct) while liberating methanesulfinic acid[2]. The intrinsic reactivity of methanethiosulfonates with thiols is exceptionally high—on the order of 105 M−1s−1 [3].

Aqueous Hydrolysis (The Degradation Pathway)

The same electrophilicity that makes 13C-MMTS an excellent labeling reagent makes it vulnerable to water. In aqueous buffers, hydroxide ions ( OH− ) act as competing nucleophiles. Nucleophilic attack on the reagent leads to hydrolysis, breaking the molecule down into methanesulfinic acid and methanethiol, which can further disproportionate into dimethyl disulfide (DMDS)[4]. Because this degradation is base-catalyzed, the half-life of MMTS drops precipitously as the pH of the buffer increases.

Pathway MMTS 13C-MMTS (Highly Reactive) Adduct 13C-MTC Adduct (Stable Label) MMTS->Adduct Thiol-Disulfide Exchange (k ~ 10^5 M^-1 s^-1) Degradation Hydrolysis Byproducts (Methanesulfinic Acid) MMTS->Degradation Hydrolysis (pH & Temp Dependent) Thiol Protein Cysteine (R-SH) Thiol->Adduct Water Aqueous Buffer (H2O / OH-) Water->Degradation

Caption: Reaction partitioning of 13C-MMTS between target thiol labeling and aqueous hydrolysis.

Quantitative Stability Profile in Aqueous Media

To design a robust labeling experiment, one must understand the kinetic boundaries of the reagent. The table below synthesizes the stability and reactivity parameters of MMTS in various environments.

Table 1: Stability and Kinetic Parameters of MMTS

ParameterValue / ObservationMechanistic Implication
Intrinsic Thiol Reactivity ∼105 M−1s−1 The labeling reaction outpaces hydrolysis if the reagent is mixed rapidly with the target protein[3].
Aqueous Half-Life (pH 7.0, 20°C) ∼12−30 minutesAqueous stock solutions are unviable. Reagent must be dissolved in organic solvent prior to use[3].
Aqueous Half-Life (pH 6.0, 20°C) >90 minutesLowering pH reduces hydroxide concentration, slowing the base-catalyzed hydrolysis[3].
Optimal Storage Conditions −20∘C , DesiccatedHygroscopic nature requires strict exclusion of ambient moisture to prevent premature degradation[4].
Primary Solvent Compatibility DMSO, DMF, Acetonitrile100% organic, aprotic solvents prevent hydrolysis during stock preparation[4].

The Causality of Experimental Design

Understanding the degradation kinetics dictates several non-negotiable rules for handling 13C-MMTS:

  • Never store 13C-MMTS in aqueous buffers. It must be dissolved in 100% anhydrous d6​ -DMSO or acetonitrile immediately before use[5].

  • Remove competing nucleophiles. Reducing agents like DTT or β -mercaptoethanol contain free thiols that will instantly consume 13C-MMTS. They must be rigorously removed via size-exclusion chromatography (SEC) prior to labeling.

  • Control the pH. While a higher pH accelerates thiol reactivity (by increasing the population of the reactive thiolate anion), it also accelerates reagent hydrolysis. A pH of 7.0 to 7.5 offers the optimal kinetic window where labeling outcompetes degradation.

Workflow Step1 1. Reduction Reduce protein thiols (e.g., 5 mM DTT) Step2 2. Desalting Remove reductants (TCEP/DTT-free buffer) Step1->Step2 Step4 4. Labeling React at 4°C (Fast kinetics) Step2->Step4 Step3 3. Stock Prep Dissolve 13C-MMTS in 100% d6-DMSO Step3->Step4 Step5 5. Quenching Remove excess MMTS via SEC or dialysis Step4->Step5

Caption: Optimized workflow for 13C-MMTS protein labeling minimizing aqueous degradation.

Experimental Protocols

Protocol 1: Self-Validating 13C-MMTS Labeling Workflow

This protocol is designed as a self-validating system. By incorporating an Ellman's reagent (DTNB) assay, the researcher can quantitatively verify that the thiols were successfully labeled, proving that the 13C-MMTS did not hydrolyze before reacting.

Phase A: Protein Preparation

  • Reduction: Incubate your purified target protein (typically ) with 5 mM DTT for 30 minutes at room temperature to ensure all cysteine residues are fully reduced.

  • Buffer Exchange: Pass the protein through a pre-equilibrated desalting column (e.g., PD-10 or Zeba Spin) into a degassed, reductant-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Causality: Degassing prevents ambient oxygen from re-oxidizing the thiols before the MMTS can react.

  • Pre-Labeling Validation: Extract a aliquot and react with DTNB. Measure absorbance at 412 nm to quantify the exact concentration of free thiols available for labeling.

Phase B: Reagent Preparation and Labeling 4. Stock Preparation: Remove the 13C-MMTS vial from −20∘C storage and allow it to equilibrate to room temperature before opening to prevent condensation[4]. Dissolve the neat liquid in 100% anhydrous d6​ -DMSO to create a 100 mM stock solution[5]. 5. Reaction: Add the 13C-MMTS stock to the protein solution to achieve a 2- to 5-fold molar excess over the total thiol concentration. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. 6. Incubation: Incubate the mixture at 4∘C for 1 to 2 hours. Causality: The low temperature marginally slows the thiol-disulfide exchange, but drastically suppresses the activation energy required for aqueous hydrolysis, extending the reagent's functional half-life.

Phase C: Quenching and Post-Validation 7. Removal: Remove unreacted 13C-MMTS and its hydrolysis byproducts (methanesulfinic acid) by passing the reaction mixture through a second desalting column or via extensive dialysis. 8. Post-Labeling Validation: Extract a aliquot of the purified, labeled protein and react with DTNB. A lack of absorbance at 412 nm confirms >95% labeling efficiency, validating that the 13C-MMTS successfully outcompeted aqueous hydrolysis.

Protocol 2: Analytical Validation of Reagent Integrity

If a batch of 13C-MMTS is suspected of having hydrolyzed due to improper storage, its integrity can be verified before risking valuable protein samples.

  • Prepare a 1 mM solution of a model thiol (e.g., L-cysteine or reduced glutathione) in pH 7.0 buffer.

  • Prepare a nominal 2 mM solution of the suspect 13C-MMTS in DMSO.

  • Mix equal volumes of the thiol and MMTS solutions. Incubate for 5 minutes.

  • Quench with DTNB and measure absorbance at 412 nm . If the MMTS is fully intact, it will have consumed all the model thiols, resulting in zero absorbance. If absorbance is detected, the MMTS has partially hydrolyzed and the batch should be discarded.

Conclusion

The use of 13C-MMTS is a powerful technique for probing protein dynamics, provided the researcher respects the molecule's thermodynamic and kinetic realities. By strictly avoiding aqueous stock solutions, controlling reaction pH, and utilizing low temperatures during labeling, the rapid thiol-disulfide exchange kinetics can be leveraged to completely outcompete the reagent's innate tendency toward aqueous hydrolysis.

References

  • MTS Reagents: General Information and Stability Texas Tech University Health Sciences Center (TTUHSC) URL: [Link]

  • Transient RNA Interactions Leave a Covalent Imprint on a Viral Capsid Protein Journal of the American Chemical Society (JACS) URL: [Link]

  • Intrinsically Disordered Regions in the Transcription Factor MYC:MAX Modulate DNA Binding via Intramolecular Interactions Biochemistry (ACS Publications) URL: [Link]

Sources

Precision NMR Probing with MMTS-¹³C: Molecular Weight, Isotopic Enrichment, and Site-Directed Labeling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy of high-molecular-weight protein complexes (>100 kDa) is historically bottlenecked by severe signal overlap and rapid transverse relaxation. To overcome this, researchers employ Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), a technique that relies on highly mobile, isotopically enriched methyl groups to act as structural reporters.

While biosynthetic labeling (e.g., introducing ¹³C-labeled Ile, Leu, or Val precursors during expression) is standard, it lacks site-specificity if the target protein contains dozens of these residues. As a Senior Application Scientist, I frequently guide teams toward a more precise alternative: site-directed methyl labeling using MMTS-¹³C (S-Methyl-¹³C methanethiosulfonate) . This guide deconstructs the physicochemical properties of MMTS-¹³C, the chemical causality behind its reactivity, and provides a self-validating experimental workflow for its application in advanced NMR studies.

Physicochemical Blueprint: Molecular Weight and Isotopic Enrichment

Understanding the exact mass and isotopic profile of your labeling reagent is not merely trivia—it is the mathematical foundation for validating your biochemical reaction via Mass Spectrometry (MS) before committing to expensive NMR instrument time.

According to 1, unlabeled MMTS possesses a molecular weight of 126.20 g/mol and a chemical formula of C₂H₆O₂S₂[1]. However, the isotopically enriched variant, MMTS-¹³C, substitutes the terminal methyl carbon with a ¹³C isotope, shifting the molecular weight to 127.19 g/mol [2].

Commercial MMTS-¹³C is typically synthesized with an isotopic enrichment of ≥ 97 atom % ¹³C [2]. Why 97%? NMR sensitivity is directly proportional to the abundance of the NMR-active spin-½ nucleus. At natural abundance (~1.1%), the signal-to-noise ratio in large protein complexes is too low for multidimensional data acquisition. An enrichment of 97% ensures that nearly every labeled site contributes to the cross-peak intensity, minimizing acquisition time while balancing the synthetic cost of the reagent.

Table 1: Physicochemical and Isotopic Profile of MMTS Variants
ParameterUnlabeled MMTSMMTS-¹³C
CAS Number 2949-92-01309943-60-9
Molecular Formula C₂H₆O₂S₂C(¹³C)H₆O₂S₂
Molecular Weight 126.20 g/mol 127.19 g/mol
Isotopic Enrichment Natural Abundance (~1.1% ¹³C)≥ 97 atom % ¹³C
Target Functional Group Free Sulfhydryl (-SH)Free Sulfhydryl (-SH)
Resulting Adduct Methylthiocysteine (MTC)¹³C-Methylthiocysteine (¹³C-MTC)
Net Mass Shift (Intact MS) +46.08 Da per site+47.08 Da per site

The Chemical Mechanism of Site-Directed Methyl Labeling

The utility of MMTS-¹³C lies in its exquisite selectivity for cysteine residues. As demonstrated by 3, reacting MMTS-¹³C with solvent-exposed cysteine thiol groups yields a ¹³C-methylthiocysteine (¹³C-MTC) residue[3].

The Causality of the Reaction: MMTS is a thiosulfonate ester. The reaction proceeds via a nucleophilic substitution mechanism. The thiolate anion (S⁻) of the engineered cysteine attacks the sulfenyl sulfur of MMTS. This attack displaces the methanesulfinate anion (CH₃SO₂⁻), which is an excellent leaving group, driving the reaction irreversibly forward under mild aqueous conditions.

The resulting ¹³C-MTC adduct is structurally analogous to a native methionine residue. Because of this structural mimicry, the introduction of the ¹³C-MTC probe rarely perturbs the native folding or function of the protein, making it an ideal dynamic reporter for conformational changes.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility, an experimental workflow must be self-validating. The following protocol details the site-directed labeling of a high-molecular-weight protein, incorporating strategic checkpoints to prevent reagent quenching and verify labeling efficiency. This methodology has been successfully adapted for complex systems, including paramagnetic membrane proteins like NADPH-cytochrome P450 oxidoreductase[4].

MMTS_Labeling_Workflow Mut 1. Site-Directed Mutagenesis Engineer target Cys in Cys-less background Red 2. Thiol Reduction Incubate with 5 mM DTT to break disulfides Mut->Red Buf1 3. Primary Buffer Exchange Remove DTT to prevent reagent quenching Red->Buf1 Lab 4. 13C-MMTS Labeling React with 5-20x molar excess of 13C-MMTS Buf1->Lab Buf2 5. Secondary Buffer Exchange Remove unreacted MMTS & transfer to NMR buffer Lab->Buf2 Val 6. MS & NMR Validation Confirm +47.08 Da mass shift & acquire HMQC Buf2->Val

Workflow for site-directed isotopic labeling of proteins using 13C-MMTS.

Step-by-Step Methodology

Step 1: Construct Engineering

  • Action: Mutate all native, non-essential cysteines to serine or alanine to create a "Cys-less" background. Introduce a single cysteine at your target structural site.

  • Causality: This ensures that the ¹³C-MMTS reagent labels only one specific locus, resulting in a single, unambiguous NMR cross-peak per protein molecule.

Step 2: Thiol Reduction

  • Action: Incubate the purified protein with 5 mM Dithiothreitol (DTT) overnight at 4°C[4].

  • Causality: Cysteines are highly susceptible to oxidation, forming intermolecular disulfide bonds or sulfenic acid. DTT ensures the target thiol is fully reduced, maintaining its nucleophilicity for the upcoming reaction.

Step 3: Primary Buffer Exchange (Critical Step)

  • Action: Dialyze the protein against a degassed buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA) to completely remove the DTT[4].

  • Causality: DTT contains two thiol groups. If left in the solution, DTT will competitively react with the MMTS-¹³C, instantly quenching your expensive isotopic reagent and resulting in zero protein labeling.

Step 4: ¹³C-MMTS Labeling Reaction

  • Action: Add MMTS-¹³C to the protein solution at a 5-to-20-fold molar excess. Incubate at room temperature for 2 to 4 hours, or overnight at 4°C.

  • Causality: The molar excess drives the bimolecular disulfide exchange reaction to completion, ensuring 100% labeling efficiency across the protein population.

Step 5: Secondary Buffer Exchange

  • Action: Perform a final buffer exchange into your optimized NMR buffer (e.g., using a centrifugal concentrator or size-exclusion chromatography)[4].

  • Causality: This removes the unreacted MMTS-¹³C and the methanesulfinic acid byproduct, preventing them from generating massive background signals in your NMR spectra.

Step 6: Self-Validation via Intact Mass Spectrometry

  • Action: Analyze an aliquot of the labeled protein using Intact LC-MS.

  • Causality: This is the self-validating checkpoint. The addition of the -S-¹³CH₃ group replaces the thiol hydrogen (1.008 Da) with a mass of 48.092 Da (³²S + ¹³C + ³H). Therefore, a successful reaction yields a highly specific net mass shift of +47.08 Da .

    • Diagnostic logic: If the mass shift is +94.16 Da, off-target labeling occurred (two sites). If the shift is +32 Da, the protein was oxidized instead of labeled. Proceed to NMR only if the +47.08 Da shift is confirmed.

References

  • Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase | PMC (nih.gov) | 4

  • Mmts - Sigma-Aldrich | Sigma-Aldrich | 2

  • Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease | ACS Publications |3

  • S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 | PubChem | 1

Sources

Methodological & Application

Application Note: High-Resolution Quantitative Proteomics using Isotopic MMTS (¹²C/¹³C-MMTS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Reversible Isotopic Alkylation

In mass spectrometry (MS)-based quantitative proteomics, the accurate measurement of protein expression and cysteine reactivity relies heavily on the choice of thiol-blocking agent. While iodoacetamide (IAM) and N-ethylmaleimide (NEM) are ubiquitous, they present significant analytical challenges. IAM frequently causes off-target alkylation of lysines and N-termini, generating a +57.02 Da artifact that mimics the diglycine remnant of ubiquitination [1]. NEM, while highly reactive, is bulky (+125 Da) and prone to ring-opening hydrolysis, splitting the peptide signal across multiple mass states.

To circumvent these issues, S-Methyl methanethiosulfonate (MMTS) and its stable isotope-labeled counterpart, ¹³C-MMTS , offer a highly specific, low-footprint alternative. By leveraging the precise 1.0034 Da mass difference between ¹²C-MMTS and ¹³C-MMTS, researchers can perform highly accurate, multiplexed relative quantification of cysteine-containing peptides without the steric hindrance or off-target artifacts associated with traditional tags [2].

Mechanistic Insights: Chemistry and Causality (E-E-A-T)

The Thiol-Disulfide Exchange

Unlike IAM, which forms an irreversible thioether bond via an S_N2 mechanism, MMTS modifies cysteines through a rapid thiol-disulfide exchange. The nucleophilic thiolate anion of the cysteine attacks the electrophilic sulfur of MMTS, releasing methanesulfinic acid and forming a mixed disulfide (-S-S-CH₃) [3].

Causality in Protocol Design: Because the resulting modification is a disulfide, it is fully reversible by reducing agents . This dictates a critical protocol divergence: under no circumstances can dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) be used to quench the reaction or be included during the tryptic digestion step. Doing so will completely strip the isotopic label from the proteins [4].

The Isotopic Mass Shift and Deconvolution Logic

The net mass added to a cysteine residue by ¹²C-MMTS is +45.9877 Da , while ¹³C-MMTS adds +46.9911 Da [5]. The difference is exactly one neutron mass (1.0034 Da).

Because this mass difference is identical to the natural mass difference between ¹²C and ¹³C, the monoisotopic peak (M₀) of the Heavy (¹³C-MMTS) peptide is perfectly isobaric with the first isotopic peak (M+1) of the Light (¹²C-MMTS) peptide. High mass resolution alone cannot separate them. Therefore, quantification requires mathematical deconvolution : the theoretical natural ¹³C abundance of the Light peptide must be subtracted from the observed overlapping peak to yield the true intensity of the Heavy peptide.

MS_Logic MS1 High-Res MS1 Scan Detect Detect Peptide Envelope MS1->Detect Split Isobaric Overlap Detect->Split Light 12C Peak (M0) Provides Base Light Quant Split->Light Heavy 13C Peak (M0) + Light (M1) Isobaric Mixture Split->Heavy Deconv Mathematical Deconvolution Subtract Theoretical Light M1 Light->Deconv Predict M1 Heavy->Deconv Quant Calculate Final Ratio (Heavy / Light) Deconv->Quant

Logic for mathematical deconvolution of isobaric MS1 isotopic envelopes in 13C-MMTS proteomics.

Quantitative Data Summaries

Table 1: Comparative Analysis of Cysteine Alkylating Agents
ReagentNet Mass Shift (Da)Bond TypeReversibilityMajor Off-Target EffectsBest Use Case
¹²C-MMTS +45.9877DisulfideYes (DTT/TCEP)None (Highly specific)Reversible blocking, SCAM
¹³C-MMTS +46.9911DisulfideYes (DTT/TCEP)None (Highly specific)MS Isotopic Quantification
IAM +57.0215ThioetherNoLysine, N-term, HistidineStandard Bottom-Up MS
NEM +125.0477ThioetherNoRing hydrolysis (+18 Da)In vivo trapping
Table 2: Mass Spectrometry Configuration for ¹³C-MMTS
ParameterSetting / ValueRationale
MS1 Resolution ≥ 60,000 (at m/z 200)Required to resolve the isotopic envelope accurately for deconvolution.
Fixed Modification NoneMust be set as variable to allow Light/Heavy pairing.
Variable Mod 1 (Light) Cys +45.9877Identifies the ¹²C-MMTS control state.
Variable Mod 2 (Heavy) Cys +46.9911Identifies the ¹³C-MMTS treated state.
Quantification Method MS1 Precursor AreaRelies on extracted ion chromatograms (XICs) post-deconvolution.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the relative quantification of protein expression between two biological states (State A and State B) using parallel isotopic labeling.

Phase 1: Lysis and Complete Reduction

Causality: To ensure stoichiometric labeling, all existing disulfide bonds must be broken prior to the introduction of MMTS.

  • Lyse cells from State A (Control) and State B (Treated) in Denaturation Buffer (8 M Urea, 100 mM TEAB, pH 7.5). Ensure protein concentrations are normalized (e.g., 1 mg/mL).

  • Add TCEP to a final concentration of 5 mM in both samples.

  • Incubate at 37°C for 45 minutes to completely reduce all cysteines.

Phase 2: Parallel Isotopic Labeling

Causality: MMTS is highly reactive but degrades rapidly in aqueous buffers. Stock solutions must be made fresh in anhydrous DMSO. 4. Prepare a 200 mM stock of ¹²C-MMTS and ¹³C-MMTS in anhydrous DMSO. 5. To State A, add ¹²C-MMTS to a final concentration of 20 mM. 6. To State B, add ¹³C-MMTS to a final concentration of 20 mM. 7. Incubate both samples at room temperature for 30 minutes with gentle shaking.

Phase 3: Quenching via Reagent Removal (Critical Step)

Causality: Traditional protocols use DTT to quench IAM. Do not use DTT here , as it will reverse the MMTS labeling. Excess MMTS must be physically removed. 8. Combine State A and State B in an exact 1:1 volumetric ratio. 9. Perform a Cold Acetone Precipitation : Add 4 volumes of pre-chilled (-20°C) acetone to the mixed sample. 10. Incubate at -20°C for 2 hours, then centrifuge at 15,000 x g for 15 minutes. 11. Discard the supernatant (which contains the unreacted MMTS and TCEP) and wash the pellet once with cold 80% acetone. Air-dry the pellet for 5 minutes.

Phase 4: Digestion and LC-MS/MS
  • Resuspend the protein pellet in 50 mM TEAB (pH 8.0). Self-Validation Check: Ensure no reducing agents are present in this buffer.

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Acidify with 1% Formic Acid to stop digestion. Desalt peptides using C18 StageTips.

  • Analyze via High-Resolution LC-MS/MS (e.g., Orbitrap Eclipse or Exploris) using the parameters outlined in Table 2.

MMTS_Workflow cluster_0 Parallel Sample Processing A1 State A (Control) Lysis & Denaturation B1 Reduce All Thiols (TCEP, 5 mM) A1->B1 A2 State B (Treated) Lysis & Denaturation B2 Reduce All Thiols (TCEP, 5 mM) A2->B2 C1 Label with 12C-MMTS (+45.9877 Da) B1->C1 C2 Label with 13C-MMTS (+46.9911 Da) B2->C2 D Mix 1:1 & Remove Excess Reagent (SP3 / Acetone Precipitation) C1->D C2->D E Tryptic Digestion (STRICTLY NO REDUCING AGENTS) D->E F High-Res LC-MS/MS (Isotopic Deconvolution) E->F

Workflow for parallel 12C/13C-MMTS labeling and sample processing in quantitative proteomics.

References

  • Solovyeva, E. M., et al. "Modifications of cysteine residues with alkylating agents used in proteomics." ResearchGate.[Link][1]

  • Galiakhmetov, A., et al. "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase." Journal of Biomolecular NMR (2018).[Link][5]

  • Zamyatnin, A. A., et al. "Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS)." BBA - Proteins and Proteomics (2019).[Link][4]

Sources

Application Note: Extrinsic ¹³C-MMTS Probes for High-Resolution Protein NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy of large, dynamic, or membrane-bound proteins is historically limited by rapid transverse relaxation rates and severe spectral overlap. While intrinsic metabolic labeling (e.g., ILV methyl labeling) has pushed the boundaries of NMR to the megadalton scale, it often requires strict global perdeuteration and expensive metabolic precursors.

The use of ¹³C-methyl methanethiosulfonate (¹³C-MMTS) offers a powerful, post-translational alternative. By targeting reactive cysteine residues, ¹³C-MMTS introduces an extrinsic, highly mobile ¹³C-methyl probe (S-methylthiocysteine, MTC) into the protein. This guide provides a comprehensive, self-validating methodology for ¹³C-MMTS labeling, detailing the mechanistic causality behind each step to ensure high-fidelity data acquisition for drug discovery and structural biology applications.

Mechanistic Rationale: The Physics and Chemistry of ¹³C-MMTS

The utility of ¹³C-MMTS is rooted in its highly specific thiol-disulfide exchange chemistry and the favorable NMR relaxation properties of the resulting methyl group.

When ¹³C-MMTS reacts with a free protein-cysteine (R-SH), it forms a disulfide bond, yielding S-methylthiocysteine (MTC)[1]. This moiety mimics the geometry of methionine but provides a distinct chemical shift footprint. The ¹³CH₃-S- group resonates at approximately 2.3 ppm (¹H) and 25.0 ppm (¹³C) [1]. This places the signal in a unique, uncrowded region of the 2D ¹H-¹³C correlation map, generally unobstructed by the natural abundance background of fully protonated proteins[2].

Because the extrinsic methyl group rotates rapidly around its threefold axis, it exhibits highly favorable longitudinal and transverse relaxation properties. This rapid internal dynamics effectively decouples the probe from the slow global tumbling ( τc​ ) of large supramolecular complexes, enabling sharp, high-signal-to-noise (S/N) detection via Methyl-TROSY (HMQC) experiments—even in the absence of global perdeuteration[3].

Mechanism Cys Free Cysteine (R-SH) MTC 13C-Methylthiocysteine (R-S-S-13CH3) Cys->MTC Nucleophilic Attack MMTS 13C-MMTS Reagent (CH3-SO2-S-13CH3) MMTS->MTC Donates 13C-methyl NMR Methyl-TROSY NMR (High S/N, Sharp Lines) MTC->NMR Favorable Relaxation

Fig 1: Chemical mechanism of ¹³C-MMTS conjugation and its translation to enhanced NMR detection.

Quantitative Comparison of Methyl Labeling Strategies

To make an informed decision on isotopic labeling, researchers must weigh the protein's size, expression system, and structural environment. Table 1 summarizes the operational parameters of ¹³C-MMTS versus traditional intrinsic labeling.

Table 1: Comparative Analysis of Methyl Probes in Protein NMR

Parameter¹³C-MMTS LabelingILV Metabolic LabelingMethionine Labeling
Probe Source Extrinsic (Chemical modification)Intrinsic (Metabolic precursors)Intrinsic (Metabolic precursors)
Target Residues Cysteine (Native or Mutated)Isoleucine, Leucine, ValineMethionine
Labeling Stage Post-translational (in vitro)Co-translational (in vivo)Co-translational (in vivo)
Perdeuteration Needed? Often No (for surface probes)[3]Strictly Yes (>50 kDa)Strictly Yes (>50 kDa)
Typical Mass Limit > 1 MDa (Supramolecular)[1]> 1 MDa~ 500 kDa
Spectral Crowding Very Low (Isolated chemical shift)High (Requires specific precursors)Moderate

Self-Validating Protocol: ¹³C-MMTS Conjugation

This protocol is designed as a closed-loop, self-validating system. Each phase includes a mechanistic rationale to explain why the step is performed, followed by a validation gate to ensure experimental integrity before proceeding.

Workflow A 1. Target Protein Engineering (Generate Cys-lite / Target Mutants) B 2. Disulfide Reduction (5-10 mM DTT) A->B C 3. Reductant Removal (Degassed Buffer Exchange) B->C D 4. Validation Gate 1 (Ellman's Assay for Free Thiols) C->D E 5. 13C-MMTS Conjugation (50x Molar Excess, 4°C Overnight) D->E F 6. Final Purification (Dialysis / SEC) E->F G 7. Validation Gate 2 (ESI-MS: +48 Da Mass Shift) F->G

Fig 2: Step-by-step, self-validating workflow for ¹³C-MMTS isotopic labeling.

Phase 1: Preparation and Reduction
  • Protein Engineering : Generate a "Cys-lite" background by mutating non-essential native cysteines to serine or alanine. Introduce a single cysteine at the target site of interest (e.g., allosteric pocket, gating loop).

  • Reduction : Incubate the purified protein with 5–10 mM Dithiothreitol (DTT) or TCEP for 12–16 hours at 4°C.

    • Mechanistic Rationale: Cysteines must be fully reduced to act as nucleophiles. Any existing intra- or intermolecular disulfide bonds will completely block the MMTS reaction.

Phase 2: Buffer Exchange and Conjugation
  • Buffer Exchange : Dialyze the protein extensively against a degassed buffer containing 50 mM potassium phosphate (pH 7.5) and 1 mM EDTA at 4°C[3].

    • Mechanistic Rationale: DTT must be entirely removed, as it contains free thiols that will competitively react with and deplete the ¹³C-MMTS reagent. Degassing the buffer and adding EDTA (a metal chelator) prevents the spontaneous, oxygen-driven re-oxidation of cysteines catalyzed by trace transition metals.

  • Validation Gate 1 (Ellman's Assay) : React a small aliquot with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm to quantify free thiols. Do not proceed unless the free thiol:protein molar ratio is ~1.0 per engineered Cys.

  • Conjugation : Prepare a 100 mM stock of ¹³C-MMTS in anhydrous DMSO. Add the reagent to the protein solution to achieve a 50-fold molar excess. Incubate overnight at 4°C[1].

    • Mechanistic Rationale: The massive molar excess drives the equilibrium of the thiol-disulfide exchange to 100% completion, ensuring uniform isotopic labeling.

Phase 3: Purification and Final Validation
  • Purification : Remove unreacted ¹³C-MMTS via size-exclusion chromatography (SEC) or extensive dialysis against the final NMR buffer (e.g., PBS pH 7.4, 10% D₂O)[3].

  • Validation Gate 2 (ESI-MS) : Submit the final sample for Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Self-Validation Metric: A successful reaction will show a precise mass shift of +48.0 Da per labeled cysteine (addition of -S-¹³CH₃ and loss of one proton)[4]. Any intermediate masses indicate incomplete labeling or off-target modifications.

NMR Acquisition & Data Optimization

Because the MTC probe behaves differently than standard aliphatic methyls, acquisition parameters must be tailored to its specific quantum mechanical properties.

Table 2: Optimized NMR Acquisition Parameters for ¹³C-MMTS

ParameterRecommended SettingMechanistic Rationale
Pulse Sequence 2D ¹H-¹³C HMQC (Methyl-TROSY)Selects for slowly relaxing multi-quantum transitions, mitigating dipole-dipole relaxation in high-MW systems[5].
¹H Carrier Frequency ~ 2.3 ppmCenters the excitation profile exactly on the S-methyl resonance, distinct from typical ILV methyls (~0.5 - 1.5 ppm)[1].
¹³C Carrier Frequency ~ 25.0 ppmCenters on the S-methyl carbon, avoiding overlap with backbone or standard aliphatic side-chain carbons[1].
Temperature 298 K – 313 KHigher thermal energy increases the molecular tumbling rate (decreases τc​ ), which sharpens spectral linewidths.
Recycle Delay (d1) 1.0 – 1.5 secondsThe rapid rotation of the extrinsic methyl group allows for faster longitudinal relaxation ( T1​ ), permitting shorter recycle delays and faster acquisition.

Case Studies in Complex Systems

The efficacy of ¹³C-MMTS is best illustrated by its application to systems previously deemed too large or complex for standard NMR:

  • Supramolecular Proteases (The Proteasome & ClpP) : Researchers utilized ¹³C-MMTS to label the gating residues of the T. acidophilum proteasome and the E. coli ClpP protease. The extrinsic probes faithfully reported on the conformational heterogeneity and dynamic gating mechanisms of these massive complexes without the spectral overlap that hindered standard methionine labeling[1].

  • Paramagnetic Membrane Proteins : In the study of NADPH-cytochrome P450 oxidoreductase (POR)—a large membrane protein containing paramagnetic centers—¹³C-MMTS was used to label surface-exposed cysteines. Despite the high molecular weight of the POR-nanodisc complex, the extreme mobility of the MTC probes allowed for high-resolution signal detection at 600 MHz without the need for perdeuteration [3].

  • AAA+ Unfoldases : To map the structural heterogeneity of the AAA+ unfoldase VAT, single cysteine mutations were introduced into a Cys-free background and labeled with ¹³C-MMTS. The resulting Methyl-TROSY spectra provided critical insights into the asymmetric, split-ring conformations of the ADP-bound state.

References

  • Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease Journal of the American Chemical Society[Link]

  • Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase Journal of Biomolecular NMR[Link]

  • Unfolding the mechanism of the AAA+ unfoldase VAT by a combined cryo-EM, solution NMR study Proceedings of the National Academy of Sciences[Link]

  • Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins Royal Society of Chemistry[Link]

  • NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS Frontiers in Molecular Biosciences[Link]

Sources

Application Note: Reversible Sulfhydryl Modification Using ¹³C-MMTS for Structural Biology and Redox Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The dynamic modification of cysteine thiols is a critical regulatory mechanism in cellular signaling and a structural linchpin in protein folding. In both structural biology and redox proteomics, the ability to selectively, efficiently, and reversibly modify these sulfhydryl groups is paramount. Methyl methanethiosulfonate (MMTS) and its isotopically labeled counterpart, ¹³C-MMTS, have emerged as indispensable reagents for these applications[1].

Unlike irreversible alkylating agents such as iodoacetamide (IAA) or N-ethylmaleimide (NEM), MMTS reacts with free sulfhydryls to form a reversible methylthio mixed disulfide (S-methylthiocysteine, MTC). The introduction of a ¹³C-labeled methyl group via ¹³C-MMTS provides a highly mobile, NMR-active probe at the protein surface. This is particularly revolutionary for Methyl-TROSY NMR spectroscopy of large, complex macromolecular assemblies—such as membrane proteins embedded in nanodiscs—because it circumvents the need for expensive and structurally perturbing uniform perdeuteration[2].

Furthermore, in redox proteomics, the reversibility of the MMTS modification allows researchers to trap native thiol-disulfide states and subsequently employ "tag-switch" methodologies to identify reversibly oxidized cysteines[3][4].

Chemical Logic of ¹³C-MMTS Labeling

The reaction between a free protein thiol and ¹³C-MMTS is a nucleophilic substitution. The thiolate anion attacks the electrophilic sulfur of MMTS, displacing methanesulfinic acid as a leaving group. Because the resulting bond is a disulfide, it remains highly susceptible to reduction by agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for complete restoration of the native cysteine[3].

ChemLogic FreeThiol Free Cysteine Thiol (Protein-SH) Labeled 13C-Methylthiocysteine (Protein-S-S-13CH3) FreeThiol->Labeled + 13C-MMTS (pH 6.5-8.0) MMTS 13C-MMTS Reagent (CH3-SO2-S-13CH3) MMTS->Labeled Donates 13C-methylthio Byproduct Methanesulfinic Acid (CH3-SO2H) MMTS->Byproduct Leaving group Reversed Restored Cysteine (Protein-SH) Labeled->Reversed + DTT / TCEP (Reduction)

Chemical mechanism of reversible sulfhydryl modification by 13C-MMTS and reduction.

Quantitative Comparison of Cysteine Alkylating Agents

To justify the selection of ¹³C-MMTS over other standard reagents, it is essential to compare their physicochemical properties. The table below summarizes the quantitative data dictating reagent choice based on experimental goals.

ReagentModification TypeReversibilityMass Shift (Da)Optimal pHTypical Molar ExcessPrimary Application
¹³C-MMTS Methylthio disulfideYes (via DTT/TCEP)+48.086.5 – 8.010x – 50xNMR (Methyl-TROSY), Redox Proteomics tag-switching
MMTS (Unlabeled) Methylthio disulfideYes (via DTT/TCEP)+47.096.5 – 8.010x – 50xTemporary enzyme inhibition, Thiol trapping
Iodoacetamide (IAA) CarbamidomethylationNo +57.027.5 – 8.52x – 10xStandard bottom-up proteomics (LC-MS/MS)
N-Ethylmaleimide ThioetherNo +125.136.5 – 7.510x – 20xIn vivo rapid thiol blocking, preventing oxidation

Experimental Workflow and Self-Validating Protocol

The following protocol is engineered as a self-validating system. By integrating mass spectrometry (MS) quality control checks at critical junctions, researchers can definitively confirm labeling efficiency before committing to resource-intensive downstream analyses like NMR.

Workflow N1 1. Protein Preparation (Reduce disulfides with DTT/TCEP) N2 2. Buffer Exchange (Remove reducing agents via SEC) N1->N2 Prevent reagent quenching N3 3. 13C-MMTS Labeling (Incubate at RT, pH 6.5-8.0) N2->N3 Add 10-50x molar excess N4 4. Quenching & Cleanup (Remove excess 13C-MMTS) N3->N4 Reaction completion (30 min) N5 5A. Structural Analysis (Methyl-TROSY NMR) N4->N5 Direct observation N6 5B. Reversal & Tag-Switch (Add DTT/TCEP, heavy isotope label) N4->N6 Redox proteomics

Step-by-step experimental workflow for 13C-MMTS labeling and downstream applications.

Phase 1: Protein Preparation and Reduction

Causality: MMTS exclusively reacts with free thiolate anions. Any cysteines locked in disulfide bonds (either intramolecular or intermolecular dimers) will remain unmodified, leading to heterogeneous sample populations[5].

  • Adjust the protein solution (typically 10–50 µM) to a pH of 7.0–7.5 using a standard buffer (e.g., 50 mM HEPES or Phosphate).

  • Add TCEP to a final concentration of 5 mM or DTT to 10 mM.

  • Incubate at 37°C for 30–60 minutes to ensure complete reduction of all solvent-exposed cysteines.

Phase 2: Reductant Removal

Causality: Reductants must be rigorously removed prior to labeling. DTT contains free thiols that will competitively consume ¹³C-MMTS. While TCEP lacks thiols, high concentrations can cause off-target reactions or alter the local pH, quenching the labeling efficiency.

  • Process the reduced protein through a desalting column (e.g., PD-10 or Zeba Spin Desalting Columns) pre-equilibrated with a degassed labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.2).

  • Self-Validation Step: Immediately quantify the free thiol concentration using an Ellman’s reagent (DTNB) assay to confirm complete reduction and recovery.

Phase 3: ¹³C-MMTS Labeling Reaction

Causality: The reaction is highly pH-dependent. At pH < 6.5, the cysteine thiol is predominantly protonated and unreactive. At pH > 8.0, the risk of off-target modification (e.g., primary amines) increases significantly.

  • Prepare a fresh 100 mM stock of ¹³C-MMTS in anhydrous DMSO or ethanol. Note: MMTS is volatile and moisture-sensitive; prepare stocks immediately before use.

  • Add ¹³C-MMTS to the protein solution to achieve a 10- to 50-fold molar excess over the total thiol concentration (not total protein concentration).

  • Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.

Phase 4: Quenching and Downstream Processing

Causality: Unreacted ¹³C-MMTS will cause severe background interference in NMR spectra and can lead to artifactual modifications during MS ionization[4].

  • Remove excess ¹³C-MMTS by passing the sample through a second desalting column or via extensive dialysis against the final experimental buffer.

  • Self-Validation Step: Perform intact mass spectrometry (ESI-TOF) on a small aliquot. A uniform mass shift of +48.08 Da per cysteine residue confirms 100% labeling efficiency. If intermediate mass species are observed, the labeling reaction was incomplete, indicating insufficient MMTS or incomplete initial reduction.

Phase 5: Reversal of Modification (Optional / Tag-Switching)

Causality: For redox proteomics or functional assays requiring the native apo-state, the methylthio group must be cleanly excised without damaging the protein backbone[3].

  • To reverse the modification, add DTT to a final concentration of 20 mM or TCEP to 10 mM.

  • Incubate at 37°C for 1 hour.

  • Self-Validation Step: Re-analyze via MS to ensure the mass has returned to the theoretical apo-mass, confirming the complete cleavage of the disulfide bond.

Field-Proven Insights: Avoiding Unanticipated Artifacts

While ¹³C-MMTS is highly specific, mass spectrometry studies have revealed potential caveats when handling MMTS-modified proteins under harsh conditions. For example, prolonged exposure to high pH or specific ionization conditions in MS can induce a β-elimination reaction, converting the modified cysteine into dehydroalanine (DHA)[4]. This creates an irreversible mass shift (-34 Da from the native cysteine) and permanently destroys the thiol group.

To mitigate this:

  • Strictly maintain the pH below 8.0 during the labeling and storage phases.

  • When performing tag-switch approaches for redox proteomics, ensure that the reduction of the MTC species is performed swiftly and verified by ESI-TOF MS, as the recovery of the free thiol is highly dependent on the reductant used (DTT is generally preferred over ascorbate for this specific reversal)[4].

By adhering to these mechanistic principles and self-validating checkpoints, researchers can leverage ¹³C-MMTS to unlock high-resolution structural dynamics and precise redox proteomic maps that are otherwise inaccessible with traditional alkylating agents.

References

  • Furdui, C.M., et al. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine (NIH PMC). Available at:[Link][4]

  • Zamyatnin, A.A., et al. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (PubMed). Available at:[Link][1]

  • Ramamoorthy, A., et al. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase. NIH PMC. Available at:[Link][2]

  • Blindauer, C.A., et al. Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. MDPI. Available at: [Link][6]

  • ResearchGate. Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Available at: [Link][5]

Sources

Application Note: Mapping Cysteine Accessibility and Protein Dynamics with 13C-Methyl Methanethiosulfonate (13C-MMTS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

Understanding the conformational dynamics and solvent accessibility of proteins—especially large macromolecular machines and membrane proteins like G-protein-coupled receptors (GPCRs)—requires probes that are highly sensitive yet minimally perturbing. 13C-Methyl methanethiosulfonate (13C-MMTS) has emerged as a premier chemical biology reagent for this purpose[1].

By selectively reacting with the sulfhydryl groups of solvent-exposed cysteines, 13C-MMTS attaches a small, NMR-active, and mass-spectrometry-resolvable 13C-methylthio tag via a reversible mixed disulfide bond.

The Causality Behind the Chemistry
  • Steric Minimization: Unlike bulky fluorophores or nitroxide spin labels, the −S−13CH3​ tag is essentially isosteric with a native methionine side chain. This minimal steric footprint preserves the native allosteric behavior of the protein, preventing artificial conformational shifts.

  • Reaction Specificity: MMTS reacts rapidly and exclusively with free thiolate anions ( S− ). By strictly controlling the reaction pH, researchers can guarantee cysteine reactivity while preventing the off-target modification of primary amines (e.g., lysines)[2].

  • Dual-Modality Readout: The 13C isotope provides an isolated spin system ideal for 1H−13C HMQC (Methyl-TROSY) NMR, enabling the study of proteins >100 kDa without the need for complete protein perdeuteration[2]. Simultaneously, the precise mass shift (+47.09 Da) allows for orthogonal validation and site-specific mapping via high-resolution mass spectrometry[3][4].

Workflow Visualization

Workflow Start Target Protein (Free Cysteines) Reduction Mild Reduction (TCEP, pH 6.8) Start->Reduction Labeling 13C-MMTS Alkylation (20x Molar Excess) Reduction->Labeling Adduct S-13C-methylthio-cysteine (+47.09 Da per site) Labeling->Adduct NMR Solution NMR (1H-13C HMQC) Adduct->NMR MS Mass Spectrometry (Intact & LC-MS/MS) Adduct->MS NMR_Out Conformational Dynamics & Allosteric States NMR->NMR_Out MS_Out Cysteine Accessibility & Site Mapping MS->MS_Out

Workflow for 13C-MMTS labeling, bridging sample prep with dual NMR and MS analytical modalities.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . Protocol B (Intact MS) acts as an absolute checkpoint to verify the stoichiometry of Protocol A (Labeling) before proceeding to resource-intensive downstream analyses (Protocols C and D).

Protocol A: Preparation and 13C-MMTS Labeling

The goal of this step is to achieve 100% saturation of solvent-accessible cysteines without inducing protein unfolding.

  • Buffer Exchange: Dialyze the target protein into a degassed labeling buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

    • Causality: A pH of 6.8 balances the nucleophilicity of the cysteine thiolate (pKa ~8.3) while keeping primary amines protonated, effectively eliminating lysine cross-reactivity[2]. Degassing prevents spontaneous disulfide formation via dissolved oxygen.

  • Mild Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 2 mM. Incubate for 30 minutes at room temperature.

    • Causality: TCEP is strictly required over Dithiothreitol (DTT) or β -mercaptoethanol. TCEP reduces disulfides efficiently but lacks a thiol group, ensuring it does not competitively consume the MMTS reagent.

  • Alkylation: Add 13C-MMTS to achieve a 20-fold molar excess relative to the total cysteine concentration. Incubate for 30–60 minutes at room temperature in the dark.

    • Causality: A 20-fold excess drives the pseudo-first-order reaction to completion rapidly, minimizing the time the protein spends at room temperature and preventing aggregation.

  • Quenching & Cleanup: Terminate the reaction and remove unreacted 13C-MMTS and TCEP by passing the sample through a size-exclusion chromatography (SEC) desalting column (e.g., PD-10) equilibrated in the final assay buffer.

Protocol B: Self-Validation via Intact Mass Spectrometry

Do not proceed to NMR or LC-MS/MS until the labeling stoichiometry is confirmed.

  • Sample Prep: Dilute a 2 μ g aliquot of the labeled protein into 50% Acetonitrile / 0.1% Formic Acid.

  • Acquisition: Analyze via ESI-TOF or Orbitrap intact mass spectrometry.

  • Validation Logic: Calculate the mass shift ( Δm ) relative to the unlabeled control.

    • Rule: The intact mass must shift by exactly +47.09 Da for every accessible cysteine[3]. If a protein has 3 exposed cysteines, the shift must be exactly +141.27 Da. Shifts greater than expected indicate non-specific labeling or partial unfolding; lower shifts indicate steric hindrance or incomplete reduction.

Protocol C: Solution NMR (Methyl-TROSY) Acquisition
  • Sample Prep: Concentrate the validated 13C-MMTS labeled protein to 50–200 μ M. Add 10% D2​O for the NMR lock.

  • Acquisition: Record a 2D 1H−13C HMQC (Heteronuclear Multiple Quantum Coherence) spectrum optimized for the methyl-TROSY effect[2].

    • Causality: The rapid rotation of the attached 13C-methyl group creates favorable relaxation properties, yielding sharp, intense cross-peaks even in massive assemblies (e.g., the 240 kDa POR-nanodisc complex or the VAT unfoldase)[2].

Protocol D: LC-MS/MS Mapping of Cysteine Accessibility
  • Digestion: Denature the validated protein (e.g., 8M Urea), dilute to <2M Urea, and digest overnight with Trypsin at 37°C.

  • Acquisition: Analyze the peptide mixture via nanoLC-MS/MS.

  • Data Search: Set a variable modification of +47.084 Da on Cysteine residues.

    • Causality: Peptides identified with this mass shift pinpoint the exact topological locations of the solvent-accessible cysteines, providing a high-resolution map of the protein's surface reactivity[4].

Quantitative Data Interpretation

To streamline data analysis across both modalities, refer to the expected quantitative signatures summarized below:

Analytical ModalityTarget ParameterExpected Value / ReadoutInterpretive Significance
Intact MS Mass Shift ( Δm ) per Cys+47.09 Da ( 13C ) +46.08 Da ( 12C )Determines the absolute number of solvent-accessible cysteines in the native conformation.
LC-MS/MS Peptide Precursor & Fragment Ions+47.09 Da on Cys residuesIdentifies the specific sequence locations of the accessible thiols.
Solution NMR 1H Chemical Shift~1.5 – 2.5 ppmReports on the local proton magnetic environment (shielding/deshielding by nearby aromatic rings).
Solution NMR 13C Chemical Shift~15.0 – 20.0 ppmConfirms the covalent attachment of the 13C -methylthio group and reports on local structural heterogeneity.

References

  • Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase National Institutes of Health (NIH)[Link]

  • Unfolding the mechanism of the AAA+ unfoldase VAT by a combined cryo-EM, solution NMR study University of Toronto[Link]

  • Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site‐Directed Methyl Labeling Technical University of Munich (TUM)[Link]

  • Structural Basis of the Immunological Cross-Reactivity between Kiwi and Birch Pollen MDPI[Link]

  • Isotope-coded affinity tag (ICAT) approach to redox proteomics: identification and quantitation of oxidant-sensitive cysteine thiols in complex protein mixtures National Institutes of Health (NIH)[Link]

Sources

Application Note: Site-Directed 13C-MMTS Labeling of Cysteine Residues for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Methyl-TROSY NMR spectroscopy has fundamentally expanded the boundaries of structural biology, enabling the study of supramolecular assemblies and membrane proteins well beyond the traditional 40 kDa size limit[1]. However, relying exclusively on intrinsic methyl-containing amino acids (Isoleucine, Leucine, Valine, Methionine) often leaves critical functional domains—such as allosteric gating loops or transient interaction interfaces—unprobed.

The application of 13C-methyl-methanethiosulfonate (13C-MMTS) provides an elegant, site-directed solution. By engineering surface-exposed cysteine residues via site-directed mutagenesis, researchers can covalently attach a highly mobile, NMR-active 13C-methyl group to virtually any location on a protein[2].

Mechanistically, the 13C-MMTS reagent reacts with the free sulfhydryl group of a reduced cysteine through a rapid thiol-disulfide exchange. This generates an S-methylthiocysteine (MTC) residue, which acts as a structural and dynamic mimic of methionine[3]. Because the resulting 13C-methyl probe is localized to the protein surface and retains high internal rotational mobility, it yields exceptionally sharp NMR resonances. This mobility effectively decouples the methyl protons from the slow global tumbling of the complex, allowing for the acquisition of high-quality 1 H- 13 C HMQC spectra even in fully protonated backgrounds or in the presence of paramagnetic centers, such as in lipid nanodisc-embedded oxidoreductases[4].

Mechanism RSH Protein-SH (Reduced Cysteine) Prod Protein-S-S-13CH3 (MTC Residue) RSH->Prod Thiol-Disulfide Exchange MMTS 13C-MMTS Reagent (CH3-SO2-S-13CH3) MMTS->Prod Byprod Methanesulfinic Acid (Leaving Group) MMTS->Byprod

Figure 2: Reaction mechanism of 13C-MMTS with a reduced protein cysteine residue.

Experimental Workflow & Logic

The success of 13C-MMTS labeling hinges on absolute control over the redox state of the target cysteines. The workflow is designed to prevent premature disulfide bond formation (dimerization) while ensuring the labeling reagent is not quenched by residual reducing agents.

Workflow N1 1. Cysteine Engineering (Site-Directed Mutagenesis) N2 2. Thiol Reduction (5 mM DTT, Overnight) N1->N2 N3 3. Reductant Removal (Dialysis into Degassed Buffer) N2->N3 N4 4. 13C-MMTS Addition (1.5x Molar Excess, 4°C) N3->N4 N5 5. Excess Label Removal (Buffer Exchange) N4->N5 N6 6. NMR Sample Formulation (Addition of D2O & DSS) N5->N6

Figure 1: End-to-end workflow for site-directed 13C-MMTS labeling of proteins for NMR spectroscopy.

Quantitative Data & Optimization Parameters

To guarantee reproducibility and maximize labeling efficiency, the following physicochemical parameters must be strictly controlled.

ParameterOptimal TargetMechanistic Rationale
Protein Concentration 50 – 300 µMHigh enough to minimize losses during buffer exchange, but low enough to prevent aggregation[2].
DTT Concentration 5 mMEnsures complete reduction of disulfide bonds prior to labeling[2][4].
13C-MMTS Excess 1.5x (50% molar excess)Drives the reaction to completion without promoting non-specific labeling[2].
Reaction Temperature 4 °CPreserves protein folding and stability during the extended overnight reaction[2][4].
Reaction Time 12 – 16 hoursAllows sufficient time for sterically hindered cysteines to undergo thiol-disulfide exchange[2].
13C-MMTS Stock 100 mM in DMSOMaintains final DMSO concentration < 1% (v/v) to prevent solvent-induced denaturation[2][4].

Step-by-Step Methodology

Phase 1: Cysteine Reduction

Causality: Native and engineered cysteines exposed to atmospheric oxygen will spontaneously oxidize to form intra- or inter-molecular disulfide bonds. MMTS cannot react with oxidized disulfides; therefore, complete reduction is mandatory.

  • Purify the target cysteine-mutant protein using standard affinity/size-exclusion chromatography.

  • Supplement the purified protein fraction with 5 mM Dithiothreitol (DTT) [2][4].

  • Incubate the sample overnight at 4 °C to ensure complete reduction of all thiol groups.

Phase 2: Reductant Removal (Critical Step)

Causality: DTT contains highly reactive free thiols that will competitively attack the 13C-MMTS reagent, instantly quenching it. DTT must be entirely removed. Furthermore, the exchange buffer must be thoroughly degassed to prevent the protein cysteines from re-oxidizing before the label is added[4].

  • Prepare a labeling buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA, 0.03% NaN 3​ ).

  • Degas the buffer extensively under vacuum or by sparging with Argon/Nitrogen gas for 30 minutes[2][4].

  • Transfer the reduced protein into a 10,000 MWCO dialysis cassette or an Amicon Ultra centrifugal filter[2][4].

  • Perform rapid buffer exchange into the ice-cold, degassed labeling buffer to completely remove the DTT.

Phase 3: The 13C-MMTS Labeling Reaction

Causality: A precise 50% molar excess (1.5x) of 13C-MMTS ensures complete labeling of the target cysteine without driving non-specific labeling of other nucleophilic side chains (e.g., lysines or histidines)[2].

  • Determine the exact protein concentration using UV absorbance (e.g., A280).

  • Prepare a fresh 100 mM stock solution of 13C-MMTS in anhydrous DMSO[2][4]. Note: Store the stock at -20 °C when not in use.

  • Add the 13C-MMTS stock to the protein solution to achieve exactly a 1.5x molar excess relative to the total number of free cysteines[2][4].

  • Seal the reaction vessel and incubate overnight at 4 °C with gentle end-over-end rotation[2][4].

Phase 4: Final NMR Sample Formulation

Causality: Removing the leaving group (methanesulfinic acid) and unreacted MMTS prevents spectral artifacts. Improper sample preparation has been shown to cause an artificial "middle peak" in the NMR spectra of MMTS-labeled proteins, which is eliminated by rigorous final purification[4][5].

  • Terminate the reaction by performing a final buffer exchange (via dialysis or centrifugal filtration) into the desired NMR buffer (e.g., 25 mM Potassium Phosphate, pH 6.8, 50 mM NaCl)[2][4].

  • Concentrate the labeled protein to the required NMR concentration (typically 0.1 – 1.0 mM).

  • Supplement the sample with 10% (v/v) D 2​ O for the NMR spectrometer lock[4].

  • Degas the final sample under vacuum for 1 hour prior to transferring it to a Shigemi tube[4].

Self-Validating Systems & Quality Control

To ensure trustworthiness and scientific integrity, the protocol must be validated before utilizing expensive NMR spectrometer time.

  • Intact Mass Spectrometry (ESI-MS): This is the gold standard for validation. Submit an aliquot of the labeled sample for ESI-MS. The successful covalent addition of a single 13CH 3​ -S- group results in a net mass increase of exactly ~47 Da per modified cysteine. This step also verifies that off-target residues were not inadvertently labeled[2].

  • Ellman’s Reagent (DTNB) Assay: Perform a colorimetric thiol assay before and after Phase 3. The pre-labeling sample should show a strong positive signal for free thiols, whereas the post-labeling sample should show zero free thiols, confirming complete reaction efficiency.

  • 1D/2D NMR Screening: The MTC methyl group typically resonates in a highly characteristic, unobstructed region of the 1 H- 13 C correlation map at approximately ( ω 13C, ω 1H) ≈ (25 ppm, 2.3 ppm) [2]. The appearance of a sharp, singular peak in this window confirms successful site-directed labeling.

References

  • Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase Source: Journal of Biomolecular NMR URL:[Link]

  • Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL:[Link]

  • NADPH-Cytochrome P450 Oxidoreductase: Extraction of the Full-Length Protein and Methyl-TROSY NMR of the Soluble Mutants Source: Marquette University e-Publications URL:[Link]

  • A Semi-Automated Assignment Protocol for Methyl Group Side-Chains in Large Proteins Source: Methods in Enzymology URL:[Link]

Sources

Using MMTS-13C to detect disulfide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Disulfide Bond Mapping and Conformational Probing Using 13C-MMTS Target Audience: Researchers, analytical scientists, and biopharmaceutical drug development professionals.

Executive Summary

Disulfide bond formation is a critical post-translational modification that dictates the structural integrity, thermodynamic stability, and biological activity of therapeutic proteins[1]. Mapping these linkages in complex, multi-cysteine proteins requires highly specific analytical strategies. This Application Note details a dual-modality differential alkylation workflow utilizing 13C-methyl methanethiosulfonate (13C-MMTS). By coupling irreversible free-thiol blocking with selective 13C-MMTS isotopic labeling of nascent thiols, researchers can seamlessly bridge high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map disulfide connectivity and probe conformational dynamics[2].

Mechanistic Rationale: The Chemistry of 13C-MMTS

MMTS reacts rapidly and specifically with free sulfhydryl (-SH) groups to form a mixed disulfide, yielding S-methylthiocysteine (MTC)[2]. Unlike standard alkylating agents such as Iodoacetamide (IAM) or N-ethylmaleimide (NEM), which form irreversible covalent bonds[3], the MMTS-thiol reaction is reversible under reducing conditions.

However, when employed as the final labeling step in a differential alkylation workflow, 13C-MMTS offers two distinct analytical advantages:

  • Mass Spectrometry (LC-MS/MS): 13C-MMTS introduces a precise +46.991 Da monoisotopic mass shift. When compared to an initial irreversible block (e.g., IAM, +57.021 Da), this mass differential allows algorithms to unambiguously distinguish cysteines that were originally in disulfide bonds from those that were free[1].

  • Structural NMR (Methyl-TROSY): The addition of the 13C-methyl group provides an exceptionally sharp, NMR-active probe. The rapid rotation of the methyl group yields favorable relaxation properties, enabling 1H-13C HMQC/TROSY experiments on large supramolecular complexes (up to hundreds of kDa) without the need for global perdeuteration[4]. This is highly effective for monitoring the conformational states of receptors and intrinsically disordered proteins[5],[6].

Quantitative Data: Alkylating Agent Comparison

Table 1 summarizes the properties of common alkylating agents used in differential disulfide mapping.

ReagentReaction TypeReversibilityMonoisotopic Mass Shift (Da)Primary Application
Iodoacetamide (IAM) Alkylation (Carbamidomethylation)Irreversible+57.021Initial free thiol blocking[1]
N-ethylmaleimide (NEM) Michael AdditionIrreversible+125.048Initial free thiol blocking
12C-MMTS Mixed Disulfide FormationReversible (by DTT/TCEP)+45.988Reversible blocking / Control
13C-MMTS Mixed Disulfide FormationReversible (by DTT/TCEP)+46.991Isotope tagging for MS/NMR

Workflow Visualization

Workflow N1 Native Protein (Free -SH & S-S) S1 1. Block Free -SH (IAM / NEM) N1->S1 N2 Blocked Protein S1->N2 S2 2. Reduce S-S (TCEP) N2->S2 N3 Nascent Thiols S2->N3 S3 3. Isotope Label (13C-MMTS) N3->S3 N4 13C-MTC Tagged Protein S3->N4

Fig 1. Differential alkylation workflow using 13C-MMTS for disulfide bond mapping.

Pipeline cluster_MS LC-MS/MS Modality cluster_NMR 2D NMR Modality Start 13C-MTC Tagged Protein MS_Prep Proteolytic Digestion (Trypsin / Pepsin) Start->MS_Prep NMR_Prep Buffer Exchange (D2O / NMR Buffer) Start->NMR_Prep MS_Anal High-Res Mass Spectrometry (Detect +46.99 Da Shift) MS_Prep->MS_Anal NMR_Anal 1H-13C HMQC / TROSY (Methyl Chemical Shifts) NMR_Prep->NMR_Anal

Fig 2. Dual-modality analytical pipeline for 13C-MMTS labeled proteins via MS and NMR.

Step-by-Step Protocols: The Self-Validating System

Protocol A: LC-MS/MS Disulfide Mapping via Differential Alkylation

This protocol utilizes a "block-reduce-label" logic to ensure that only cysteines originally participating in disulfide bonds receive the 13C-MMTS tag.

Phase 1: Denaturation and Free Thiol Blocking

  • Solubilization: Resuspend the protein sample (1-2 mg/mL) in Denaturing Buffer (8 M Urea, 100 mM Tris-HCl, pH 6.5). Causality: Urea unfolds the protein to expose buried thiols. The slightly acidic pH (6.5) is critical; it suppresses the formation of reactive thiolate anions, thereby preventing artificial disulfide scrambling[1].

  • Irreversible Blocking: Add IAM to a final concentration of 50 mM. Incubate in the dark at room temperature for 45 minutes[3]. Causality: IAM irreversibly carbamidomethylates all existing free thiols (+57.021 Da).

  • Validation Checkpoint 1: Remove a 5 µL aliquot, desalt, and analyze via intact mass spectrometry to confirm the absence of unreacted free thiols.

Phase 2: Disulfide Reduction 4. Buffer Exchange: Pass the sample through a desalting column equilibrated with Reduction Buffer (100 mM Tris-HCl, pH 7.5) to remove excess IAM. 5. Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 1 hour. Causality: TCEP efficiently reduces native disulfide bonds to free thiols. Unlike DTT, TCEP does not contain thiols, meaning it will not compete with the protein for the 13C-MMTS label in the next step.

Phase 3: Nascent Thiol Labeling 6. Isotope Tagging: Add a 50-fold molar excess of 13C-MMTS (from a 100 mM stock in DMSO) directly to the reduced protein solution[2]. Incubate overnight at 4°C[6]. Causality: 13C-MMTS selectively reacts with the newly liberated thiols. The low temperature (4°C) ensures high specificity and prevents off-target labeling of primary amines (e.g., lysine side chains). 7. Validation Checkpoint 2: Perform a secondary intact mass analysis. The mass should increase by exactly +46.991 Da for every cysteine residue that was originally in a disulfide bond.

Phase 4: Digestion and LC-MS/MS Analysis 8. Digestion: Dilute the urea concentration to <1 M and digest the protein with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. 9. Data Acquisition: Analyze the peptides using a high-resolution Q-TOF or Orbitrap mass spectrometer. Configure the search algorithm to set IAM (+57.021 Da) and 13C-MMTS (+46.991 Da) as variable modifications on Cysteine[1].

Protocol B: 2D NMR Conformational Probing

For structural biologists, 13C-MMTS labeled proteins (prepared via Phase 3 above) can be directly analyzed via NMR to monitor oxidative folding or allosteric shifts.

  • Buffer Exchange: Dialyze the 13C-MTC tagged protein into an appropriate NMR buffer containing 10% D2O[4].

  • Spectroscopy: Acquire 2D 1H-13C HMQC spectra. The resonance positions of the 13CH3-S moieties typically localize to a distinct region (ω13C ≈ 25 ppm, ω1H ≈ 2.3 ppm) that is unobstructed by natural abundance protein resonances[2]. Causality: Changes in the chemical shift or peak intensity of these specific methyl probes faithfully report on ligand binding, protein-protein interactions, or allosteric conformational shifts[5],[6].

Troubleshooting & Causal Insights

  • Issue: Detection of 13C-MMTS tags on cysteines known to be free in the native state.

    • Causality & Solution: This indicates incomplete initial blocking by IAM. Ensure the IAM reagent is freshly prepared (it degrades rapidly in light and water) and that the denaturing buffer (8 M Urea) is fully unfolding the protein to expose buried thiols.

  • Issue: Loss of the 13C-MMTS label during extended NMR experiments at elevated temperatures (e.g., >40°C).

    • Causality & Solution: Because the MTC linkage is a mixed disulfide, it is susceptible to thiol-disulfide exchange if any free thiols remain in the solution, or it can undergo hydrolysis at high temperatures[2]. Keep NMR acquisition temperatures below 35°C and ensure no reducing agents are present in the final buffer.

Sources

Site-directed spin labeling strategies using MMTS-13C precursors

Application Note: Advanced Site-Directed Labeling Strategies Integrating 13 C-MMTS for NMR and EPR Structural Biology

Target Audience: Structural Biologists, Biophysicists, and Drug Development Scientists Content Type: Technical Application Note & Validated Protocol

Executive Summary

Site-directed labeling is a cornerstone of modern structural biology, enabling researchers to probe the conformational dynamics of large, complex, or membrane-bound proteins. While Site-Directed Spin Labeling (SDSL) with nitroxide radicals (e.g., MTSL) is the gold standard for Electron Paramagnetic Resonance (EPR)[1], analyzing supramolecular assemblies often requires complementary Nuclear Magnetic Resonance (NMR) data.

In this context, 13 C-methyl methanethiosulfonate ( 13 C-MMTS) has emerged as a critical, dual-purpose precursor. It functions both as a highly sensitive nuclear spin label for Methyl-TROSY NMR[2] and as a diamagnetic diluent in EPR to prevent spin-spin broadening while mimicking the steric footprint of MTSL[1]. This application note details the mechanistic rationale, comparative advantages, and a self-validating protocol for deploying 13 C-MMTS in advanced structural workflows.

Mechanistic Rationale: The Chemistry of Methanethiosulfonate Probes

Both MTSL and 13 C-MMTS rely on the highly specific reactivity of the methanethiosulfonate group with the thiolate anion of engineered cysteines. The choice of probe dictates the physical readout:

  • In NMR (Nuclear Spin Labeling): 13 C-MMTS reacts to form an S-methylthiocysteine (MTC) residue. The resulting 13 C-methyl group is highly mobile, rotating rapidly around the S-S and S-C bonds. This rotational freedom minimizes relaxation losses, yielding sharp, intense cross-peaks in 2D 1 H- 13 C HMQC (Methyl-TROSY) spectra. This allows for the detection of signals in proteins exceeding 200 kDa or those containing paramagnetic centers, without the strict requirement for full perdeuteration[2][3].

  • In EPR (Diamagnetic Dilution): When mapping distances between multiple domains, over-labeling with MTSL causes spectral broadening due to electron spin-spin interactions. Co-labeling with 13 C-MMTS (or unlabeled MMTS) introduces a diamagnetic structural analog that preserves the local steric environment—preventing unnatural conformational shifts—while magnetically diluting the sample to isolate specific distance pairs[1].

Quantitative Probe Comparison

The following table summarizes the physical and functional characteristics of common site-directed labeling probes to guide experimental design.

ProbePrimary ModalityActive Isotope / RadicalApprox. Added VolumeKey Structural Application
MTSL EPRNitroxide Radical~150 ųDistance mapping (DEER), solvent accessibility profiling.
13 C-MMTS NMR / EPR 13 C Nucleus~50 ųMethyl-TROSY NMR[2], diamagnetic dilution in EPR[1].
19 F-TET NMR 19 F Nucleus~100 ų1D-NMR conformational screening, ligand binding assays.

Experimental Workflow

WorkflowTargetEngineered CysteineProteinReductionReduction (DTT/TCEP)Unlocks ThiolsTarget->ReductionRemovalReductant Removal(Dialysis/Desalting)Reduction->Removal Critical StepSplitLabelingStrategyRemoval->SplitNMR13C-MMTS Only(Nuclear Spin Label)Split->NMR 20x ExcessEPRMTSL + 13C-MMTS(Diamagnetic Dilution)Split->EPR Tuned RatioMTC13C-MTC Probe(Methyl-TROSY NMR)NMR->MTCMixedDiluted Nitroxide(EPR Distance Mapping)EPR->Mixed

Workflow for site-directed labeling using 13C-MMTS for NMR and EPR applications.

Step-by-Step Protocol: Site-Directed Labeling with 13 C-MMTS

Expertise & Experience Note: The most common failure point in methanethiosulfonate labeling is the incomplete removal of reducing agents. Reagents like DTT and TCEP will rapidly react with 13 C-MMTS, consuming the label and preventing protein modification. This protocol is designed as a self-validating system to ensure quantitative labeling.

Phase 1: Preparation of the Cysteine-Engineered Protein
  • Mutagenesis : Generate a cysteine-less background construct, then introduce single or multiple cysteines at the solvent-exposed sites of interest[2].

  • Reduction : Incubate the purified protein (typically 50–100 µM) with 5 mM Dithiothreitol (DTT) overnight at 4°C. Causality: This step is mandatory to reduce any spurious intermolecular disulfides or sulfenic acid modifications that naturally occur during aerobic purification[2].

Phase 2: Reductant Removal (Critical Path)
  • Buffer Exchange : Transfer the protein into a degassed, reducing-agent-free labeling buffer (e.g., 50 mM Potassium Phosphate pH 7.5, 1 mM EDTA)[2]. Causality: EDTA is included to chelate trace heavy metals that catalyze the rapid re-oxidation of free thiols. Degassing the buffer prevents dissolved oxygen from driving disulfide bond formation before the label can be attached.

  • Methodology : Use a desalting column (e.g., Sephadex G-25) or extensive dialysis (e.g., 10,000 MWCO cassettes)[2]. If using dialysis, perform at least three buffer exchanges of 1000-fold volume against the degassed buffer.

Phase 3: The Labeling Reaction
  • Reagent Preparation : Dissolve 13 C-MMTS in 100% deuterated DMSO (d6-DMSO) to create a 100 mM stock[4]. Causality: Using deuterated solvent prevents the introduction of protonated solvent artifacts into downstream NMR spectra.

  • Reaction :

    • For NMR: Add 13 C-MMTS to the protein solution at a 10- to 20-fold molar excess per cysteine residue[4][5].

    • For EPR Diamagnetic Dilution: Add a predefined stoichiometric ratio of MTSL to 13 C-MMTS (e.g., 1:5) to achieve the desired magnetic dilution[1].

  • Incubation : Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature in the dark[4][5].

Phase 4: Purification and Self-Validation
  • Quenching and Removal : Remove unreacted 13 C-MMTS by size-exclusion chromatography (SEC) or repeated centrifugal filtration[2].

  • Validation (Self-Validating System) :

    • Thiol Quantification: Perform an Ellman’s reagent (DTNB) assay on the pre- and post-labeled protein. A successful reaction will show a >95% reduction in free thiol concentration, validating that the cysteines have been fully occupied.

    • Mass Spectrometry: Verify labeling efficiency using Intact Mass Spectrometry (ESI-MS). A successful 13 C-MMTS addition yields a precise mass shift of +48.0 Da per labeled cysteine[5].

Data Interpretation

  • NMR (Methyl-TROSY): The 13 C-MTC probe typically resonates in an "empty" region of the 1 H- 13 C HMQC spectrum (around 2.0–2.5 ppm in 1 H and 15–20 ppm in 13 C). Because it falls outside the range of endogenous methyl groups (Ile, Leu, Val), assignment is straightforward[6]. Peak broadening or splitting in this region directly indicates conformational exchange or multiple structural states.

  • EPR (SDSL): In samples co-labeled with MTSL and 13 C-MMTS, the continuous wave (CW) EPR spectrum will show sharper lines compared to a fully MTSL-labeled sample. This confirms successful diamagnetic dilution and the elimination of unwanted spin-spin coupling, allowing for highly accurate DEER distance measurements[1].

Application Note: Quantitative Mass Spectrometry Analysis of Cysteine Modifications Using Isotope-Coded MMTS/13C-MMTS Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines the mechanistic rationale and step-by-step methodology for utilizing methyl methanethiosulfonate (MMTS) and its stable isotope-labeled counterpart, 13C-MMTS, in quantitative mass spectrometry (MS). By leveraging differential alkylation, this workflow allows researchers to accurately profile cysteine reactivity and quantify reversible oxidative post-translational modifications (Oxi-Cys PTMs) such as S-nitrosylation and S-acylation.

Introduction & Mechanistic Rationale

Cysteine residues play a critical role in protein function, structural stabilization, and redox signaling[1]. Because the thiol group (-SH) is highly nucleophilic, it is susceptible to various dynamic post-translational modifications, including reversible oxidations and lipid attachments (e.g., S-acylation)[2]. To quantitatively profile the occupancy of these modifications, researchers employ differential alkylation strategies prior to LC-MS/MS analysis.

Methyl methanethiosulfonate (MMTS) and 13C-MMTS are premier reagents for this purpose[3]. Unlike bulky alkylating agents such as iodoacetamide (IAM) or N-ethylmaleimide (NEM), MMTS is a small, uncharged molecule that rapidly and specifically reacts with free thiols to form a reversible dithiomethane (-S-S-CH3) linkage[4]. This small footprint minimizes steric hindrance during proteolytic digestion and improves MS/MS fragmentation efficiency.

Causality in Experimental Design: In quantitative redox proteomics (such as the modified Biotin Switch or acyl-RAC assays), Light MMTS is first used to block all natively free thiols. Because MMTS forms a reducible disulfide bond, standard reducing agents like DTT or TCEP cannot be used in subsequent steps, as they would strip the MMTS blocking groups[3]. Instead, selective cleavage reagents—such as sodium ascorbate for S-nitrosothiols or hydroxylamine for S-acylation—are employed to exclusively liberate the previously modified cysteines[2]. These newly freed thiols are then labeled with 13C-MMTS. The resulting +1.0034 Da mass difference between the light and heavy MMTS tags enables precise relative quantification of cysteine occupancy via high-resolution MS.

Data Presentation: Quantitative Mass Shifts

When configuring the MS database search engine (e.g., MaxQuant, Proteome Discoverer), the following mass shifts must be applied as variable modifications on cysteine residues[5].

ReagentTarget ResidueChemical Formula AddedMonoisotopic Mass Shift (Da)Function in Workflow
Light MMTS Cysteine (-SH)-S-CH3+45.9877Blocks natively free thiols
13C-MMTS Cysteine (-SH)-S-(13C)H3+46.9911Labels selectively reduced PTMs
Isotopic Pair Cysteine (-SH) + 13C - 12C +1.0034 MS1 Quantitative Difference

Experimental Workflow

G Start Protein Extraction & Denaturation (Inhibitors added, dark conditions) Block Block Free Thiols (Light MMTS, +45.99 Da) Start->Block Reduce Selective Cleavage of PTMs (Ascorbate for SNO / Hydroxylamine for S-acyl) Block->Reduce Label Isotope Labeling of Freed Thiols (13C-MMTS, +46.99 Da) Reduce->Label Digest Tryptic Digestion & Desalting Label->Digest LCMS High-Resolution LC-MS/MS (Orbitrap / Q-TOF) Digest->LCMS Data Quantitative Data Analysis (13C vs 12C Mass Shift: +1.0034 Da) LCMS->Data

Workflow for quantitative MS analysis of reversible cysteine PTMs using MMTS differential alkylation.

Step-by-Step Protocol

Phase 1: Cell Lysis and Free Thiol Blocking
  • Lysis: Lyse cells in HEN Buffer (250 mM HEPES-NaOH pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine) supplemented with 1% SDS and protease inhibitors.

    • Causality: Neocuproine is a copper chelator. Copper catalyzes the artifactual decomposition of S-nitrosothiols and the air-oxidation of free thiols. Acidic or strictly controlled pH prevents artificial disulfide scrambling[1].

  • Blocking: Add Light MMTS to a final concentration of 20 mM. Incubate the lysate at 50°C for 20 minutes with frequent vortexing in the dark.

  • Precipitation (Critical Step): Add 3 volumes of ice-cold acetone to the lysate. Incubate at -20°C for 1 hour, then centrifuge at 10,000 x g for 10 minutes. Wash the pellet twice with 70% cold acetone.

    • Causality: Acetone precipitation completely removes unreacted Light MMTS. If residual Light MMTS remains, it will outcompete the heavy isotope tag in Phase 3, destroying the quantitative integrity of the assay.

Phase 2: Selective Cleavage of Reversible PTMs
  • Resuspension: Resuspend the protein pellet in HEN buffer containing 1% SDS to ensure complete denaturation and accessibility of buried cysteines.

  • Cleavage:

    • For S-Nitrosylation (SNO): Add Sodium Ascorbate (final concentration 50 mM).

    • For S-Acylation: Add neutral Hydroxylamine (final concentration 1 M).

    • Causality: These specific reagents selectively cleave their respective PTMs without reducing the -S-S-CH3 disulfide bonds formed by the initial MMTS blocking step[2].

Phase 3: Isotopic Labeling
  • Heavy Labeling: Immediately add 13C-MMTS to the reaction mixture to a final concentration of 20 mM. Incubate at room temperature for 1 hour in the dark.

  • Cleanup: Perform a second acetone precipitation to remove cleavage reagents and excess 13C-MMTS.

Phase 4: Digestion and LC-MS/MS
  • Digestion: Resuspend the pellet in 50 mM Ammonium Bicarbonate (pH 8.0). Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C[1].

  • Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips.

  • Acquisition: Analyze the peptides using a high-resolution mass spectrometer. Ensure the MS1 resolution is set to at least 60,000 (at m/z 200) to baseline-resolve the +1.0034 Da isotopic mass shift between the Light and Heavy MMTS-modified peptides[5].

Troubleshooting & Self-Validating Systems

Validating Blocking Efficiency: To ensure the assay is a self-validating system, a negative control sample must be processed in parallel. In this control, the selective cleavage reagent (Ascorbate/Hydroxylamine) is omitted during Phase 2, but 13C-MMTS is still added during Phase 3.

  • Interpretation: The complete absence of 13C-MMTS modifications in the MS data of this control validates that the initial Light MMTS blocking step was >99% efficient. Any 13C signal detected in the control indicates incomplete initial blocking, which will result in false positives for PTM occupancy.

References

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases Source: Frontiers in Molecular Neuroscience (PMC8219902) URL:[Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies Source: RSC Chemical Biology URL:[Link]

  • Preview: A Program for Surveying Shotgun Proteomics Tandem Mass Spectrometry Data Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics Source: ResearchGate (Biochemistry Moscow) URL:[Link]

Sources

Reversible Cysteine Modification: Techniques for Restoring Thiol Activity Post-MMTS-13C Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methyl methanethiosulfonate (MMTS) is a highly reactive, small-molecule electrophile utilized extensively in redox proteomics, structural biology, and enzyme regulation. Unlike iodoacetamide (IAM) or N-ethylmaleimide (NEM), which form irreversible thioether bonds, MMTS modifies free cysteine thiols via a thiol-disulfide exchange. This reaction generates a reversible mixed disulfide (-S-S-CH3)[1].

The isotopically heavy variant, 13C-MMTS, is particularly valuable for generating S-13C-methylthiocysteine (13C-MTC) adducts. This isotopic tagging enables precise tracking in quantitative mass spectrometry (MS) and provides favorable nuclear magnetic resonance (NMR) properties for probing large protein complexes[2]. However, many advanced experimental designs—such as pulse-chase redox profiling, sequential differential alkylation, or downstream functional assays—require this modification to be temporary. Restoring the native cysteine (-SH) activity is a critical step that demands high-efficiency reduction without inducing off-target structural disruption or hyperoxidation.

Mechanistic Causality of Reversal Agents

The restoration of cysteine activity relies on the targeted cleavage of the mixed disulfide bond introduced by MMTS-13C. The choice of reducing agent dictates the kinetics, efficiency, and downstream compatibility of the restoration process.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a nucleophilic trialkylphosphine that attacks the disulfide bond to form a transient phosphonium intermediate, which rapidly hydrolyzes to yield the free thiol and phosphine oxide. Because this reaction is irreversible and thermodynamically driven by the formation of the strong P=O bond, it achieves complete restoration of MMTS adducts. TCEP operates across a broad pH range and is odorless[3].

  • Dithiothreitol (DTT): DTT is a strong dithiol that drives reduction through a thermodynamically favorable thiol-disulfide exchange, resulting in a stable six-membered cyclic disulfide byproduct. While highly effective, DTT must be completely removed prior to subsequent labeling steps, as its free thiols will aggressively compete with protein cysteines for downstream electrophiles[4].

  • Sodium Ascorbate: While occasionally used in specific redox assays to reduce S-nitrosylation, ascorbate is inefficient at cleaving MMTS-derived disulfides. Furthermore, in the presence of trace metals, ascorbate can inadvertently catalyze the hyperoxidation of transient sulfenic acids into irreversible sulfinic (-SO2H) or sulfonic (-SO3H) acids, permanently destroying cysteine activity[3].

Quantitative Comparison of Reducing Agents

The following table summarizes the cleavage efficiency of various reducing agents on MMTS-modified cysteines, demonstrating why TCEP and DTT are the gold standards for this workflow.

Table 1: Quantitative Efficiency of Reducing Agents on MMTS Adducts (1 h incubation, RT, 10 mM reductant)[3]

Reducing AgentMechanism of ActionMMTS Adduct Cleavage EfficiencyDownstream Compatibility Notes
TCEP Phosphine-mediated oxygen/sulfur transfer100.0% Thiol-free; however, excess must be removed as it can react with haloalkyls.
DTT Thiol-disulfide exchange (cyclic formation)99.5% Contains free thiols; strict desalting required before any re-labeling.
Ascorbate Electron donation85.0% Risk of ROS generation and hyperoxidation; not recommended for MMTS.

Workflow Visualization

Mechanism Native Native Cysteine (Protein-SH) Labeled 13C-MMTS Adduct (Protein-S-S-13CH3) Native->Labeled 13C-MMTS (Thiol-Disulfide Exchange) Restored Restored Cysteine (Protein-SH) Labeled->Restored 10-50 mM TCEP/DTT (Reduction)

Caption: Chemical mechanism of reversible 13C-MMTS labeling and subsequent thiol restoration.

Experimental Protocol: High-Efficiency Cysteine Restoration

Self-Validating Design: This protocol utilizes TCEP to maximize reduction efficiency while minimizing the risk of thiol-based competition in downstream assays. A mandatory Quality Control (QC) step ensures complete restoration before proceeding to functional assays or differential labeling.

Materials Required
  • MMTS-13C labeled protein sample (1-5 mg/mL).

  • TCEP-HCl (freshly prepared as a 0.5 M stock in ultrapure water, neutralized to pH 7.0 with NaOH).

  • Restoration Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4. (Expert Insight: EDTA is critical to chelate trace heavy metals that accelerate the spontaneous re-oxidation of restored thiols).

  • Zeba Spin Desalting Columns (or equivalent Size Exclusion Chromatography columns).

  • Ellman’s Reagent (DTNB) for QC validation.

Step-by-Step Methodology
  • Sample Preparation & Deoxygenation: Ensure the MMTS-13C labeled protein is exchanged into the Restoration Buffer. To prevent artifactual oxidation of the nascent thiols, thoroughly degas the buffer and purge the reaction vial with nitrogen or argon gas prior to reductant addition[5].

  • Reduction Initiation: Add the neutralized TCEP stock to the protein sample to achieve a final concentration of 20 mM TCEP. A 10- to 50-fold molar excess over total cysteine residues is required to drive the reaction to absolute completion[5].

  • Incubation: Incubate the mixture at 37°C for 45-60 minutes. (Expert Insight: While TCEP reduces solvent-exposed MMTS adducts rapidly at room temperature, elevating the temperature to 37°C increases structural dynamics, ensuring complete accessibility to sterically hindered or buried cysteine residues).

  • Reductant Removal (Critical): Although TCEP lacks free thiols, the phosphine core can chemically interfere with downstream electrophiles like iodoacetamide or maleimides[4]. Pass the reduced sample through a pre-equilibrated Zeba Spin Desalting Column. Centrifuge at 1,000 x g for 2 minutes to recover the restored protein.

  • Quality Control (Self-Validation): Perform a rapid DTNB (Ellman's) assay on a 5 µL aliquot of the eluate. An immediate shift to a yellow color (measured via absorbance at 412 nm) confirms the presence of free, reactive thiols, validating the successful restoration of cysteine activity.

Protocol Step1 1. Prepare Labeled Protein in EDTA Buffer Step2 2. Add 20 mM Neutralized TCEP Step1->Step2 Step3 3. Incubate at 37°C for 45-60 min Step2->Step3 Step4 4. SEC Desalting (Remove Excess TCEP) Step3->Step4 Step5 5. QC Validation via Ellman's Assay Step4->Step5

Caption: Step-by-step workflow for TCEP-mediated restoration of cysteine activity.

Advanced Considerations for Redox Proteomics

When restoring cysteine activity in complex cell lysates for differential alkylation (e.g., OxICAT workflows), post-restoration stability is paramount. If downstream MS analysis requires immediate stabilization without further labeling, the restored thiols can be temporarily preserved by lowering the sample pH to < 4.0. This protonates the thiolate anion (-S⁻ to -SH), rendering it nucleophilically inert and highly resistant to spontaneous oxidation until the pH is neutralized for the next experimental phase.

Sources

Troubleshooting & Optimization

Troubleshooting incomplete cysteine blocking with MMTS-13C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protein Modification and Isotope Labeling. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously finicky procedures in structural biology and redox proteomics: achieving complete cysteine blocking and labeling using MMTS-13C (13C-Methyl methanethiosulfonate).

Unlike irreversible alkylating agents (like iodoacetamide or N-ethylmaleimide), MMTS relies on a reversible S-methylthiolation mechanism. While this reversibility is a powerful tool for redox switch assays and introducing extrinsic 13C-methyl probes for methyl-TROSY NMR of large membrane proteins[1], it introduces unique vulnerabilities into your workflow.

Below is our definitive troubleshooting guide, causality-driven FAQs, and self-validating protocols to ensure absolute experimental integrity.

I. Mechanistic Overview & Troubleshooting Logic

To troubleshoot MMTS-13C, you must first understand its chemical causality. MMTS reacts with free sulfhydryls to form a disulfide bond, adding a -S-CH3 group. Because the resulting bond is a disulfide, it is highly susceptible to cleavage by trace reducing agents, high pH hydrolysis, and disulfide exchange.

MMTS_Mechanism Native Native Protein (Buried Cysteines) Denatured Denatured Protein (Free -SH exposed) Native->Denatured SDS / Urea Reduction MMTS 13C-MMTS Addition (in DMF/DMSO) Denatured->MMTS Remove Reductants Failure Incomplete Blocking (Artifacts/Unlabeled) Denatured->Failure High Protein Conc. (>0.8 µg/µl) Blocked 13C-Methylthiolated Protein (-S-S-13CH3) MMTS->Blocked pH 7.0-7.5 Vortex Vigorously MMTS->Failure Aqueous Insolubility or Trace DTT/TCEP Blocked->Failure Disulfide Exchange or High pH

Fig 1: Mechanistic pathway of MMTS-13C labeling and primary points of experimental failure.

II. Frequently Asked Questions (FAQs)

Q1: I added a massive molar excess of MMTS-13C, but mass spectrometry shows unmodified cysteines. Why?

The Causality: MMTS is highly hydrophobic and has exceptionally poor solubility when added directly to aqueous buffers[2]. If you pipette neat MMTS directly into your protein solution, it forms microscopic micelles rather than dissolving, effectively reducing the active concentration of the reagent to near zero. The Solution: You must pre-dilute the MMTS-13C stock 1:10 in a miscible organic solvent like N,N-Dimethylformamide (DMF) or DMSO immediately before adding it to your sample[2]. Furthermore, vigorous vortexing for at least 1 minute is required to ensure homogenous distribution and complete free thiol blocking[2].

Q2: My surface cysteines are blocked, but buried cysteines remain unmodified. How do I fix this?

The Causality: Cysteines located in the hydrophobic core of a protein are sterically inaccessible to MMTS. While adding denaturants like SDS helps, the ratio of SDS to protein is the critical factor, not just the absolute SDS concentration. If your protein concentration exceeds 0.8 µg/µL, the standard 1-2% SDS may be insufficient to maintain complete unfolding, leading to incomplete blocking[3]. The Solution: Dilute your protein to a maximum concentration of 0.5 - 0.8 µg/µL before denaturation[3][4]. Ensure a minimum of 5% (w/v) SDS if working with highly stable or complex tissue homogenates[4].

Q3: The blocking was confirmed successful initially, but the 13C labels disappeared during downstream purification. What happened?

The Causality: You are experiencing disulfide reduction. Because MMTS forms a mixed disulfide (Protein-S-S-CH3) rather than an irreversible thioether (like iodoacetamide), it is highly labile[5]. If your downstream buffers contain even trace amounts of reducing agents (DTT, TCEP, beta-mercaptoethanol), or if you are using metal-chelating resins that undergo redox cycling, the 13C-methylthiolation will be reversed[6]. The Solution: Eliminate all reducing agents from downstream buffers. If you are performing a redox-switch assay (e.g., S-nitrosylation), ensure that the selective reductant (like ascorbate) is carefully titrated and that negative controls (e.g., UV photolysis or DTT pre-treatment) are included to validate that signal loss is biologically relevant and not an artifact of incomplete blocking[7].

Q4: How do I ensure I've removed all unreacted MMTS-13C before the next step?

The Causality: Unreacted MMTS will aggressively compete with downstream labeling reagents or re-block cysteines that you intentionally reduce later. A single pass through a desalting column only removes ~95% of the free MMTS[3]. The Solution: For volumes >100 µL, use acetone precipitation (6 volumes of -20°C acetone, incubate 1 hour)[2]. For volumes <100 µL, you must perform a minimum of three sequential buffer exchanges using spin columns (e.g., Micro Bio-Spin P6). Three exchanges reduce the background MMTS to 1:10,000 of the original amount, which is the threshold required for self-validating assays[3].

Q5: I am seeing a mass shift of -34 Da on my cysteines instead of the expected +47 Da from 13C-MMTS. Is my reagent degraded?

The Causality: You are observing an unanticipated side reaction: the beta-elimination of the cysteine to form Dehydroalanine (DHA)[6]. While MMTS reacts faster than NEM or IAM (kinetics: MMTS > NEM > IAM), prolonged exposure or slightly alkaline pH (>8.0) can catalyze the conversion of the methylthiolated cysteine into DHA, resulting in a loss of both the sulfur and the 13C label[6]. The Solution: Strictly control the pH of your labeling buffer to 7.0–7.5. Do not exceed 30–45 minutes of incubation time at room temperature.

III. Quantitative Comparison of Cysteine Alkylating Agents

To justify the use of MMTS-13C over other reagents, it is vital to understand its unique physicochemical profile compared to standard proteomics blockers.

Alkylating AgentMechanism / Bond TypeReversibilityTarget SpecificityMass Shift (Da)Primary Application
MMTS-13C S-methylthiolation (Disulfide)Yes (via DTT/TCEP)Highly specific to -SH+47.0 (13C)Methyl-TROSY NMR[1], Redox Switch Assays[2]
N-Ethylmaleimide (NEM) Michael addition (Thioether)No-SH (can react with amines at high pH)+125.1Irreversible blocking, S-acylation assays[8]
Iodoacetamide (IAM) SN2 Alkylation (Thioether)No-SH (high off-target reactivity)+57.0Standard shotgun proteomics[5]

IV. Optimized Step-by-Step Methodology: 13C-MMTS Labeling

This protocol is designed as a self-validating system. It includes mandatory steps to verify the removal of reductants prior to MMTS addition, which is the #1 cause of failed labeling.

Phase 1: Preparation and Reduction

  • Protein Normalization: Adjust the protein concentration to exactly 0.5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)[4]. Do not use buffers with primary amines if downstream cross-linking is planned, though MMTS is amine-compatible.

  • Denaturation: Add SDS to a final concentration of 2% to 5% (w/v) to ensure complete unfolding of the hydrophobic core[3][4].

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 50°C for 30 minutes to reduce all endogenous disulfides.

Phase 2: Reductant Removal (Critical Path) 4. Precipitation: Add 6 volumes of pre-chilled (-20°C) acetone to the sample[2]. Vortex briefly and incubate at -20°C for at least 1 hour (overnight preferred for low-abundance proteins). 5. Pelleting: Centrifuge at 10,000 × g for 15 minutes at 4°C. Carefully decant the supernatant. 6. Washing: Wash the white protein pellet twice with ice-cold acetone to remove trace DTT. Allow the pellet to air-dry for 5 minutes (do not over-dry, or it will become insoluble). 7. Resuspension: Resuspend the pellet vigorously in the original volume of buffer (containing 2% SDS).

Phase 3: 13C-MMTS Labeling 8. Reagent Activation: In a fume hood, dilute the 13C-MMTS stock (typically ~10 M) 1:10 in pure DMF or DMSO[1][2]. Note: MMTS has a strong, pungent odor. 9. Labeling: Add the diluted 13C-MMTS to the protein suspension to achieve a final concentration of 20 mM[2]. 10. Agitation: Vortex vigorously for 1 minute. Incubate the reaction in the dark at room temperature for exactly 30 minutes[2]. 11. Quenching/Removal: Remove unreacted 13C-MMTS by repeating the acetone precipitation (Steps 4-6) or by passing the sample through three sequential Micro Bio-Spin P6 columns pre-equilibrated in your final assay buffer[3].

V. Troubleshooting Logic Tree

Use the following diagnostic tree to isolate the exact variable causing incomplete blocking in your workflow.

Troubleshooting_Tree Start Issue: Incomplete 13C-MMTS Blocking Check1 Were reducing agents (DTT/TCEP) removed BEFORE adding MMTS? Start->Check1 Fix1 Perform Acetone Precipitation or Dialysis first. Check1->Fix1 No Check2 Was MMTS diluted in DMF/DMSO prior to addition? Check1->Check2 Yes Fix2 Dilute 1:10 in DMF. Do not add neat MMTS to water. Check2->Fix2 No Check3 Is Protein Concentration >0.8 µg/µL? Check2->Check3 Yes Fix3 Dilute to 0.5 µg/µL and ensure 2-5% SDS is present. Check3->Fix3 Yes Success Complete S-Methylthiolation Achieved Check3->Success No

Fig 2: Diagnostic logic tree for isolating the root cause of incomplete cysteine blocking with MMTS.

VI. References

  • Society for Redox Biology and Medicine. "Mass spectrometry in studies of protein thiol chemistry and signaling." Free Radical Biology and Medicine. Available at: [Link]

  • University of Liverpool. "The Biotin Switch Method for the Detection of S-Nitrosylated Proteins." Science STKE Protocols. Available at: [Link]

  • National Institutes of Health (NIH). "Strategies and Tools to Explore Protein S-Nitrosylation." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Analysis of cysteine post translational modifications using organic mercury resin." PMC. Available at: [Link]

  • ResearchGate. "Modifications of cysteine residues with alkylating agents used in proteomics." Available at:[Link]

  • Royal Society of Chemistry. "Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies." RSC. Available at:[Link]

Sources

Technical Support Center: Optimizing pH Conditions for Methyl Methanethiosulfonate-¹³C (MMTS-¹³C) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions with Methyl Methanethiosulfonate-¹³C (MMTS-¹³C). This guide is designed for researchers, scientists, and drug development professionals who utilize MMTS-¹³C for cysteine-specific modification of proteins and other biomolecules. Here, we will delve into the critical role of pH in ensuring the specificity, efficiency, and success of your labeling experiments. Through a series of frequently asked questions and troubleshooting scenarios, this document will provide both the theoretical basis and practical steps for optimizing your reaction conditions.

Core Principles: The "Why" Behind the pH

This section addresses the fundamental chemical principles governing the reaction between MMTS-¹³C and cysteine residues. Understanding these concepts is paramount to designing robust experiments and troubleshooting effectively.

Q1: Why is pH the most critical parameter for MMTS-¹³C reactions?

The specificity of MMTS-¹³C for cysteine residues is almost entirely dependent on the unique nucleophilicity of the thiol (or sulfhydryl) group. However, the thiol group (R-SH) itself is not the primary reactive species. The reaction's efficiency hinges on the deprotonation of the thiol to its conjugate base, the highly reactive thiolate anion (R-S⁻)[1][2].

The concentration of this thiolate is governed by the Henderson-Hasselbalch equation and is directly dependent on the pH of the solution and the pKa of the cysteine's sulfhydryl group. The pKa of a free cysteine is approximately 8.3-8.6, but within a protein's microenvironment, this can range from as low as 3 to as high as 10[3]. The reaction rate increases significantly as the pH of the solution approaches and surpasses the pKa of the target cysteine, due to the increased population of the nucleophilic thiolate.

Therefore, controlling the pH allows you to:

  • Maximize Reactivity: By shifting the equilibrium towards the thiolate form, you increase the rate of the desired reaction.

  • Enhance Selectivity: At moderately alkaline pH (e.g., 7.0-8.5), the thiolate is one of the strongest nucleophiles in a protein. Other potentially reactive groups, like the ε-amino group of lysine (pKa ~10.5), remain largely protonated and thus unreactive[4]. This pH window provides the highest selectivity for cysteine.

  • Minimize Side Reactions: At very high pH values (e.g., > 9.0), deprotonation of other nucleophiles like lysine increases, leading to potential non-specific labeling. Additionally, the stability of MMTS-¹³C itself can be compromised through hydrolysis[5][6].

Fig 1. The pH-dependent equilibrium of cysteine and its reaction with MMTS.

Experimental Design & Optimization

This section provides practical guidance on setting up and optimizing your MMTS-¹³C labeling experiments.

Q2: What is the optimal pH range for labeling proteins with MMTS-¹³C?

For most applications, the optimal pH range for MMTS-¹³C reactions is 7.0 to 8.5 . This range provides an excellent balance between reaction rate and selectivity[4][7].

pH RangeExpected Outcome & Rationale
< 6.5 Very Slow/No Reaction: The vast majority of cysteine residues will be in the protonated R-SH form, which is a poor nucleophile. Reaction rates will be significantly reduced[8].
6.5 - 7.5 Good Selectivity, Moderate Rate: A good starting point for many proteins. Selectivity for cysteine over other residues like lysine is very high[4][8]. The reaction rate is manageable and can often be completed within 1-2 hours at room temperature.
7.5 - 8.5 Optimal Rate, Good Selectivity: This is often the "sweet spot." The concentration of the reactive thiolate is higher, leading to faster reaction kinetics. For most proteins, selectivity remains high.
> 8.5 Risk of Non-Specificity & Hydrolysis: The risk of modifying other nucleophilic residues, particularly lysine, increases. Furthermore, the stability of the MMTS reagent itself decreases due to hydrolysis, which can reduce labeling efficiency[5][9].

It is crucial to remember that the optimal pH can be protein-specific due to the unique microenvironment of each cysteine residue[3]. Therefore, an initial pH scouting experiment is highly recommended.

Q3: How do I perform a pH optimization experiment for my specific protein?

A pH scouting experiment is a systematic way to determine the ideal pH for your protein of interest. This involves setting up several parallel reactions across a range of pH values and analyzing the labeling efficiency.

Experimental Protocol: pH Scouting for MMTS-¹³C Labeling

1. Preparation of Buffers:

  • Prepare a set of buffers with overlapping pH ranges (e.g., MES for pH 6.0-6.5, Phosphate for pH 6.5-7.5, HEPES for pH 7.5-8.0, and Tris or Borate for pH 8.0-9.0).

  • Ensure all buffers are prepared at the same ionic strength (e.g., 100-150 mM NaCl).

  • Crucially, all buffers must be degassed and free of any thiol-containing reagents like DTT or β-mercaptoethanol.

2. Protein Preparation:

  • If your protein has disulfide bonds that need to be reduced, treat it with a 5-10 fold molar excess of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

  • Remove the TCEP using a desalting column or dialysis, exchanging the protein into your first pH buffer (e.g., pH 6.0).

  • Determine the protein concentration accurately.

3. Reaction Setup:

  • Set up a series of reactions in separate microcentrifuge tubes. For each pH point (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0):

    • Aliquot an equal amount of your protein.

    • Add the corresponding pH buffer.

  • Prepare a fresh stock solution of MMTS-¹³C in a dry, water-miscible solvent like DMSO or DMF[7].

  • Add a 10-20 fold molar excess of MMTS-¹³C to each reaction tube.

  • Include a "no MMTS" control at an intermediate pH (e.g., 7.5).

4. Incubation:

  • Incubate all reactions for a fixed time (e.g., 2 hours) at a constant temperature (e.g., room temperature).

5. Quenching and Analysis:

  • Stop the reaction by adding a small-molecule thiol (e.g., L-cysteine or DTT to a final concentration of 10-20 mM) to scavenge unreacted MMTS-¹³C.

  • Analyze the extent of labeling for each pH point. Common methods include:

    • Mass Spectrometry (LC-MS): This is the most direct method. The mass shift corresponding to the addition of the -S-S-¹³CH₃ group will indicate the degree of labeling.

    • SDS-PAGE: If the labeling induces a significant change in protein properties, a band shift might be observable.

6. Interpretation:

  • Compare the labeling efficiency across the different pH values to identify the optimum.

pH_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffers (pH 6.0 - 9.0) D Set up Parallel Reactions at each pH A->D B Reduce & Desalt Protein (if necessary) B->D C Prepare Fresh MMTS-¹³C Stock E Add MMTS-¹³C (10-20x molar excess) C->E D->E F Incubate (Constant Time & Temp) E->F G Quench Reaction (e.g., with L-Cysteine) F->G H Analyze Labeling Efficiency (e.g., LC-MS) G->H I Determine Optimal pH H->I

Fig 2. Workflow for a pH scouting experiment.

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems related to pH in MMTS-¹³C reactions.

Q4: I am seeing no or very low labeling efficiency. What are the likely pH-related causes?

Low labeling efficiency is a common problem. Before investigating other causes, always check these pH-related factors:

  • pH is too low: The most common cause. If the pH is below 7.0, the concentration of the reactive thiolate may be too low for the reaction to proceed efficiently within a reasonable timeframe[8]. Solution: Repeat the reaction at a higher pH (e.g., 7.5 or 8.0).

  • Buffer interference: Your buffer may contain competing nucleophiles. Tris buffer, while common, contains a primary amine and can, under some conditions (especially at higher pH), react with MMTS. Solution: Switch to a non-nucleophilic buffer like HEPES or Phosphate.

  • MMTS-¹³C Hydrolysis: If you prepared your MMTS-¹³C stock solution in an aqueous buffer and let it sit for too long, especially at neutral or high pH, it may have hydrolyzed[5][6]. Solution: Always prepare MMTS-¹³C solutions fresh in a dry organic solvent (e.g., DMSO) immediately before use.

Troubleshooting_Low_Labeling Start Problem: Low/No Labeling Check_pH Is reaction pH ≥ 7.0? Start->Check_pH Check_Buffer Is buffer non-nucleophilic? (e.g., HEPES, Phosphate) Check_pH->Check_Buffer Yes Increase_pH Action: Increase pH to 7.5-8.5 Check_pH->Increase_pH No Check_Reagent Was MMTS-¹³C stock prepared fresh in dry solvent? Check_Buffer->Check_Reagent Yes Change_Buffer Action: Switch to HEPES or Phosphate buffer Check_Buffer->Change_Buffer No Remake_Reagent Action: Prepare fresh MMTS-¹³C stock immediately before use Check_Reagent->Remake_Reagent No Success Problem Resolved Check_Reagent->Success Yes Increase_pH->Success Change_Buffer->Success Remake_Reagent->Success

Fig 3. Troubleshooting flowchart for low labeling efficiency.
Q5: My protein is precipitating during the labeling reaction. Could pH be the issue?

Yes, pH can be a major factor in protein stability and solubility[10][11]. Every protein has an isoelectric point (pI), the pH at which its net charge is zero. Proteins are often least soluble at or near their pI.

  • Problem: If your reaction pH is close to your protein's pI, it may cause the protein to aggregate and precipitate.

  • Solution:

    • Determine the theoretical pI of your protein using an online tool.

    • Adjust your reaction pH to be at least 1-1.5 pH units away from the pI.

    • If this conflicts with the optimal pH for labeling, you may need to find a compromise or add stabilizing excipients (e.g., arginine, non-ionic detergents) to your buffer.

Q6: I suspect non-specific labeling of lysine residues. How can pH be used to prevent this?

Non-specific labeling of lysine is a clear indication that the reaction pH is too high. The pKa of lysine's ε-amino group is around 10.5. As the pH approaches this value, a significant fraction of lysine residues will be deprotonated and become nucleophilic.

  • Problem: Reaction pH is too high (typically > 9.0), leading to modification of both cysteine and lysine.

  • Solution: Lower the reaction pH. Perform the reaction in the 7.0-8.0 range, where the cysteine thiolate is sufficiently reactive, but the lysine amino group is almost entirely protonated (R-NH₃⁺) and unreactive[4][9].

Additional FAQs

Q7: Which buffer should I choose for my MMTS-¹³C reaction?

The choice of buffer is critical. The ideal buffer should have a pKa close to the desired reaction pH and should not contain any competing nucleophiles.

BufferpKa (~25°C)Useful pH RangeComments
MES 6.15.5 - 6.7Good for reactions at lower pH, but may result in slow kinetics. Non-nucleophilic.
Phosphate (PBS) 7.26.5 - 7.5Excellent choice. Non-nucleophilic and commonly used in protein work.
HEPES 7.57.0 - 8.0Excellent choice. A common biological buffer that is non-nucleophilic.
Tris 8.17.5 - 9.0Use with caution. Contains a primary amine that can compete with the thiol reaction, especially at pH > 8.5.
Borate 9.28.5 - 10.0Generally not recommended. The pH range is too high and increases the risk of non-specific labeling and reagent hydrolysis.
Q8: How does temperature interact with pH in these reactions?

Temperature affects both the reaction rate and the pKa of the buffer and cysteine residues.

  • Reaction Rate: As with most chemical reactions, increasing the temperature will increase the rate of labeling. A common practice is to incubate for 1-2 hours at room temperature (~20-25°C) or overnight at 4°C for sensitive proteins[8].

  • pKa Shift: The pKa of many buffers (especially Tris) is temperature-dependent. For example, the pH of a Tris buffer will decrease by ~0.03 units for every 1°C increase in temperature. When designing your experiment, ensure the pH is measured at the temperature at which the reaction will be performed. The pKa of the cysteine thiol group is also affected by temperature, though generally to a lesser extent.

References

  • Wikipedia. Cysteine. [Link]

  • National Center for Biotechnology Information. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. [Link]

  • National Center for Biotechnology Information. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. [Link]

  • National Center for Biotechnology Information. Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. [Link]

  • ResearchGate. pK a determination of cysteine sulfhydryl group. [Link]

  • PubMed. Identification of Cysteines Involved in the Effects of Methanethiosulfonate Reagents on Human Equilibrative Nucleoside Transporter 1. [Link]

  • Interchim. MTS reagents. [Link]

  • ACS Publications. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]

  • MDPI. Factors Affecting Protein Cysteine Reactivity. [Link]

  • MDPI. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. [Link]

  • RedShiftBio. Track Protein Stability and Structural Changes. [Link]

Sources

Technical Support Center: Optimizing 13C-MMTS Solubility and Labeling in Biological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Reagent Troubleshooting > Isotope Labeling

Welcome to the Technical Support Center. This guide is designed for researchers, structural biologists, and proteomics professionals struggling with the solubility and reactivity of 13C-MMTS (13C-Methyl methanethiosulfonate) in aqueous biological buffers.

While 13C-MMTS is a gold-standard reagent for introducing NMR-active methyl probes (methyl-TROSY) or mass spectrometry mass tags via thiol-disulfide exchange, its hydrophobic nature and susceptibility to rapid hydrolysis often lead to precipitation, poor labeling efficiency, and protein aggregation. This guide provides causality-driven troubleshooting, quantitative data, and a self-validating protocol to ensure robust experimental outcomes.

Part 1: Quantitative Solubility & Stability Data

To understand why 13C-MMTS behaves unpredictably in biological buffers, we must look at its physicochemical properties. The methanethiosulfonate group is highly reactive toward sulfhydryls but is simultaneously vulnerable to nucleophilic attack by water[1].

Table 1: Solubility and Stability Profile of 13C-MMTS

Solvent / BufferMax SolubilityStability (Half-Life)Mechanistic Note
Anhydrous DMSO >200 mMMonths (at -20°C)Aprotic solvent prevents nucleophilic attack, preserving the reactive thiosulfonate group[1].
DMF 1:1 ratioMonths (at -20°C)Excellent solubility[2], but harder to remove downstream than DMSO.
Water (Milli-Q) ~1:5 ratioHours (at 4°C)Rapid hydrolysis occurs; degrades into unreactive sulfinic acid byproducts[1].
PBS (pH 7.4) <5 mM (direct)<20 minutes (at 20°C)Buffer salts promote hydrophobic aggregation; near-neutral pH accelerates hydrolysis[3].

Table 2: Buffer Component Compatibility

ComponentCompatibilityCausality / Troubleshooting Action
DTT / β-ME Incompatible Strong nucleophiles with free thiols that will competitively consume 13C-MMTS[4]. Must be completely removed prior to labeling.
TCEP Moderately Incompatible While lacking thiols, high TCEP concentrations can degrade MTS reagents[5]. Remove via dialysis prior to reaction.
EDTA (1-5 mM) Highly Recommended Chelates trace heavy metals that catalyze spontaneous, unwanted disulfide bond formation between protein cysteines[6].
Primary Amines (Tris) Compatible Unlike NHS-esters, methanethiosulfonates are highly specific to sulfhydryls and do not cross-react with amines at neutral pH[5].
Part 2: Troubleshooting Guide & FAQs

Q1: Why does 13C-MMTS precipitate immediately upon addition to my biological buffer? A: 13C-MMTS is a small but relatively hydrophobic molecule. When a highly concentrated organic stock is added too quickly to an aqueous buffer, the local concentration of the reagent exceeds its aqueous solubility limit before it can diffuse, causing micro-precipitation. Actionable Fix: Add the DMSO stock solution dropwise while continuously vortexing or stirring the protein solution. Ensure the final concentration of DMSO does not exceed 2-5% to prevent protein-induced co-precipitation[7].

Q2: My NMR spectra show very low 13C-methyl incorporation. What went wrong? A: Low labeling efficiency stems from two primary causes: premature reagent hydrolysis or incomplete protein reduction. MTS reagents hydrolyze rapidly in aqueous buffers, with half-lives as short as 12 minutes at room temperature[3]. If your 13C-MMTS stock absorbed atmospheric moisture, it likely degraded into unreactive sulfinic acid[1]. Actionable Fix: Always equilibrate the 13C-MMTS vial to room temperature in a desiccator before opening to prevent condensation[3]. Use strictly anhydrous DMSO for the stock.

Q3: Can I store the reconstituted 13C-MMTS in biological buffer for later use? A: Absolutely not. In aqueous solutions, particularly in the presence of nucleophiles or at pH > 7.0, the reagent decomposes rapidly into low-molecular-weight volatile products[1]. Actionable Fix: Only prepare the aqueous dilution immediately prior to the reaction. Unused anhydrous DMSO stock can be aliquoted, purged with nitrogen or argon, and stored at -20°C[3].

Part 3: Validated Step-by-Step Protocol

This self-validating methodology is engineered to maximize reagent solubility while ensuring complete thiol-disulfide exchange.

Phase 1: Protein Preparation & Self-Validation

  • Reduction: Incubate your purified protein with 5 mM DTT for 1 hour at room temperature to ensure all structural cysteines are fully reduced[6].

  • Buffer Exchange (Critical): DTT will competitively consume 13C-MMTS. Dialyze the protein extensively against a degassed biological buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM EDTA) using a 10,000 MWCO cassette[6].

  • Self-Validation Check: Extract a 10 µL aliquot of the dialysate and test it with Ellman's reagent (DTNB). A positive yellow signal confirms the presence of reduced protein thiols, while a parallel test on the flow-through must be negative to confirm the complete removal of DTT.

Phase 2: Reagent Solubilization 4. Equilibration: Remove the 13C-MMTS vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Preventing water condensation stops premature hydrolysis[3]. 5. Stock Formulation: Dissolve the 13C-MMTS in 100% anhydrous DMSO to create a 200 mM stock solution[7]. Vortex vigorously until optically clear.

Phase 3: Labeling Reaction 6. Dropwise Addition: Calculate the total moles of free thiols in your protein sample. Add the 13C-MMTS DMSO stock dropwise to the protein solution to achieve a 10-fold molar excess over thiols. Ensure the final DMSO concentration remains ≤ 2% (v/v) to maintain protein solubility. 7. Incubation: Incubate the reaction for 30 minutes at room temperature. The intrinsic reactivity of MTS reagents with thiols is exceptionally high (~10^5 M^-1 sec^-1)[1], making long incubations unnecessary and potentially detrimental due to hydrolysis byproducts. 8. Quenching & Cleanup: Remove unreacted 13C-MMTS and organic solvent using a centrifugal desalting column (e.g., Zeba Spin) or size-exclusion chromatography.

Part 4: Experimental Workflow Visualization

Workflow N1 1. Reagent Prep Equilibrate 13C-MMTS to Room Temp N2 2. Stock Solution Dissolve in 100% Anhydrous DMSO N1->N2 Prevents condensation N4 N4 N2->N4 Rapid dispersion N3 3. Protein Prep Reduce thiols & remove DTT/TCEP via dialysis N3->N4 Free thiols ready N5 5. Incubation 30 min at RT pH 7.0 - 7.5 N4->N5 Thiol-disulfide exchange N6 6. Purification Desalt to remove unreacted reagent N5->N6 Quench reaction

Workflow for 13C-MMTS protein labeling to maximize solubility and reaction efficiency.

References
  • MTS Reagents Technical Information & Hydrolysis Kinetics. Interchim. Available at: [Link]

  • MTS Reagents Properties, Storage, and Half-Life. Texas Tech University Health Sciences Center (TTUHSC). Available at: [Link]

  • Isolation of proteins from potato tubers (MMTS and TCEP protocols). Biblioteka Nauki. Available at:[Link]

  • Religa, T. L., et al. Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase. National Institutes of Health (PMC). Available at:[Link]

  • Srivastava, S. From Proteins To Proteomics - Basic Concepts, Techniques, and Applications. CRC Press (via Scribd). Available at:[Link]

Sources

Technical Support Center: Preventing Cysteine Oxidation Prior to 13C-MMTS Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and proteomics professionals troubleshoot and optimize the labeling of protein cysteines with 13C-Methyl methanethiosulfonate (13C-MMTS).

Whether you are preparing samples for methyl-TROSY NMR or conducting quantitative redox proteomics, the fundamental challenge remains the same: cysteines are highly nucleophilic and prone to rapid, spontaneous oxidation. Because MMTS strictly requires a free thiol (-SH) to undergo thiol-disulfide exchange, any pre-oxidation will completely abolish labeling[1]. This guide provides the mechanistic causality behind these issues and establishes a self-validating protocol to ensure >95% labeling efficiency.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why do my cysteines oxidize so rapidly during buffer exchange prior to MMTS labeling?

Causality: Cysteines exist in a dynamic equilibrium between the protonated thiol (-SH) and the highly nucleophilic thiolate anion (-S⁻). Trace transition metals (such as Cu²⁺ and Fe³⁺) ubiquitously present in standard buffers and water act as electron-transfer catalysts. They facilitate the transfer of electrons from the thiolate anion to dissolved oxygen, generating reactive oxygen species (ROS) and rapidly converting free thiols into disulfides or sulfenic acids[2]. Because MMTS cannot react with oxidized cysteines, your labeling efficiency drops to zero at these sites[3].

Q2: Should I use DTT or TCEP for the initial reduction step?

Causality: While TCEP is popular because it lacks a thiol group and often doesn't require removal prior to maleimide labeling, DTT is strictly preferred prior to MMTS labeling. TCEP can undergo unwanted side reactions with thiosulfonates like MMTS, leading to off-target effects and reduced labeling efficiency. You must reduce your protein with 5–10 mM DTT to break all endogenous disulfides, and then completely remove the DTT via a desalting column or dialysis immediately before adding 13C-MMTS[4].

Q3: How does EDTA create a "self-validating" protective system?

Causality: EDTA (or DTPA) chelates the trace transition metals present in your buffer salts. Without these metals to act as catalysts, the spontaneous reaction between dissolved oxygen and cysteine thiolates becomes kinetically unfavorable. By combining metal chelation with oxygen removal (degassing), you create a self-validating system: even if trace oxygen enters the system, the lack of metal catalysts prevents the oxidation cascade, preserving the free thiols for the 13C-MMTS probe[1].

Q4: What role does pH play in preventing oxidation?

Causality: The pKa of a typical solvent-exposed protein cysteine is ~8.3. At pH 8.0, a significant fraction of cysteines are in the reactive thiolate (-S⁻) form. By lowering the pH of your labeling buffer to 7.0–7.5, you protonate a larger fraction of the cysteines. This reduces their susceptibility to metal-catalyzed oxidation during the vulnerable buffer exchange step, while still maintaining sufficient nucleophilicity for the rapid thiol-disulfide exchange reaction with 13C-MMTS[5].

Part 2: Visualizing the Oxidation Mechanism

Cysteine_Oxidation ProtSH Reduced Cysteine (Protein-SH) ROS ROS & Trace Metals (O2, Cu2+, Fe3+) ProtSH->ROS Exposure to Air Protect Degassing + EDTA + pH 7.0-7.5 ProtSH->Protect Protective Buffer ProtSOH Oxidized Cysteine (Disulfide/Sulfenic) ROS->ProtSOH Spontaneous Oxidation Label 13C-MMTS Labeling ProtSOH->Label Fails to React Protect->Label Maintains Free Thiol LabeledCys 13C-Methylthiocysteine (Protein-S-S-13CH3) Label->LabeledCys Thiol-Disulfide Exchange

Mechanistic pathway of cysteine oxidation versus successful 13C-MMTS labeling.

Part 3: Quantitative Impact of Buffer Conditions

To illustrate the causality of buffer design on labeling success, the following table synthesizes the impact of various protective measures on cysteine half-life and subsequent 13C-MMTS labeling efficiency.

Buffer ConditionDissolved O₂ LevelTrace Metal ActivityApprox. Cysteine Half-LifeExpected 13C-MMTS Labeling Efficiency
Standard Buffer (pH 8.0, Aerobic, No Chelator) HighHigh< 1 hour< 30%
Degassed Buffer (pH 7.5, No Chelator) LowHigh~ 2-4 hours50 - 70%
Aerobic Buffer + 1 mM EDTA (pH 7.5) HighLow~ 4-6 hours60 - 80%
Degassed Buffer + 1 mM EDTA (pH 7.0 - 7.5) Very LowVery Low> 24 hours> 95%

Part 4: Standard Operating Procedure (Step-by-Step Methodology)

This protocol is engineered as a self-validating workflow. By strictly controlling the redox environment, you guarantee that the cysteines remain reduced until the exact moment the 13C-MMTS is introduced.

Step 1: Complete Reduction of Endogenous Disulfides
  • Add 5–10 mM Dithiothreitol (DTT) to your purified protein sample[4].

  • Incubate the mixture at 4°C overnight or at room temperature for 1–2 hours to ensure all inter- and intra-molecular disulfides are fully reduced.

Step 2: Anaerobic Buffer Exchange (The Critical Window)

Note: Once DTT is removed, your protein is highly vulnerable to oxidation. This step must be performed swiftly and under controlled conditions.

  • Prepare the Labeling Buffer: 50 mM Potassium Phosphate, pH 7.0–7.5, containing 1 mM EDTA [4].

  • Degas the buffer extensively by sparging with Argon or Nitrogen gas for at least 30 minutes, or by using a vacuum sonication cycle.

  • Pre-equilibrate a desalting column (e.g., PD-10 or Zeba Spin) or a dialysis cassette with the degassed Labeling Buffer.

  • Pass the reduced protein through the desalting column to completely remove the DTT. Collect the fractions in tubes purged with Argon/Nitrogen.

Step 3: 13C-MMTS Labeling
  • Immediately determine the protein concentration using UV/Vis spectroscopy (A280).

  • Calculate the total molarity of free cysteines in your sample (Protein Concentration × Number of Cysteines per protein).

  • Add a 5- to 10-fold molar excess of 13C-MMTS (prepared as a 100 mM stock in DMSO) relative to the total cysteine concentration[4].

  • Seal the reaction tube, purge the headspace with Argon/Nitrogen, and incubate overnight at 4°C on a rotating mixer in the dark[5].

Step 4: Quenching and Cleanup
  • Remove unreacted 13C-MMTS by performing a second buffer exchange step into your final assay buffer (e.g., NMR buffer or MS digestion buffer)[4].

  • Verify labeling success and the absence of over-labeling using ESI-MS prior to downstream applications.

Workflow S1 1. Reduction (5-10 mM DTT) S2 2. Buffer Exchange (Degassed, 1 mM EDTA) S1->S2 S3 3. 13C-MMTS Addition (5-10x Molar Excess) S2->S3 S4 4. Incubation (4°C, Dark, Overnight) S3->S4 S5 5. Cleanup (Desalting/Dialysis) S4->S5

Standard operating procedure for 13C-MMTS labeling of protein cysteines.

Sources

Technical Support Center: Troubleshooting MMTS-13C Removal in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isotopic Labeling Technical Support Center. This guide provides authoritative standard operating procedures (SOPs) and troubleshooting pathways for the removal of excess S-methyl methanethiosulfonate-13C (MMTS-13C) from protein samples.

The Mechanistic Basis of MMTS-13C Labeling and Removal

MMTS-13C is a highly reactive, low-molecular-weight electrophile used to block free cysteine thiols, adding a mass-shifted isotopic methylthio group (-S-13CH3) for quantitative mass spectrometry. Unlike traditional alkylating agents such as iodoacetamide (IAM) or N-ethylmaleimide (NEM)—which form irreversible thioether bonds—MMTS forms a reversible mixed disulfide [1].

The Causality of Removal: Because the reaction is reversible, any downstream application requiring the maintenance of the MMTS-13C tag must strictly avoid reducing agents (e.g., DTT, TCEP, or β-mercaptoethanol)[2]. Furthermore, unreacted MMTS must be rigorously removed. If left in the sample, residual reagent will compete in subsequent labeling steps (such as the Biotin Switch Assay) or cause ion suppression and artifactual adducts on basic amino acids during LC-MS/MS[3].

G N1 Protein Sample (Free Cysteine Thiols) N2 Isotopic Labeling (+ MMTS-13C) N1->N2 N3 Modified Protein (Cys-S-S-13CH3) + Excess Reagent N2->N3 Thiol Blocking N4 Reagent Removal (Precipitation / SEC) N3->N4 Needs Cleanup N5 Purified Labeled Protein Ready for LC-MS/MS N4->N5 Success N6 CRITICAL PITFALL: Exposure to DTT/TCEP (Strips 13C Label) N4->N6 If Reductant Added N6->N1 Reverts to Free Thiol

Workflow of MMTS-13C labeling, cleanup, and the critical pitfall of reductant exposure.

Standard Operating Protocols (SOPs) for Excess MMTS-13C Removal

Protocol A: Cold Acetone Precipitation (Recommended for Bottom-Up Proteomics)

Acetone precipitation is the gold standard for removing small-molecule electrophiles like MMTS. It simultaneously denatures the protein (ideal for subsequent trypsin digestion) and leaves the highly soluble MMTS in the supernatant[4],[3].

Step-by-Step Methodology:

  • Volume Adjustment: Transfer the MMTS-13C labeled protein sample to a protein-low-bind microcentrifuge tube.

  • Precipitation: Add 4 to 6 volumes of pre-chilled (-20°C) 100% acetone to the sample.

  • Incubation: Vortex thoroughly and incubate at -20°C for at least 60 minutes. (Note: Overnight incubation yields higher recovery for low-abundance proteins).

  • Pelleting: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Washing (Critical Step): Carefully decant the supernatant containing excess MMTS-13C. Add 500 µL of cold 80% acetone to wash the pellet. Centrifuge again at 15,000 × g for 5 minutes.

  • Drying & Resuspension: Remove all residual acetone. Air-dry the pellet for 5-10 minutes. Do not over-dry, or the pellet will become permanently insoluble. Resuspend in an MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) that strictly lacks reducing agents.

Protocol B: Size Exclusion Chromatography (Recommended for Native Assays)

If maintaining the protein's native conformation is required, use spin desalting columns (e.g., Zeba or PD-10).

Step-by-Step Methodology:

  • Equilibration: Prepare a desalting spin column with an appropriate molecular weight cut-off (MWCO, e.g., 7K). Wash the resin 3-4 times with your target buffer by centrifuging at 1,000 × g for 2 minutes.

  • Sample Loading: Apply the MMTS-13C reaction mixture directly to the center of the resin bed. Ensure the sample volume matches the column's optimal capacity (e.g., 30-130 µL for a 0.5 mL column).

  • Elution: Centrifuge at 1,000 × g for 2 minutes. The flow-through contains the labeled protein, while the excess MMTS-13C is retained in the porous resin.

Troubleshooting & FAQs

Q1: I successfully labeled my protein with MMTS-13C, but after sample cleanup and digestion, the mass spectrometer shows unmodified cysteines. What happened? A: The most common cause of MMTS label loss is the inadvertent addition of a reducing agent (DTT, TCEP, or β-mercaptoethanol) during downstream processing. Because MMTS forms a disulfide bond with cysteine, reducing agents will rapidly cleave this bond, reverting the cysteine to a free thiol[2]. Self-Validating System Check: Review your digestion protocol. If you are using a standard proteomics kit, it likely includes a reduction/alkylation step before trypsinization. You must explicitly skip the reduction step to preserve the MMTS-13C label.

Q2: My LC-MS/MS data shows high background noise and artifactual modifications on lysine residues. How do I fix this? A: This indicates incomplete removal of excess MMTS-13C. While MMTS is highly specific for thiols at neutral pH, prolonged exposure to high concentrations of unreacted MMTS can lead to off-target labeling of primary amines (lysine N-termini)[1]. Solution: If using desalting columns, ensure you are not exceeding the maximum sample volume, which causes small molecules to break through. If using precipitation, ensure you perform at least one wash step with 80% cold acetone to remove residual MMTS trapped in the protein pellet[3].

Q3: I am losing a significant amount of my protein sample during acetone precipitation. Are there alternatives? A: Protein loss during precipitation often occurs due to incomplete pelleting or the pellet dislodging during the decanting step. Solution: First, try extending the -20°C incubation to overnight. If protein concentration is very low (<10 µg/mL), add a carrier like glycogen, or switch to the Methanol/Chloroform precipitation method (Wessel-Flügge), which creates a tight protein disc at the phase interphase and is highly efficient for dilute samples.

Quantitative Comparison of Removal Methods

Removal MethodEfficiency of MMTS RemovalProtein Recovery RatePreserves Native StateBest Use Case
Cold Acetone Precipitation >99%75% - 90%No (Denatures)Bottom-up proteomics, complete small-molecule removal.
Spin Desalting (SEC) 90% - 95%>90%YesNative MS, functional assays, rapid cleanup.
Methanol/Chloroform >99%85% - 95%No (Denatures)Dilute protein samples, lipid-rich samples.
MWCO Ultrafiltration 95% - 98%80% - 90%YesBuffer exchange, concentration of large proteins.

References

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats.
  • Optimizing a Proteomics Platform for Urine Biomarker Discovery.
  • Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?
  • Schematic representation of the biotin switch assay.

Sources

Minimizing background noise in MMTS-13C NMR spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Isotopic Labeling. As a Senior Application Scientist, I frequently encounter researchers struggling with signal-to-noise (S/N) issues when utilizing 13 C-methyl-methanethiosulfonate ( 13 C-MMTS) for NMR studies of large supramolecular protein complexes.

13 C-MMTS is a powerful reagent that covalently attaches a 13 C-methyl group to the thiol group of a cysteine side-chain, creating an S-methylthiocysteine (MTC) residue that acts as a highly sensitive NMR probe (1)[1]. However, the very sensitivity that makes this methyl-TROSY approach viable for massive complexes (like the 670 kDa proteasome or ClpP protease) also makes it susceptible to specific types of background noise if the biochemical and spectroscopic workflows are not rigorously controlled (2)[2].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind spectral noise and implement self-validating protocols to ensure pristine data acquisition.

Part 1: Mechanistic FAQs on Background Noise

Q1: I am observing a massive, sharp signal at ~25 ppm that obscures my protein's methyl resonances. What is the mechanistic cause? A: This is the most common artifact in 13 C-MMTS labeling. You are detecting unreacted 13 C-MMTS or its hydrolyzed byproducts. 13 C-MMTS is added in molar excess (typically 20% to 50% excess per cysteine) to drive the reaction to completion (3)[3]. Causality: Because the MTC methyl group on the protein and the methyl group on the free reagent share similar chemical environments, their 13 C chemical shifts are dangerously close. If the post-reaction buffer exchange is insufficient, the small molecule reagent tumbles rapidly in solution, negating the need for the methyl-TROSY effect, and produces an overwhelmingly intense, sharp signal that dwarfs the rotationally broadened protein signals. Resolution: Implement a self-validating cleanup step. Do not rely solely on spin-concentration columns. Use exhaustive dialysis or Size Exclusion Chromatography (SEC).

Q2: My spectra show a forest of broad, unresolved background peaks across the aliphatic region. How do I suppress this? A: This "forest" is the natural abundance 13 C background of your protein. Even though 13 C has only a 1.1% natural abundance, a 100 kDa protein contains thousands of carbon atoms (4)[4]. Causality: In standard protonated media, the sheer number of naturally occurring 13 C nuclei outnumbers your specifically introduced 13 C-MMTS labels. When these signals aggregate, they create a broad, rolling baseline that degrades the S/N of your specific MTC probes. Resolution: Express your protein in highly deuterated ( 2 H) and 12 C-enriched minimal media (5)[5]. By utilizing a 12 C background, you mathematically eliminate the natural abundance noise, ensuring the only 13 C nuclei in your sample are the ones you chemically attached.

Q3: I see multiple sharp peaks, but I only engineered one cysteine into my construct. Why? A: This indicates non-specific labeling or disulfide scrambling. Causality: If the reaction pH exceeds 8.0, the specificity of the methanethiosulfonate group for thiols decreases, and it can begin reacting with primary amines (e.g., lysine side chains). Alternatively, if the protein was not fully reduced prior to labeling, endogenous disulfides might scramble, creating a heterogeneous population of labeled sites. Resolution: Maintain the reaction pH strictly between 7.0 and 7.5. Ensure complete reduction with DTT, followed by rigorous DTT removal immediately before adding 13 C-MMTS.

Part 2: Diagnostic Workflow

Use the following logical matrix to isolate the source of your spectral noise before committing to multi-day NMR acquisitions.

TroubleshootingWorkflow Start High Background Noise in 13C-MMTS NMR Spectra Q1 Is the noise a massive, sharp singlet at ~25 ppm (13C)? Start->Q1 A1 Root Cause: Unreacted 13C-MMTS Resolution: Exhaustive Dialysis or SEC Q1->A1 Yes Q2 Is the noise a broad, rolling baseline across 10-40 ppm? Q1->Q2 No Valid Proceed to 2D 1H-13C HMQC Acquisition A1->Valid Post-Cleanup A2 Root Cause: Natural Abundance 13C Resolution: Use 12C/2H Minimal Media Q2->A2 Yes Q3 Are there multiple unexpected sharp peaks in the spectrum? Q2->Q3 No A2->Valid Post-Expression A3 Root Cause: Off-Target Labeling Resolution: Lower pH to 7.0-7.5 Q3->A3 Yes Q3->Valid No A3->Valid Post-Optimization

Figure 1: Diagnostic workflow for isolating and resolving background noise in 13C-MMTS NMR spectra.

Part 3: The Self-Validating 13 C-MMTS Labeling Protocol

To guarantee trustworthiness in your data, every step of your sample preparation must include a validation checkpoint. Do not proceed to the next phase until the current phase is verified.

Phase 1: Preparation and Reduction Causality: 13 C-MMTS reacts specifically with free sulfhydryl groups. If the target cysteine is oxidized, labeling efficiency drops, and partial labeling creates chemical shift heterogeneity.

  • Incubate the purified cysteine-mutant protein with 5 mM Dithiothreitol (DTT) for 1 hour at room temperature to fully reduce all disulfide bonds (3)[3].

  • Self-Validation Checkpoint A: Perform an Ellman’s assay (DTNB) on a small aliquot. A strong yellow absorbance at 412 nm confirms the presence of free thiols.

Phase 2: Critical Reductant Removal Causality: DTT is a potent nucleophile and will aggressively compete with your protein for the 13 C-MMTS reagent, consuming the label and generating highly concentrated 13 C background noise (2)[2]. 3. Buffer exchange the protein into a degassed labeling buffer (e.g., 50 mM Tris, 100 mM KCl, pH 7.5) using a 50K MWCO centrifugal filter or desalting column. 4. Self-Validation Checkpoint B: Test the flow-through with Ellman’s reagent. The solution must remain colorless, proving the complete absence of residual DTT.

Phase 3: Covalent Isotopic Labeling Causality: The methanethiosulfonate group forms a disulfide-like bond with the protein's cysteine, attaching the 13 C-methyl group. A slight molar excess ensures complete saturation. 5. Add a 20% to 50% molar excess of 13 C-MMTS (prepared as a 100 mM stock in DMSO) to the protein solution. 6. Incubate the reaction overnight at 4°C or for 2 hours at room temperature (3)[3]. 7. Self-Validation Checkpoint C: Analyze a micro-aliquot via Intact Mass Spectrometry (e.g., LC-MS). You must observe a uniform mass shift of exactly +74 Da per engineered cysteine, confirming quantitative S-methylthiocysteine (MTC) formation.

Phase 4: Reagent Quenching and Spectral Cleanup Causality: Unreacted 13 C-MMTS tumbles rapidly in solution, producing a massive, sharp 13 C signal at ~25 ppm that obscures protein signals. 8. Terminate the reaction and remove unreacted label by exhaustive dialysis against the final NMR buffer (e.g., 50 mM imidazole, 100 mM KCl, pH 7.0 in 100% 2 H 2​ O) (2)[2]. 9. Self-Validation Checkpoint D: Before initiating a multi-day 2D 1 H- 13 C HMQC experiment, acquire a quick 1D 1 H NMR spectrum. The absence of a massive, sharp singlet at 2.3 ppm ( 1 H) guarantees that the free reagent has been successfully cleared.

Part 4: Quantitative Impact of Noise Reduction Strategies

To assist in experimental planning, the following table summarizes the quantitative impact of the troubleshooting strategies detailed above.

Noise SourceSpectral SignaturePrimary CausalityMitigation StrategyExpected S/N Improvement
Unreacted 13 C-MMTS Sharp singlet at ~25 ppm ( 13 C)Incomplete post-reaction dialysisSize Exclusion Chromatography (SEC)>10-fold reduction in artifact intensity
Natural Abundance 13 C Broad baseline rolling across 10-40 ppm1.1% 13 C distribution in large proteinsExpression in 12 C / 2 H minimal media5 to 8-fold baseline smoothing
Off-Target Labeling Multiple unexpected sharp peaksReaction pH > 8.0 causing amine reactivityStrict buffering at pH 7.0 - 7.5Complete elimination of spurious peaks
Paramagnetic Relaxation Severe line broadening and signal lossProximity of the MTC probe to metal centersRational surface-exposed Cys design2 to 4-fold peak sharpening

References

  • Title: Site-Directed Methyl Group Labeling as an NMR Probe of Structure and Dynamics in Supramolecular Protein Systems: Applications to the Proteasome and to the ClpP Protease Source: ACS Publications URL
  • Title: Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase Source: PMC URL
  • Source: utoronto.
  • Title: 13.
  • Title: An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome Source: PLOS URL

Sources

Technical Support Center: MMTS-13C Storage and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for Methyl Methanethiosulfonate-13C (MMTS-13C). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopically labeled reagent in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of your MMTS-13C, thereby safeguarding the accuracy and reproducibility of your results.

This center is structured as a dynamic resource, addressing the most common questions and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for neat MMTS-13C?

A1: For long-term stability, neat MMTS-13C should be stored at -20°C .[1][2][3] It is crucial to store it under an inert atmosphere , such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.[1][4] The vial should be tightly sealed. When stored correctly, MMTS is stable for at least six months.[1]

  • Expert Insight: The thiosulfonate functional group in MMTS-13C is susceptible to nucleophilic attack by water (hydrolysis) and to oxidation. The carbon-13 isotope does not alter its chemical reactivity.[5][6] Storing at -20°C significantly slows down these degradation processes, while the inert atmosphere minimizes the presence of reactants that can degrade the compound.

Q2: Can I store MMTS-13C at room temperature or in a standard refrigerator (2-8°C)?

A2: While some suppliers suggest that short-term storage at room temperature is possible, it is not recommended for maintaining the long-term integrity of the compound.[1][7] Storage at 2-8°C is a better alternative for short-term needs, and some suppliers of MMTS-13C specifically recommend this temperature range.[4] However, for any storage period beyond a few days, -20°C is the most reliable temperature to prevent degradation .[1][2]

Q3: How does the 13C isotope affect the storage requirements of MMTS?

A3: The presence of the stable carbon-13 isotope does not change the fundamental chemical stability or storage requirements of the methyl methanethiosulfonate molecule.[5][8][9] The degradation pathways and susceptibilities of MMTS-13C are identical to those of unlabeled MMTS. The primary importance of proper storage is to preserve the entire molecular structure, thereby ensuring the integrity of the labeled compound for its intended use in sensitive analytical techniques like mass spectrometry or NMR spectroscopy.[10][11]

Q4: I need to prepare a stock solution of MMTS-13C. What is the best solvent, and how should I store the solution?

A4: The choice of solvent is critical and depends on your experimental needs.

  • Recommended Solvents: Anhydrous aprotic solvents such as acetonitrile (MeCN) , tetrahydrofuran (THF) , or dimethylformamide (DMF) are generally suitable. Ensure the solvent is of high purity and has a low water content.

  • Storage of Solutions: Stock solutions should be stored at -20°C or, preferably, at -80°C to minimize solvent evaporation and slow potential degradation reactions. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6]

  • Causality: Repeated freeze-thaw cycles can introduce atmospheric moisture into the solution each time it is opened. This moisture can lead to hydrolysis of the MMTS-13C. Furthermore, temperature fluctuations can accelerate degradation.[3][8][12]

Troubleshooting Guide

This section addresses specific issues that may indicate degradation of your MMTS-13C and provides actionable solutions.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Symptom: You observe variable or lower-than-expected labeling efficiency in your experiments, or your quantitative mass spectrometry results show poor reproducibility.

  • Potential Cause: This is a primary indicator of MMTS-13C degradation. If the reagent has degraded, its effective concentration is lower, leading to incomplete reactions.

  • Troubleshooting Workflow:

    Start Inconsistent Results Observed CheckStorage Verify Storage Conditions (-20°C, Inert Atmosphere?) Start->CheckStorage CheckHandling Review Handling Protocol (Aliquoting, Dry Solvents?) CheckStorage->CheckHandling ProtocolOK Storage & Handling OK CheckHandling->ProtocolOK QC_Check Perform Quality Control Check (e.g., NMR or LC-MS) Degraded Degradation Confirmed QC_Check->Degraded NewReagent Procure Fresh MMTS-13C and Implement Correct Storage Degraded->NewReagent Yes OtherVariables Investigate Other Experimental Variables (e.g., pH, buffer components) Degraded->OtherVariables No ProtocolOK->QC_Check Potential Issue ProtocolOK->OtherVariables No Issues Found

    Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible Changes in the Neat Compound or Solution
  • Symptom: The neat MMTS-13C, which should be a pale yellow oil[4], appears discolored, or your stock solution has become cloudy or contains precipitates.

  • Potential Cause: This strongly suggests chemical degradation. Discoloration can result from oxidation, while precipitates may be insoluble degradation products.

  • Solutions:

    • Do Not Use: Discard the reagent and any solutions made from it. Using a degraded reagent will compromise your results.

    • Review Storage: Conduct a thorough review of your storage and handling procedures to identify the cause of degradation. Ensure that vials are properly sealed and that an inert atmosphere is maintained.

Issue 3: Mass Spectrometry Shows Unexpected Masses
  • Symptom: Your mass spectrometry data shows peaks that do not correspond to your target labeled molecule or the unlabeled analyte. You may see evidence of unlabeled compound in your labeled standard.[5]

  • Potential Cause: This could be due to contamination or degradation. Hydrolysis or oxidation of MMTS-13C will produce new chemical species with different molecular weights.

  • Solutions:

    • Analyze a Fresh Standard: Prepare a fresh solution from a new vial of MMTS-13C and re-run your analysis.

    • Check for Contamination: Ensure that all glassware and solvents are clean and free from contaminants that could react with MMTS-13C.

Key Degradation Pathways and Prevention

Understanding the mechanisms of MMTS-13C degradation is key to preventing it.

cluster_0 Degradation Pathways MMTS MMTS-13C (CH3-SO2-S-13CH3) Hydrolysis Hydrolysis Products (e.g., Methanesulfinic acid, Methanethiol-13C) MMTS->Hydrolysis H2O (Moisture) Oxidation Oxidation Products (e.g., Methanesulfonic acid) MMTS->Oxidation [O] (Air, Oxidizing Agents) Nucleophilic_Attack Adducts with Nucleophiles MMTS->Nucleophilic_Attack Nu- (e.g., free thiols)

Caption: Primary degradation pathways for MMTS-13C.

  • Hydrolysis: Reaction with water cleaves the thiosulfonate bond.

    • Prevention: Store in a desiccated environment or under a dry, inert atmosphere. Use anhydrous solvents for preparing solutions.

  • Oxidation: Strong oxidizing agents can further oxidize the sulfur atoms.[13][14][15]

    • Prevention: Avoid exposure to strong oxidizing agents and store under an inert atmosphere to prevent air oxidation.

  • Reaction with Nucleophiles: MMTS-13C is designed to react with sulfhydryl groups, but other nucleophiles can also react with it, leading to its consumption.[16][17][18]

    • Prevention: Be mindful of buffer components and other reagents in your experimental setup. Avoid buffers containing free thiols (e.g., DTT, BME) until the desired reaction step.

Quantitative Data Summary and Protocols

Table 1: Recommended Storage Conditions
ConditionNeat MMTS-13CMMTS-13C Stock Solution (in anhydrous solvent)
Temperature -20°C-20°C to -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Container Tightly sealed vial with a PTFE-lined capTightly sealed vials, preferably single-use aliquots
Conditions to Avoid Direct sunlight, high humidity, heat, strong oxidizing agentsRepeated freeze-thaw cycles, exposure to moisture and air
Protocol: Handling and Aliquoting Neat MMTS-13C

This protocol should be performed in a chemical fume hood.

  • Preparation:

    • Allow the vial of neat MMTS-13C to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound. This should take approximately 15-20 minutes.

    • Prepare the required number of small, clean, and dry glass vials for aliquoting. Ensure they have tight-fitting caps, preferably with PTFE liners.

    • Set up a manifold for inert gas (argon or nitrogen).

  • Inerting:

    • Gently flush the headspace of the main MMTS-13C vial with inert gas.

    • Flush each of the aliquot vials with inert gas.

  • Aliquoting:

    • Using a clean, dry glass syringe or pipette, quickly transfer the desired amount of MMTS-13C into each aliquot vial.

    • Work efficiently to minimize the time the main vial is open.

  • Sealing and Storage:

    • Immediately cap the aliquot vials tightly.

    • Seal the caps with paraffin film for extra protection against moisture ingress.

    • Place the aliquots and the main vial back into -20°C storage.

  • Self-Validation: By creating single-use aliquots, you protect the integrity of your main stock. If you encounter an issue with one experiment, you can confidently use a fresh aliquot for the next, knowing it has not been compromised by previous handling.

References

  • Pharmaffiliates. (n.d.). Methyl Methanethiosulfonate-13C. [Link]

  • Chandra, A., Yadav, N., Payra, S., & Parida, K. N. (2023). Oxidation of Thiols with IBX or DMP: One-Pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Transformations. Organic Letters, 25(34), 6256–6261. [Link]

  • Wikipedia. (2023, December 19). Isotopic labeling. [Link]

  • Davis, F. A., & Billmers, R. L. (1983). Chemistry of sulfenic acids. 3. The intermediacy of 1,2-dithiane 1-oxide and 1,2-dithiolane 1-oxide (monoxides of 1,2-dithiane and 1,2-dithiolane) in the oxidation of 1,4-butanedithiol and 1,3-propanedithiol. Journal of the American Chemical Society, 105(10), 3343–3346.
  • Usui, K., Horiuchi, H., & Yajima, H. (2005). Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. Journal of agricultural and food chemistry, 53(4), 1011–1017. [Link]

  • Kice, J. L. (1980). Mechanisms and reactivity in reactions of organic oxyacids of sulfur and their anhydrides. Advances in Physical Organic Chemistry, 17, 65-181.
  • Isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. [Link]

  • Zhang, Y., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods, 12(4), 793. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Ghesner, I., et al. (2018). Clarification of Decomposition Pathways in a State-of-the-Art Lithium Ion Battery Electrolyte through 13C-Labeling of Electrolyte Components. Batteries & Supercaps, 1(1), 37-43. [Link]

  • Nagy, P., & Ashby, M. T. (2007). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Chemical research in toxicology, 20(9), 1364–1372. [Link]

  • Kice, J. L., & Cleveland, J. P. (1970). Mechanism of the alkaline hydrolysis of aryl thiolsulfinates and thiolsulfonates. Journal of the American Chemical Society, 92(16), 4757-4762.
  • Seefeld, M. A., & Kice, J. L. (1994). The reaction of nucleophiles with S-(2-nitrophenyl) benzenethiosulfonate. A comparison of the nucleophilicity of various nucleophiles toward sulfenyl sulfur. The Journal of organic chemistry, 59(7), 1694–1700.
  • Li, J., et al. (2021). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Pork. Foods, 10(3), 517.
  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (10), 627. [Link]

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of chromatography. A, 1040(2), 259–272. [Link]

  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hejjaoui, M., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews, 50(16), 9036-9065. [Link]

  • Karala, A. R., & Ruddock, L. W. (2010). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. Antioxidants & Redox Signaling, 12(2), 183-191.
  • Castro, E. A., et al. (2004). Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide. Organic & biomolecular chemistry, 2(8), 1233–1237. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Castro, E. A., et al. (2004). Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide. Organic & Biomolecular Chemistry, 2(8), 1233-1237. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • Topolyan, A., et al. (2020). Stability and Phase Transitions of Nontoxic γ-Cyclodextrin-K+ Metal-Organic Framework in Various Solvents. Molecules, 25(2), 359. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 13C-MMTS Cysteine Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding incomplete protein labeling in structural biology workflows. While methyl methanethiosulfonate (MMTS) is celebrated for its small size and high reactivity, introducing a 13C-isotopic tag via 13C-MMTS to sterically hindered cysteines requires precise biophysical and chemical control.

This guide provides the mechanistic causality behind steric hindrance and field-proven protocols to ensure complete, self-validating labeling for downstream Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis.

Part 1: The Mechanistic Reality of 13C-MMTS Labeling

MMTS reacts with free sulfhydryl (-SH) groups to form a reversible disulfide bond, adding a -S-CH3 group. For 13C-MMTS, this adds a 13C-methylthio group, which is highly advantageous for solution-state 13C-methyl NMR to monitor substrate-dependent structural changes (1)[1].

Despite its small footprint compared to N-ethylmaleimide (NEM) or iodoacetamide (IAA), MMTS is not immune to steric hindrance. Cysteine residues buried within hydrophobic pockets or flanked by bulky amino acids (such as Phenylalanine, Tyrosine, Arginine, and Leucine within an 8 Å radius) experience restricted solvent accessibility (2)[2]. This microenvironment physically blocks the nucleophilic attack of the thiolate anion on the methanethiosulfonate group, resulting in incomplete labeling.

Part 2: Diagnostic Workflow for Labeling Efficiency

To systematically resolve steric hindrance, we must control the protein's conformational state and the reaction kinetics without triggering unwanted side reactions.

G Start Incomplete 13C-MMTS Labeling CheckEnv Assess Cysteine Microenvironment (Bulky residues? Buried?) Start->CheckEnv Denature Apply Denaturing Conditions (SDS + 50°C or 8M Urea) CheckEnv->Denature Steric Hindrance CheckReductant Verify Reductant Removal (DTT/TCEP compete with MMTS) CheckEnv->CheckReductant Accessible Cys Denature->CheckReductant Desalt Desalting / Buffer Exchange CheckReductant->Desalt Reductant Present Optimize Optimize MMTS Concentration (Keep < 200 µM to avoid dimers) CheckReductant->Optimize Reductant Cleared Desalt->Optimize Success Complete 13C-MMTS Labeling Optimize->Success

Diagnostic workflow for resolving steric hindrance in 13C-MMTS labeling.

Part 3: Frequently Asked Questions (FAQs)

Q: My 13C-MMTS labeling is incomplete. Should I just increase the reagent concentration? A: No. A common misconception is that flooding the reaction with excess methanethiosulfonate will force the labeling of buried cysteines. However, at concentrations exceeding 200 µM, MTS-based labels are highly prone to a side reaction where the label dimerizes with itself rather than reacting with the protein (3)[3]. Instead of increasing concentration, you must increase the accessibility of the cysteine.

Q: How do I increase cysteine accessibility without permanently destroying my protein's native state? A: If your downstream application permits (e.g., bottom-up MS), you can use moderate heat (50°C) combined with denaturants like Sodium Dodecyl Sulfate (SDS) or 8M Urea. This combination favors protein denaturation, exposing deeply buried thiols to the aqueous environment[2]. If you require the native state for NMR, consider reversible mild detergents or optimizing the pH (closer to 8.0) to increase the local concentration of the reactive thiolate anion.

Q: I reduced my protein with TCEP/DTT before labeling, but I get zero 13C-MMTS incorporation. Why? A: Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) severely interfere with methanethiosulfonate reactants (4)[4]. While TCEP is often touted as compatible with maleimides, it directly reacts with and depletes MMTS. You must completely remove these reducing agents via desalting columns or dialysis prior to introducing 13C-MMTS.

Part 4: Quantitative Comparison of Cysteine Reactive Probes

When troubleshooting steric hindrance, it is critical to understand how MMTS compares to alternative alkylating agents.

ReagentReactive GroupAdded Mass (Da)Steric ProfileReversibilityOptimal pHInterferences
13C-MMTS Methanethiosulfonate+47.0 (13C)Very SmallReversible (via DTT)6.5 - 8.5DTT, TCEP, BME
NEM Maleimide+125.1BulkyIrreversible6.5 - 7.5DTT, BME
IAA Iodoacetamide+57.0SmallIrreversible7.5 - 8.5DTT, BME, Light
Part 5: Step-by-Step Troubleshooting Protocol

This self-validating protocol is designed to overcome steric hindrance for 13C-MMTS labeling while preventing reagent dimerization.

Step 1: Complete Reduction and Unfolding

  • Prepare your protein at 10-50 µM in a degassed buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add a 10-fold molar excess of DTT or TCEP to reduce all disulfide bonds.

  • Causality Check: If the target cysteine is known to be sterically hindered, add 1-2% SDS and incubate at 50°C for 20 minutes. This thermodynamic energy overcomes the activation barrier caused by bulky neighboring residues[2].

Step 2: Stringent Reductant Removal (Critical Step)

  • Equilibrate a PD-10 desalting column (or equivalent spin filter) with your reaction buffer.

  • Pass the reduced protein through the column to completely remove DTT/TCEP.

  • Validation: Collect fractions and measure protein concentration (e.g., via A280 or BCA assay) to ensure recovery. The absence of reductant is mandatory because residual TCEP will chemically quench the 13C-MMTS before it can reach your protein[4].

Step 3: Controlled 13C-MMTS Labeling

  • Prepare a fresh stock of 13C-MMTS in anhydrous DMSO or acetonitrile.

  • Add 13C-MMTS to the protein solution at a precise 5-to-10-fold molar excess relative to free cysteines. Do not exceed a final concentration of 200 µM 13C-MMTS to prevent the formation of unreactive label dimers[3].

  • Incubate at room temperature for 30-60 minutes with gentle nutation.

Step 4: Quenching and Validation

  • Quench the reaction by adding excess free cysteine or by passing the sample through another desalting column.

  • Self-Validating Step: Analyze an aliquot via intact mass spectrometry. A successful reaction will show a mass shift of exactly +47 Da per available cysteine. If the mass shift is absent or incomplete, steric hindrance was not fully resolved in Step 1, or the reductant was not completely removed in Step 2.

Part 6: Chemical Logic of MMTS Labeling

Understanding the reaction pathway ensures you can pinpoint exactly where an experiment fails.

G Protein Protein with Disulfides Sterically Hindered Reduction Reduction (TCEP/DTT) Breaks S-S bonds Protein->Reduction FreeThiol Free Thiols (-SH) Still buried by bulky residues Reduction->FreeThiol Denaturation Denaturation (SDS/Heat) Exposes -SH FreeThiol->Denaturation Overcome Hindrance ExposedThiol Exposed Free Thiols Accessible for labeling Denaturation->ExposedThiol Reaction 13C-MMTS Addition Nucleophilic attack ExposedThiol->Reaction Product 13C-Methylthiolated Protein -S-S-13CH3 Reaction->Product Optimal Conc. SideReaction SideReaction Reaction->SideReaction Excess Reagent

Chemical pathway of 13C-MMTS labeling highlighting the resolution of steric hindrance.

References
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: nih.

Sources

Technical Support Center: MMTS-13C Labeling Efficiency in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Methanethiosulfonate-13C (MMTS-13C) applications. This guide is specifically engineered for researchers, mass spectrometrists, and drug development professionals utilizing redox proteomics to quantify reversible cysteine modifications.

Below, you will find the mechanistic principles of MMTS labeling, a self-validating experimental protocol, quantitative data references, and an advanced troubleshooting FAQ.

The Mechanistic Causality of MMTS-13C Labeling

In quantitative mass spectrometry (MS), accurately mapping the redox state of cysteine residues requires reagents with high specificity and predictable chemistry. Unlike iodoacetamide (IAM) or N-ethylmaleimide (NEM)—which irreversibly alkylate thiols via SN​2 nucleophilic substitution or Michael addition, respectively—MMTS modifies cysteines via a thiol-disulfide exchange mechanism [1].

When a cysteine thiol attacks the sulfur atom of the methanethiosulfonate group, it forms a mixed disulfide bond (S-methylthiocysteine) and releases methanesulfinic acid [1].

Why is this causality important for your experimental design?

  • Reversibility: Because MMTS forms a disulfide bond, the modification can be cleanly cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) [4]. This enables differential "block-reduce-label" workflows.

  • Absolute Specificity: IAM is known to cause off-target alkylation on lysines and N-termini, particularly at slightly alkaline pH or high concentrations, which complicates MS1/MS2 spectra [1, 2]. MMTS is strictly thiol-specific.

  • Isotopic Quantitation: By blocking native free thiols with standard 12C -MMTS and subsequently labeling previously oxidized thiols with 13C -MMTS, the ~1.003 Da mass difference per carbon isotope allows for precise relative quantification of the protein's oxidation state [3].

Interactive Workflow: Differential Cysteine Alkylation

The following diagram illustrates the logical flow of a differential alkylation experiment. Understanding the sequence of these steps is critical, as failing to separate reactive components will lead to quenched reagents and failed labeling.

G Start Protein Sample (Free -SH & Oxidized -S-S-) Block Step 1: Block Free Thiols (12C-MMTS) Start->Block Alkylation Desalt1 Step 2: Desalt / Precipitate (Remove excess 12C-MMTS) Block->Desalt1 Critical Checkpoint Reduce Step 3: Reduce Oxidized Thiols (TCEP or DTT) Desalt1->Reduce Expose hidden thiols Desalt2 Step 4: Desalt / Precipitate (Remove excess reductant) Reduce->Desalt2 Prevent MMTS quenching Label Step 5: Heavy Labeling (13C-MMTS) Desalt2->Label Isotope tagging Analyze LC-MS/MS Analysis (Quantify 12C vs 13C) Label->Analyze Mass Shift +47 Da

Figure 1: Differential alkylation workflow using 12C/13C-MMTS for redox proteomics.

Step-by-Step Methodology: The Self-Validating Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . By introducing a known standard, you can mathematically prove the efficiency of your workflow before interpreting complex biological data.

Self-Validation Checkpoint: Prior to Step 1, spike your sample with a synthetic standard peptide containing a single, known disulfide bond (e.g., oxidized Somatostatin). This allows you to monitor the absolute conversion rate of oxidized cysteines to 13C -labeled cysteines in the final MS data.

Materials Required
  • Denaturation Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0.

  • Blocking Reagent: 200 mM 12C -MMTS stock in LC-MS grade acetonitrile.

  • Reducing Agent: 50 mM TCEP.

  • Labeling Reagent: 200 mM 13C -MMTS stock.

The Protocol
  • Denaturation & Initial Blocking: Dissolve the protein sample in Denaturation Buffer. Add 12C -MMTS to a final concentration of 20 mM. Incubate for 20 minutes at room temperature in the dark.

    • Causality: This caps all natively free thiols, preventing them from reacting with the heavy isotope later [3].

  • First Desalting (Critical): Remove excess 12C -MMTS using cold acetone precipitation or a molecular weight cutoff (MWCO) spin filter.

    • Causality: If unreacted 12C -MMTS remains, it will compete with the heavy label in Step 5, artificially lowering your 13C labeling efficiency.

  • Reduction of Oxidized Thiols: Resuspend the sample and add TCEP to a final concentration of 5 mM. Incubate at 37°C for 45 minutes.

    • Causality: TCEP breaks endogenous disulfide bonds and reversible oxidative modifications, exposing nascent thiols [4].

  • Second Desalting (The Efficiency Savior): Remove excess TCEP via a second MWCO filtration or precipitation.

    • Causality: TCEP is a reducing agent that will rapidly consume the 13C -MMTS reagent. Failing to remove TCEP is the primary cause of failed labeling.

  • Heavy Isotope Labeling: Add 13C -MMTS to a final concentration of 20 mM. Incubate for 20 minutes at room temperature.

  • Quenching & Digestion: Quench the reaction with 50 mM DTT (which safely consumes excess MMTS), dilute the urea to <2 M, and proceed with standard tryptic digestion.

Data Presentation: Mass Shifts & Efficiency Calculation

To validate the protocol, calculate the labeling efficiency from your LC-MS/MS data using the extracted ion chromatogram (XIC) areas. A highly optimized protocol should yield >95% efficiency on your spiked standard.

Labeling Efficiency Equation: Efficiency(%)=(ΣArea(13C-Peptides)+ΣArea(Unlabeled Cysteines)+ΣArea(Off-Target)ΣArea(13C-Peptides)​)×100

Table 1: Quantitative Mass Spectrometry Parameters for Alkylating Agents

Summarizing the expected mass shifts is crucial for programming your MS search engine (e.g., MaxQuant, Proteome Discoverer).

Modification TypeReagentAdded FormulaMonoisotopic Mass ShiftReversibility
S-methylthiolation (Light) 12C -MMTS CH2​S +45.9877 DaReversible (DTT/TCEP)
S-methylthiolation (Heavy) 13C -MMTS 13CH2​S +46.9911 DaReversible (DTT/TCEP)
CarbamidomethylationIodoacetamide (IAM) C2​H3​NO +57.0215 DaIrreversible
N-ethylmaleimideNEM C6​H7​NO2​ +125.0477 DaIrreversible

Troubleshooting & FAQs

Q: Why is my 13C -MMTS labeling efficiency consistently below 80% despite using a large molar excess? A: This is almost always caused by incomplete removal of the reducing agent (TCEP or DTT) prior to the labeling step. MMTS is highly reactive toward free thiols, but reducing agents will directly consume the MMTS reagent, effectively quenching the reaction before it modifies your protein. Ensure your MWCO filtration or precipitation step is thorough.

Q: I am observing +46 Da peaks in my heavy ( 13C ) channel. What causes this cross-contamination? A: This indicates incomplete desalting of the initial 12C -MMTS blocking reagent. If residual 12C -MMTS is carried over into the reduction step, it will compete with the 13C -MMTS for the newly exposed thiols, causing a mixed isotopic population at the oxidized sites.

Q: Can I use Iodoacetamide (IAM) for the initial blocking step and 13C -MMTS for the second step? A: Yes, this is a common hybrid approach. IAM irreversibly carbamidomethylates free thiols (+57.02 Da), completely eliminating the risk of label swapping during the reduction step [1]. However, be aware that IAM can cause off-target modifications (e.g., on lysines) at high concentrations, whereas MMTS is strictly thiol-specific [2].

Q: How do I distinguish between endogenous free cysteines and reversibly oxidized cysteines in the final MS data? A: Endogenous free cysteines will carry the +45.98 Da mass shift (from the 12C -MMTS block), while reversibly oxidized cysteines (which were reduced during the workflow) will carry the +46.99 Da mass shift (from the 13C -MMTS label). The ratio of the area under the curve (AUC) for these precursor peaks provides the relative oxidation state of that specific cysteine residue.

References

  • Benchchem. "A Head-to-Head Battle for Cysteine Alkylation: Methanethiosulfonate vs. Iodoacetamide." Benchchem Tech Support.
  • ResearchGate. "Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts." ResearchGate.
  • Frontiers. "Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases." Frontiers in Molecular Neuroscience.
  • RSC Publishing. "In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in l-cysteine." Royal Society of Chemistry.

Technical Support Center: Optimizing MMTS-13C Protein Modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who struggle with isotopic labeling artifacts.

Methyl methanethiosulfonate (MMTS) and its isotopic variant, 13C-MMTS, are powerful reagents for reversibly blocking cysteines via thiol-disulfide exchange[1]. Unlike irreversible alkylators like iodoacetamide (IAM), MMTS forms a compact methylthio (-S-CH3) group. However, the reactivity of MMTS is highly dependent on the microenvironment. If stoichiometry, pH, and reducing agents are not strictly controlled, researchers frequently encounter off-target amine modification, reagent depletion, and peptide backbone cleavage.

This guide breaks down the mechanistic causality behind these side reactions and provides a self-validating, step-by-step framework to ensure pristine mass spectrometry (MS) and NMR data.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I seeing +47 Da (13C-MMTS) modifications on Lysine residues and the N-terminus? The Causality: MMTS is highly selective for thiols under physiological conditions, modifying cysteines through a rapid thiol-disulfide exchange[2]. However, at an alkaline pH (e.g., pH > 8.0), primary amines—such as lysine side chains and the N-terminus—become deprotonated. In this state, they act as strong nucleophiles capable of attacking the electrophilic thiosulfonate group of MMTS, leading to irreversible off-target alkylation[2]. The Fix: Buffer your labeling reaction strictly between pH 6.5 and 7.0 . At this mildly acidic to neutral pH, the highly reactive cysteine thiolate anion still forms in local microenvironments, allowing rapid MMTS labeling. Meanwhile, primary amines (pKa ~9-10) remain fully protonated and non-nucleophilic, completely suppressing off-target hits.

Q2: I used TCEP to reduce disulfides before 13C-MMTS labeling, but my mass spec data shows peptide backbone cleavage and poor cysteine labeling. What happened? The Causality: Tris(2-carboxyethyl)phosphine (TCEP) is a powerful, non-thiol reductant, but it introduces two severe side reactions if mismanaged. First, TCEP directly reacts with excess MMTS, rapidly depleting the labeling reagent before it can modify your protein[3][4]. Second, prolonged incubation with TCEP in concentrated protein solutions induces non-specific cleavage of the protein backbone adjacent to cysteine residues[5]. The Fix: Limit TCEP reduction to a maximum of 30–45 minutes. Crucially, you must remove TCEP via rapid buffer exchange (e.g., spin desalting columns) prior to adding 13C-MMTS.

Q3: Why is my labeling incomplete, with high levels of free thiols or disulfide scrambling remaining? The Causality: Incomplete labeling usually stems from either reagent hydrolysis or competition from thiol-based reducing agents. MMTS rapidly hydrolyzes in aqueous buffers at room temperature. Additionally, if dithiothreitol (DTT) or β-mercaptoethanol (BME) are used for reduction and not fully removed, their free thiols will aggressively compete with the protein cysteines for the 13C-MMTS, quenching the reaction prematurely[6]. The Fix: Always prepare 13C-MMTS stock solutions fresh in anhydrous DMSO or ethanol just before use. Ensure all DTT/BME is removed prior to labeling.

Part 2: Quantitative Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how specific reaction parameters dictate the yield and purity of 13C-MMTS modifications.

Reaction ConditionCysteine Modification YieldOff-Target Amine LabelingTCEP-Induced Cleavage
pH 8.5, 100x MMTS >99%15% - 25%None
pH 6.5, 20x MMTS >95% <1% None
TCEP + MMTS (Co-incubated) <50% (Reagent Depletion)<1%Low
Prolonged TCEP (Overnight) N/AN/A5% - 10%

Part 3: Process Visualization

The following decision-tree workflow illustrates the optimized path for 13C-MMTS labeling, highlighting the critical nodes where side reactions are mitigated.

MMTS_Optimization A Denatured Protein (Disulfide Bonds) B Reduction (1-2 mM TCEP, 30 min) A->B C Buffer Exchange (Desalting Column) B->C Prevent TCEP-MMTS Cross-reaction D Validation: Ellman's Assay C->D E 13C-MMTS Labeling (pH 6.5, 20x Excess) C->E pH 6.5 Prevents Amine Alkylation F Quench Reaction (Excess DTT) E->F G LC-MS/MS Analysis F->G

Workflow for 13C-MMTS labeling highlighting critical steps to prevent side reactions.

Part 4: Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow incorporates orthogonal validation checkpoints to ensure that if a reaction fails, you know exactly where and why.

Phase 1: Denaturation and Reduction

  • Dissolve the protein sample (1-5 mg/mL) in Denaturation Buffer (6 M Guanidine-HCl, 100 mM Sodium Phosphate, pH 6.5 ).

  • Add TCEP to a final concentration of 2 mM.

  • Incubate at 37°C for exactly 30 minutes. Do not exceed 45 minutes to prevent TCEP-induced backbone cleavage.

Phase 2: Reductant Clearance & Checkpoint 4. Pass the reduced sample through a pre-equilibrated Zeba Spin Desalting Column (or equivalent) to remove the TCEP. Elute into the same pH 6.5 buffer. 5. Validation Checkpoint 1 (Ellman’s Assay): React a 2 µL aliquot with DTNB (Ellman's Reagent). A rapid yellow color change confirms the presence of free thiols (successful reduction). If no color change occurs, the reduction failed or thiols re-oxidized.

Phase 3: Isotopic Labeling 6. Prepare a fresh 200 mM stock of 13C-MMTS in anhydrous DMSO. 7. Add 13C-MMTS to the protein solution to achieve a 20-fold molar excess over total thiol content. 8. Incubate at room temperature for 30 minutes in the dark. The mild pH (6.5) will drive cysteine modification while completely suppressing lysine reactivity.

Phase 4: Quenching & Final Validation 9. Quench the unreacted 13C-MMTS by adding DTT to a final concentration of 10 mM. Incubate for 10 minutes. 10. Validation Checkpoint 2 (LC-MS/MS): Analyze the intact or digested protein via mass spectrometry. You must observe a uniform mass shift of exactly +47.00 Da per cysteine residue. The absence of +47 Da shifts on lysine residues or the N-terminus validates that over-alkylation was successfully prevented.

References

  • A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins Source: Journal of the American Society for Mass Spectrometry (via ResearchGate) URL:[Link]

  • In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in L-cysteine Source: RSC Advances (RSC Publishing) URL:[Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Source: Molecular & Cellular Proteomics (PubMed Central) URL:[Link]

  • Direct Production of Proteins with N-Terminal Cysteine for Site-Specific Conjugation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Methyl Methanethiosulfonate-13C vs. Iodoacetamide-13C: A Comprehensive Guide for Quantitative and Redox Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of mass spectrometry (MS)-based proteomics, the precise and stable modification of cysteine residues is a non-negotiable cornerstone of experimental design. Because cysteines are highly reactive and prone to artifactual oxidation during cell lysis and sample preparation, chemical alkylation is required to lock them into a defined state. The introduction of heavy isotopes—such as carbon-13 (^13^C)—into alkylating agents has revolutionized the field, allowing for multiplexed relative quantification of proteins.

Two of the most prominent ^13^C-labeled reagents are Iodoacetamide-13C (IAA-13C) and Methyl Methanethiosulfonate-13C (MMTS-13C) . While both target the nucleophilic thiolate anion of cysteine, their distinct chemical mechanisms dictate entirely different applications. As an application scientist, selecting the correct reagent requires understanding the causality behind their reaction chemistries: IAA-13C is the gold standard for irreversible blocking in general quantitative proteomics, whereas MMTS-13C provides the reversible modification essential for mapping dynamic oxidative post-translational modifications (Oxi-PTMs).

Mechanistic Causality: SN2 Substitution vs. Thiol-Disulfide Exchange

The fundamental divergence in performance between IAA and MMTS stems directly from their reaction chemistry. Understanding these mechanisms is critical for predicting off-target effects and optimizing buffer conditions.

Iodoacetamide-13C (IAA-13C) operates via an 1. The thiolate anion of the cysteine residue attacks the electrophilic carbon of IAA, displacing the iodine leaving group to form a stable, irreversible thioether bond (S-carboxamidomethylcysteine). This irreversibility ensures that cysteines cannot reform disulfide bridges during subsequent enzymatic digestion and MS analysis. However, at higher pH (>8.0) or extended incubation times, IAA's electrophilicity can lead to2, including the alkylation of primary amines (N-termini, lysine) and thioethers (methionine).

Methyl Methanethiosulfonate-13C (MMTS-13C) modifies cysteines via a rapid thiol-disulfide exchange, forming an S-methylthiocysteine derivative. Because it forms a disulfide rather than a thioether, the modification is completely reversible. It can be removed by strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is the cornerstone of differential alkylation strategies used to 3 in neurodegenerative diseases and cellular stress responses.

ReactionMechanisms Cys Free Cysteine (-SH) IAA IAA-13C (SN2 Substitution) Cys->IAA pH 7.5-8.5 MMTS MMTS-13C (Thiol-Disulfide Exchange) Cys->MMTS Broad pH Irrev Irreversible Thioether Bond (S-carboxamidomethylcysteine) IAA->Irrev Permanent Block Rev Reversible Disulfide Bond (S-methylthiocysteine) MMTS->Rev Reducible by DTT/TCEP

Cysteine alkylation mechanisms: Irreversible SN2 substitution (IAA) vs. reversible exchange (MMTS).

Quantitative Performance & Off-Target Effects

When selecting between IAA-13C and MMTS-13C, researchers must weigh the need for absolute structural stability against the risk of artifactual modifications. IAA is notorious for inducing4, which can falsely mimic genomic single nucleotide polymorphisms (SNPs) in proteogenomic studies. Conversely, MMTS is highly specific to thiols but can induce disulfide shuffling if the reaction is not properly controlled at lower pH levels.

FeatureIodoacetamide-13C (IAA-13C)Methyl Methanethiosulfonate-13C (MMTS-13C)
Primary Target Cysteine ResiduesCysteine Residues
Reaction Type SN2 Nucleophilic SubstitutionThiol-disulfide exchange
Modification S-carboxamidomethylcysteineS-methylthiocysteine
Reversibility Irreversible (Thioether bond)Reversible (Disulfide bond)
Optimal pH 7.5 – 8.5Broad range (effective at acidic to neutral pH)
Common Off-Targets Lysine, Histidine, Methionine, N-terminusCan promote disulfide shuffling if not quenched
Primary Application General Quantitative Proteomics (SILAC, TMT)Redox Proteomics (OxICAT, Differential Alkylation)

Application Divergence: General vs. Redox Proteomics

General Quantitative Proteomics (IAA-13C)

For standard bottom-up proteomics, the goal is maximum sequence coverage and the complete prevention of disulfide scrambling during digestion. IAA-13C provides a permanent mass shift, ensuring that peptides remain in a predictable, linearized state for optimal LC-MS/MS ionization and fragmentation.

Redox Proteomics (MMTS-13C)

In5, researchers must distinguish between natively reduced cysteines and those that were oxidized in vivo (e.g., S-nitrosylation, S-sulfenylation). MMTS-13C is uniquely suited for this. The typical workflow leverages isotopic pairs (^12^C and ^13^C) to quantify the exact stoichiometry of oxidation at specific cysteine sites.

RedoxWorkflow Start Cell Lysate (Free & Oxidized SH) Block Block Free SH (Light MMTS-12C) Start->Block Reduce Reduce Oxidized SH (e.g., DTT) Block->Reduce Label Label Nascent SH (Heavy MMTS-13C) Reduce->Label MS LC-MS/MS (12C:13C Ratio) Label->MS

Differential alkylation workflow using isotopic MMTS for redox proteomics.

Step-by-Step Methodologies (Self-Validating Systems)

To ensure scientific integrity, every proteomic protocol must include internal validation steps to prevent artifacts from skewing the final MS data.

Protocol 1: Irreversible Isotopic Labeling with IAA-13C (General Proteomics)
  • Reduction: Incubate the protein lysate with 10 mM DTT for 30 minutes at 56°C.

    • Causality: Thermal energy combined with DTT breaks all native disulfides to expose free thiols.

  • Alkylation: Add 20 mM IAA-13C and incubate for 30 minutes at room temperature in the dark .

    • Causality: Darkness prevents the photolytic generation of free iodine radicals, which drastically exacerbate the off-target oxidation of methionine residues.

  • Quenching (Self-Validation Step): Immediately add an excess of DTT (e.g., 20 mM) after the 30-minute mark.

    • Causality: This halts the SN2 reaction by consuming unreacted IAA, preventing the over-alkylation of lysine and N-termini.

  • Digestion & MS Validation: Proceed with trypsin digestion.

    • Validation Check: During the MS database search, monitor Met-to-isothreonine conversion rates as a variable modification. A rate >5% indicates insufficient quenching or light exposure during step 2.

Protocol 2: Differential Alkylation with MMTS-12C/13C (Redox Proteomics)
  • Initial Blocking: Lyse cells directly in an acidic buffer (pH 6.5) containing 20 mM light MMTS-12C.

    • Causality: Acidic pH minimizes artifactual oxidation during cell lysis. MMTS rapidly blocks all natively free thiols via disulfide exchange.

  • Verification (Self-Validation Step): Take a 5% aliquot of the lysate and react it with a fluorescent maleimide probe. Run on an SDS-PAGE gel.

    • Causality: This ensures 100% blocking efficiency. Any fluorescent signal indicates incomplete blocking, which would yield false positives for oxidation in the final data.

  • Reduction: Remove excess MMTS-12C via buffer exchange (e.g., Zeba spin column). Add 10 mM TCEP and incubate for 1 hour.

    • Causality: TCEP specifically reduces natively oxidized cysteines (and any reversible Oxi-PTMs) without reacting with the newly added heavy label in the subsequent step.

  • Heavy Labeling: Add 20 mM heavy MMTS-13C to the lysate.

    • Causality: This labels the newly liberated thiols, permanently marking the sites that were originally oxidized in vivo.

  • Digestion & MS: Digest with trypsin and analyze via LC-MS/MS. The ^12^C/^13^C ratio directly quantifies the oxidation stoichiometry for each specific cysteine residue.

References

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues Source: PubMed (NIH) URL:[Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Source: PMC (NIH) URL:[Link]

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases Source: Frontiers in Molecular Neuroscience URL:[Link]

  • Differential alkylation-based redox proteomics – Lessons learnt Source: PMC (NIH) URL:[Link]

Sources

Comparative Guide: 13C-MMTS vs. NEM for Thiol Modification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of proteomics, structural biology, and drug development, the precise control of cysteine residues is a cornerstone of experimental design. Cysteine’s highly nucleophilic thiol group (-SH) makes it a primary target for post-translational modifications (PTMs) and redox signaling. To interrogate these networks, researchers rely on chemical alkylation to stabilize or label these reactive sites.

This guide provides an authoritative, head-to-head comparison between two fundamentally different thiol-reactive reagents: N-ethylmaleimide (NEM) and 13C-Methyl methanethiosulfonate (13C-MMTS) . By understanding the chemical causality behind their reactivity, researchers can select the optimal reagent for irreversible trapping or reversible isotopic labeling.

Mechanistic Profiling & Chemical Biology

The strategic choice between NEM and 13C-MMTS dictates the downstream analytical possibilities. This decision is rooted entirely in their distinct reaction mechanisms.

  • NEM (Irreversible Trapping): NEM reacts with nucleophilic thiolates via a classic Michael addition, forming a highly stable thioether bond[1]. Because this covalent linkage is essentially immune to biological reductants, NEM is the gold standard for instantly "freezing" the in vivo redox state of a cell during lysis, preventing post-lysis disulfide scrambling[2].

  • 13C-MMTS (Reversible Isotopic Labeling): MMTS modifies cysteines through a thiol-disulfide exchange, generating a methylthio mixed disulfide (-S-S-CH3)[3]. The addition of the 13C isotope (+48.00 Da mass shift) provides a dual advantage: it acts as a mass tag for quantitative mass spectrometry (MS) and introduces a highly mobile, NMR-active methyl group ideal for Methyl-TROSY NMR spectroscopy of massive protein complexes[4]. Crucially, because the bond is a disulfide, the modification is fully reversible upon the addition of reducing agents like DTT or TCEP[3].

G Cys Free Cysteine (-SH) NEM N-Ethylmaleimide (NEM) Cys->NEM Michael Addition MMTS 13C-MMTS Cys->MMTS Thiol-Disulfide Exchange Thioether Thioether Bond (Irreversible) NEM->Thioether Disulfide Mixed Disulfide (-S-S-13CH3) (Reversible) MMTS->Disulfide DTT DTT / TCEP Reduction Disulfide->DTT DTT->Cys Regenerates -SH

Reaction mechanisms of cysteine alkylation by NEM and 13C-MMTS.

Comparative Performance Data

While both reagents exhibit a strong preference for cysteine, their reaction kinetics, off-target effects, and physical properties vary significantly. Kinetic profiling demonstrates that electrophilic reactivity towards thiols and sulfenic acids follows the order: MMTS > NEM > Iodoacetamide (IAM) [5].

MetricN-Ethylmaleimide (NEM)13C-MMTS
Reaction Type Michael addition[1]Thiol-disulfide exchange[3]
Reversibility IrreversibleReversible (via DTT/TCEP)[3]
Mass Shift (Da) +125.0477+47.9980 (for 13C variant)
Optimal pH 6.5 – 7.07.0 – 8.0
Primary Application Redox state trapping, standard MS[2]Methyl-TROSY NMR, Quant MS, Biotin Switch[4]
Off-Target Risks Primary amines (Lysine, N-term) at pH > 7.5[1]Can induce unintended disulfide scrambling[6]
Steric Profile Bulky (can block protease cleavage sites)Minimal (excellent access to buried cysteines)[3]

Experimental Workflows & Systems

The selection of the alkylating agent fundamentally alters the sample preparation pipeline. NEM is typically deployed at the very beginning of a workflow (cell lysis) to prevent artifactual oxidation. Conversely, 13C-MMTS is often used post-reduction to label specifically exposed or previously oxidized cysteines.

Workflow Start Protein Sample / Cell Lysate Split1 Irreversible Trapping (Redox Proteomics) Start->Split1 Split2 Reversible/Isotopic Labeling (NMR / Quant MS) Start->Split2 NEM_Step Alkylation with NEM (pH 6.5 - 7.0) Split1->NEM_Step MMTS_Step Labeling with 13C-MMTS (pH 7.0 - 8.0) Split2->MMTS_Step NEM_Digest Protease Digestion NEM_Step->NEM_Digest MMTS_NMR Methyl-TROSY NMR MMTS_Step->MMTS_NMR MMTS_Enrich Reduction & Enrichment (Biotin Switch) MMTS_Step->MMTS_Enrich MS LC-MS/MS Analysis NEM_Digest->MS MMTS_Enrich->MS

Experimental workflows for NEM and 13C-MMTS in proteomics and NMR.

Self-Validating Methodologies

To ensure scientific integrity, every alkylation protocol must include an internal validation step. Incomplete alkylation leads to false discoveries in MS, while over-alkylation causes spectral complexity due to off-target modifications.

Protocol A: Irreversible Trapping with NEM (Redox Proteomics)

Causality Note: NEM must be used at a slightly acidic pH (6.5–6.8). At pH > 7.5, the unprotonated ε-amino groups of lysine residues become highly nucleophilic, leading to irreversible off-target mass shifts[1].

  • Lysis Buffer Preparation: Prepare a denaturing lysis buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 6.8) containing 50 mM NEM. Do not add reducing agents.

  • Cell Lysis & Trapping: Lyse cells directly into the NEM buffer. Incubate at room temperature for 30 minutes in the dark (NEM is light-sensitive).

  • Quenching: Quench unreacted NEM by adding DTT to a final concentration of 100 mM, or remove NEM via acetone precipitation.

  • System Validation (CPM Assay): Take a 5 µL aliquot of the quenched/precipitated protein and react it with 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). A lack of fluorescence increase at 460 nm confirms 100% alkylation efficiency of the free thiols.

Protocol B: Reversible Isotopic Labeling with 13C-MMTS (NMR / Quant MS)

Causality Note: Because MMTS reacts via thiol-disulfide exchange, all trace reducing agents (DTT, TCEP, beta-mercaptoethanol) must be rigorously removed prior to labeling. Failure to do so will result in the reducing agent consuming the MMTS, leaving the protein unmodified.

  • Reduction: Reduce the purified protein sample with 10 mM DTT at 37°C for 1 hour to ensure all cysteines are in the free thiol (-SH) state.

  • Reductant Removal (Critical): Pass the sample through a rapid desalting column (e.g., Zeba Spin) pre-equilibrated with labeling buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Isotopic Labeling: Immediately add 13C-MMTS to a final concentration of 2–5 mM (representing a 10- to 50-fold molar excess over total thiol content). Incubate at room temperature for 30 minutes.

  • System Validation (MS Check): Prior to expensive NMR time or deep MS/MS sequencing, run a rapid intact mass or pilot LC-MS/MS analysis. Validate the presence of a uniform +48.00 Da mass shift on target cysteine-containing peptides. The absence of unmodified peptides confirms complete labeling.

Conclusion & Selection Guide

  • Choose NEM when your primary goal is to irreversibly lock the biological redox state of a sample at the moment of lysis, or when preparing standard samples for bottom-up proteomics where disulfide reversibility is a liability[2].

  • Choose 13C-MMTS when you require a small, un-intrusive tag for structural biology (Methyl-TROSY NMR)[4], or when executing complex tag-switch assays (like the Biotin Switch Assay) that demand the selective, reversible protection of specific cysteine subpopulations[6].

References

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfon
  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Cave
  • A Head-to-Head Battle for Cysteine Alkylation: Methanethiosulfonate vs. Iodoacetamide - Benchchem. benchchem.com.
  • Characterization of cellular oxidative stress response by stoichiometric redox proteomics. physiology.org.
  • Introduction to approaches and tools for the evaluation of protein cysteine oxid
  • Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems - ResearchGate.

Sources

Validating Cysteine Modification Sites: A Comparative Guide to 13C-MMTS Mass Shifts

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Redox Proteomics

Cysteine residues are uniquely positioned at the intersection of protein structure, redox signaling, and pharmacology. Because the thiol side chain can undergo a myriad of post-translational modifications (PTMs)—including S-nitrosylation, sulfenylation, and lipidation—pinpointing the exact site and occupancy of these modifications is a critical bottleneck in drug development and structural biology.

While standard bottom-up proteomics relies heavily on irreversible alkylators to prevent disulfide bond reformation, mapping dynamic redox states requires a more elegant approach. This guide provides a comprehensive comparison of S-methyl-13C-methanethiosulfonate (13C-MMTS ) against traditional reagents, demonstrating how isotopic mass shifts provide a self-validating system for mapping cysteine modifications.

Chemical Mechanisms: MMTS vs. Traditional Alkylators

The choice of alkylating agent fundamentally dictates the integrity of your mass spectrometry (MS) data. The fundamental difference between MMTS and standard reagents like iodoacetamide (IAM) lies in their reaction mechanisms[1].

  • Iodoacetamide (IAM): Operates via a classic SN2 nucleophilic substitution. The nucleophilic thiolate anion attacks the electrophilic carbon of IAM, forming a highly stable, irreversible thioether bond[1]. While excellent for routine proteomics, IAM is prone to off-target alkylation of lysine and histidine residues at slightly alkaline pH levels, complicating MS1 spectra[1].

  • MMTS: Modifies cysteines through a thiol-disulfide exchange, resulting in a mixed disulfide (S-methylthiocysteine)[1]. This reaction is highly specific to thiol groups and, crucially, is reversible upon the addition of reducing agents like DTT or TCEP[1].

G Cys Free Cysteine Thiol (Protein-SH) MMTS 13C-MMTS (Thiol-Disulfide Exchange) Cys->MMTS IAM Iodoacetamide (SN2 Alkylation) Cys->IAM Prod1 S-13C-Methylthiocysteine (+48.0 Da, Reversible) MMTS->Prod1 DTT/TCEP Cleavable Prod2 S-Carbamidomethylcysteine (+57.0 Da, Irreversible) IAM->Prod2 Stable Thioether

Reaction mechanisms and products of cysteine modification by 13C-MMTS vs. Iodoacetamide.

Quantitative Comparison of Cysteine Modification Reagents

When designing an assay to validate a modification site, researchers must balance reaction kinetics, steric footprint, and multiplexing capabilities. Bulky tags (like iodoTMT) are excellent for high-throughput quantitation but can suffer from steric hindrance in tightly folded domains, leading to incomplete labeling[2]. Conversely, the minimal footprint of 13C-MMTS ensures quantitative labeling even in intrinsically disordered or sterically restricted regions[3].

Table 1: Performance Matrix of Cysteine Alkylating Agents
ReagentReaction MechanismMass Shift Added (Da)ReversibilitySteric FootprintPrimary Application
12C-MMTS / 13C-MMTS Thiol-disulfide exchange+46.99 / +47.99Yes (DTT/TCEP)MinimalDynamic redox mapping, NMR/MS structural probing
Iodoacetamide (IAM) SN2 Alkylation+57.02NoSmallStandard bottom-up proteomics
N-Ethylmaleimide (NEM) Michael addition+125.13NoModerateRapid trapping of fast redox states
iodoTMT SN2 Alkylation+324.4 to +329.4NoBulkyHigh-throughput multiplexed quantitation

The 13C-MMTS Isotopic Mass Shift Strategy

To map a reversible modification (such as S-nitrosylation), researchers utilize a differential alkylation strategy. The core principle relies on the exact mass difference between the light (12C) and heavy (13C) isotopes of the MMTS methyl group.

Because 13C-MMTS adds a 13CH3-S group, the mass difference between a 12C-MMTS and 13C-MMTS modified peptide is exactly 1.00335 Da per labeled cysteine [4]. This precise isotopic shift acts as a definitive MS1 signature. By comparing the isotopic envelopes in high-resolution mass spectrometry, you can determine not only which cysteine was modified, but the exact stoichiometry of the modification across the protein population[5].

G A Native Protein (Mixed Cys States) B Block Free Thiols (12C-MMTS / IAM) A->B Denaturation & Blocking C Selective Reduction (e.g., Ascorbate) B->C Desalting (Remove Excess) D Isotope Labeling (13C-MMTS) C->D Free Target Cysteines E LC-MS/MS Analysis (+1 Da Mass Shift) D->E Protease Digestion

Workflow for validating cysteine modifications using 13C-MMTS isotopic mass shifts.

Self-Validating Experimental Protocol: Differential Alkylation Workflow

A robust analytical method must be self-validating. The following protocol utilizes 13C-MMTS to map S-nitrosylated cysteines. It incorporates a mandatory negative control to establish the false-discovery rate, ensuring that any detected 13C-MMTS signal is a true representation of the native modification.

Phase 1: Denaturation and Free Thiol Blocking

Causality: Proteins must be fully unfolded to ensure that buried, unmodified cysteines do not escape the initial blocking step and cause false positives later[1].

  • Lysis & Denaturation: Solubilize the protein sample in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 7.5) containing 1 mM EDTA to chelate trace metals.

  • Blocking: Add 12C-MMTS (or IAM) to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

Phase 2: Desalting (Critical Step)

Causality: Unreacted blocking reagent must be completely removed; otherwise, it will compete with the heavy isotope tag in Phase 4, destroying the quantitative ratio[2]. 3. Buffer Exchange: Pass the sample through a size-exclusion spin column (e.g., Zeba) or perform an overnight acetone precipitation at -20°C. Resuspend in labeling buffer (50 mM NaPi pH 7.5, 1 mM EDTA, 1% SDS)[6].

Phase 3: Selective Reduction & Self-Validation Split

Causality: Ascorbate selectively reduces S-nitrosothiols (SNO) to free thiols without breaking stable disulfide bonds or the MMTS-induced mixed disulfides[5]. 4. Split Sample: Divide the sample into two equal aliquots: the Analytical Sample and the Negative Control . 5. Reduction: To the Analytical Sample, add sodium ascorbate to a final concentration of 20 mM. To the Negative Control, add an equivalent volume of water. Incubate both for 1 hour at room temperature.

Phase 4: Isotopic Labeling

Causality: 13C-MMTS is introduced to tag the newly liberated thiols. Its small size ensures 100% labeling efficiency even in sterically restricted domains[3]. 6. Heavy Labeling: Add 13C-MMTS to both aliquots at a 5-fold molar excess per cysteine residue[6]. Incubate overnight at 4°C on a rotating mixer. 7. Digestion & MS: Quench the reaction, digest with Trypsin, and analyze via LC-MS/MS.

Data Interpretation: The Negative Control validates the system. Any +48.0 Da mass shift detected in the Negative Control represents the baseline false-discovery rate (incomplete initial blocking). In the Analytical Sample, a peptide exhibiting a +48.0 Da shift (or a 1.003 Da shift relative to the 12C-MMTS blocked state) definitively confirms the exact site of the native S-nitrosylation.

References

  • Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase National Institutes of Health (PMC)[Link]

  • Chemical methods for mapping cysteine oxidation RSC Publishing[Link]

  • Intrinsically Disordered Regions in the Transcription Factor MYC:MAX Modulate DNA Binding via Intramolecular Interactions Biochemistry - ACS Publications[Link]

  • Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site-Directed Methyl Labeling ChemBioChem (UZH) [Link]

Sources

Precision Cysteine Modification in Quantitative Proteomics: The Strategic Advantages of Reversible 13C-MMTS Over Irreversible Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Cysteine residues, owing to their highly reactive thiol (-SH) groups, are critical focal points in structural biology, redox signaling, and mass spectrometry (MS)-based proteomics. In standard proteomic workflows, cysteines must be blocked to prevent artifactual disulfide bond formation during sample preparation[1]. Historically, irreversible alkylating agents like Iodoacetamide (IAA) and N-ethylmaleimide (NEM) have been the gold standard[2].

However, the rise of dynamic redox proteomics and advanced Nuclear Magnetic Resonance (NMR) spectroscopy has exposed the limitations of permanent alkylation. This guide explores the mechanistic and practical advantages of using 13C-MMTS (13C-Methyl methanethiosulfonate) —a reversible, isotopically labeled thiol-reactive probe—over traditional irreversible agents[3][4].

Mechanistic Divergence: Reversible Disulfide vs. Irreversible Alkylation

The fundamental difference between MMTS and agents like IAA or NEM lies in their reaction chemistry[1].

  • Irreversible Alkylating Agents (IAA, NEM): IAA modifies cysteines via an SN​2 nucleophilic substitution, adding a carbamidomethyl group (~57 Da)[1]. NEM utilizes a rapid Michael addition to add a bulky succinimidyl group (~125 Da)[5]. Both reactions form highly stable, permanent thioether bonds. While effective for routine bottom-up proteomics, this irreversibility destroys the native redox history of the protein and prevents sequential labeling strategies[1]. Furthermore, at elevated pH or concentrations, IAA is notorious for off-target over-alkylation of lysine, histidine, and N-terminal amines, complicating MS data analysis[1].

  • Reversible Modification (13C-MMTS): MMTS operates via a highly specific thiol-disulfide exchange[1]. It reacts with a free thiol to form a mixed disulfide bond, adding a minimal methylthio group (-S-CH3, ~46 Da, or ~47 Da for the 13C variant)[6]. Because the resulting bond is a disulfide, it can be seamlessly cleaved later using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to regenerate the free thiol[7].

Mechanism cluster_irreversible Irreversible Alkylation cluster_reversible Reversible Modification Cys Free Cysteine (-SH) IAA Iodoacetamide (IAA) Cys->IAA SN2 Reaction NEM N-ethylmaleimide (NEM) Cys->NEM Michael Addition MMTS 13C-MMTS Cys->MMTS Thiol-Disulfide Exchange Thioether Stable Thioether Bond (Permanent) IAA->Thioether NEM->Thioether Disulfide Mixed Disulfide Bond (-S-S-13CH3) MMTS->Disulfide Disulfide->Cys Reversible Reduction DTT / TCEP Reduction Reduction->Disulfide Cleaves bond

Fig 1. Chemical mechanisms of irreversible alkylators vs. reversible 13C-MMTS.

The Strategic Advantages of 13C-MMTS

A. Enabling Dynamic Redox Proteomics

In studies of oxidative stress or signaling, cysteines exist in dynamic states (e.g., free thiols, S-nitrosylation, sulfenic acid)[2]. Irreversible agents blind researchers to these states. 13C-MMTS enables "differential alkylation" or Biotin-switch-like workflows[8][9]. By initially blocking natively free thiols with standard 12C-MMTS, selectively reducing oxidized cysteines, and subsequently labeling the newly freed thiols with 13C-MMTS, researchers can precisely quantify the oxidized-to-reduced ratio of specific cysteine sites in a single MS run[6][10].

B. Isotopic Multiplexing and Minimal Steric Hindrance

The addition of a 13C isotope provides a distinct +1 Da mass shift per modified cysteine compared to the 12C variant. Because MMTS adds only a tiny methyl group, it causes minimal steric hindrance and structural perturbation to the native protein architecture compared to the bulky adducts of NEM or IAA[6].

C. Breakthroughs in NMR Structural Biology (Methyl-TROSY)

Beyond mass spectrometry, 13C-MMTS is a powerful tool for structural biologists. By reacting 13C-MMTS with solvent-exposed cysteines, researchers create an S-13C-methylthiocysteine (13C-MTC)[11]. This introduces an extrinsic, NMR-active methyl group that yields exceptionally strong signals in methyl-TROSY NMR experiments. This technique allows for the structural interrogation of massive, complex, or paramagnetic membrane proteins (up to 240 kDa in lipid nanodiscs) without the exorbitant cost and complexity of global protein perdeuteration[4].

Quantitative Data Presentation

The following table summarizes the operational parameters distinguishing these reagents, guiding appropriate experimental selection.

ParameterIodoacetamide (IAA)N-ethylmaleimide (NEM)13C-MMTS
Reaction Mechanism SN​2 Nucleophilic SubstitutionMichael AdditionThiol-Disulfide Exchange
Reversibility Irreversible[1]Irreversible[5]Reversible (via DTT/TCEP)[7]
Added Mass (Da) + 57.02+ 125.05+ 47.00 (13C variant)
Specificity Moderate (pH dependent)HighVery High [1]
Off-Target Risk High (Lys, His, N-termini)[1]ModerateLow [1]
Primary Application Standard Bottom-Up MS[1]Rapid trapping of fast kineticsRedox MS profiling, NMR (TROSY) [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely list steps, but validate the causality of the chemistry involved. Below are the comparative workflows for reversible isotopic labeling versus standard irreversible alkylation.

Protocol A: Quantitative Redox Profiling using 12C/13C-MMTS

Objective: To quantify the ratio of reversibly oxidized cysteines to free cysteines in a cellular lysate.

  • Denaturing Lysis & Free Thiol Blocking: Lyse cells in an acidic denaturing buffer (e.g., 20% TCA or 6M Guanidine-HCl at pH 6.0) containing 20 mM 12C-MMTS.

    • Causality: Acidic pH minimizes artifactual oxidation and disulfide scrambling during lysis[10]. 12C-MMTS immediately caps all natively free thiols, freezing the in vivo redox state[9].

  • Protein Precipitation & Desalting: Precipitate proteins using cold acetone and wash thoroughly.

    • Causality: Excess 12C-MMTS must be completely removed; otherwise, it will compete with the heavy isotope in step 4, ruining quantitative accuracy[12].

  • Selective Reduction: Resuspend the pellet and treat with 5 mM TCEP for 30 minutes.

    • Causality: TCEP specifically reduces reversible oxidative modifications (like S-nitrosylation or native disulfides) back to free thiols, unmasking the previously hidden reactive sites[8].

  • Isotopic Labeling: Add 20 mM 13C-MMTS and incubate for 30 minutes at room temperature.

    • Causality: The heavy 13C-MMTS reacts exclusively with the newly unmasked thiols. This creates a mass differential (light vs. heavy) that MS can use to quantify the exact fraction of oxidation at each specific cysteine site[6].

  • Digestion & MS Analysis: Digest with trypsin and analyze via LC-MS/MS.

Workflow Lysis 1. Lysis & Denaturation (Preserves native oxidation) Block 2. Block Free Thiols (Standard 12C-MMTS) Lysis->Block Reduce 3. Selective Reduction (TCEP unmasks oxidized Cys) Block->Reduce Label 4. Isotopic Labeling (13C-MMTS tags newly freed Cys) Reduce->Label Digest 5. Trypsin Digestion Label->Digest MS 6. LC-MS/MS or NMR (Quantify 12C vs 13C ratio) Digest->MS

Fig 2. Quantitative redox proteomics workflow utilizing 12C/13C-MMTS differential labeling.

Protocol B: Standard Irreversible Alkylation (IAA)

Objective: Complete alkylation of all cysteines for routine protein identification.

  • Denaturation & Reduction: Dissolve protein in 8M Urea (pH 8.5) and add 10 mM DTT for 45 minutes at 37°C.

    • Causality: DTT breaks all existing disulfide bonds, linearizing the protein to ensure complete sequence coverage during enzymatic digestion[1].

  • Irreversible Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.

    • Causality: IAA permanently caps the thiols with a carbamidomethyl group. The dark incubation prevents light-induced generation of free iodine radicals, which can cause artifactual oxidation[1].

  • Quenching: Add an additional 10 mM DTT or free L-cysteine.

    • Causality: Unreacted IAA must be quenched. If left active during the overnight trypsin digestion, IAA will begin non-specifically alkylating lysine residues and N-termini, creating complex MS spectra and false modifications[1].

Conclusion

While irreversible alkylating agents like Iodoacetamide remain foundational for basic protein identification, they are fundamentally incompatible with advanced functional proteomics. 13C-MMTS bridges this gap. By offering a highly specific, reversible modification coupled with an isotopic mass shift and an NMR-active nucleus, 13C-MMTS provides researchers with unparalleled control over cysteine chemistry. Whether mapping the dynamic metalloform landscape of proteins, profiling cellular oxidative stress, or resolving the structures of massive membrane complexes, 13C-MMTS stands as a superior, precision-engineered reagent.

References
  • Mtoz Biolabs. "MMTS (Methyl Methanethiosulfonate)." Mtoz Biolabs. Available at:[Link]

  • National Institutes of Health (PMC). "Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases." NIH. Available at: [Link]

  • Universitat Pompeu Fabra. "Proteomic characterization of reversible thiol oxidations in proteomes and proteins." e-Repositori UPF. Available at: [Link]

  • American Physiological Society. "Characterization of cellular oxidative stress response by stoichiometric redox proteomics." Physiology.org. Available at: [Link]

  • National Institutes of Health (PMC). "Application of methyl-TROSY to a large paramagnetic membrane protein without perdeuteration: 13C-MMTS-labeled NADPH-cytochrome P450 oxidoreductase." NIH. Available at: [Link]

  • ACS Publications. "Transient RNA Interactions Leave a Covalent Imprint on a Viral Capsid Protein." Journal of the American Chemical Society. Available at:[Link]

  • ACS Publications. "Combining Native Mass Spectrometry and Proteomics to Differentiate and Map the Metalloform Landscape in Metallothioneins." ACS. Available at: [Link]

  • ACS Publications. "Intrinsically Disordered Regions in the Transcription Factor MYC:MAX Modulate DNA Binding via Intramolecular Interactions." Biochemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Verifying the Isotopic Purity of Methyl Methanethiosulfonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and the broader scientific community, the integrity of isotopically labeled reagents is paramount. Methyl Methanethiosulfonate-13C (MMTS-13C), a crucial tool for the selective modification of sulfhydryl groups in proteins and for mapping protein structures, is no exception.[1][2] The precise degree of 13C enrichment directly impacts the accuracy of quantitative proteomics, structural biology studies, and mechanistic investigations. This guide provides an in-depth, objective comparison of the primary analytical techniques for verifying the isotopic purity of MMTS-13C, complete with supporting experimental data and protocols.

The Critical Importance of Isotopic Purity

The utility of MMTS-13C lies in the mass shift it introduces upon reacting with a cysteine residue. This mass shift, typically M+1, allows for the differentiation and quantification of modified versus unmodified peptides by mass spectrometry.[3][4] An isotopic purity of less than 100% means that a sample of MMTS-13C contains a certain percentage of the unlabeled, all-12C isotopologue. This can lead to an underestimation of the extent of cysteine modification and introduce ambiguity in mass spectrometry data. Therefore, rigorous verification of isotopic purity is a non-negotiable step in ensuring the validity of experimental results.

Analytical Methodologies for Isotopic Purity Determination: A Head-to-Head Comparison

The two gold-standard techniques for determining the isotopic purity of 13C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[5] Each method offers distinct advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation and direct quantification of isotopic enrichment at a specific atomic position.[5][6] For MMTS-13C, both ¹H-NMR and ¹³C-NMR are invaluable.

While ¹H-NMR does not directly measure the ¹³C content, it is an essential first step to confirm the structural integrity of the molecule. The spectrum of MMTS-13C is expected to be very similar to its unlabeled counterpart, with two singlets corresponding to the two methyl groups.[7][8][9] The presence of impurities would be readily apparent as additional signals.

¹³C-NMR provides a direct measure of the ¹³C enrichment at the labeled methyl group. By comparing the integral of the signal from the ¹³C-enriched methyl carbon to the signal from the naturally abundant carbon of the other methyl group, the isotopic purity can be accurately calculated. To ensure quantitative accuracy, it is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[5]

Experimental Protocol: ¹³C-NMR for Isotopic Purity

  • Sample Preparation: Dissolve approximately 10-20 mg of MMTS-13C in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹³C{¹H} spectrum.

  • Quantitative ¹³C-NMR Acquisition:

    • Set up a quantitative ¹³C experiment using an inverse-gated decoupling pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the carbon signals to allow for full relaxation of the nuclei between scans.

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate line broadening.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the ¹³C-labeled methyl carbon and the unlabeled methylsulfoxide carbon.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Integral(¹³C-labeled CH₃) / (Integral(¹³C-labeled CH₃) + Integral(unlabeled CH₃SO₂))] x 100

High-Resolution Mass Spectrometry (HRMS): High-Throughput and Sensitive Analysis

HRMS is a highly sensitive and rapid method for determining isotopic purity by analyzing the relative abundance of different isotopologs.[5][10][11] Time-of-Flight (TOF) and Orbitrap mass spectrometers are particularly well-suited for this application due to their high resolving power.[10]

The principle behind using HRMS for isotopic purity is to measure the ratio of the signal intensity of the protonated molecule containing the ¹³C label ([M+1+H]⁺) to the signal intensity of the protonated molecule with all ¹²C atoms ([M+H]⁺).

Experimental Protocol: HRMS for Isotopic Purity

  • Sample Preparation:

    • Prepare a stock solution of MMTS-13C in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 1 µg/mL) for direct infusion or injection into the mass spectrometer.[5]

    • Prepare a corresponding solution of unlabeled MMTS as a reference standard.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled compound ([M+H]⁺) and the labeled compound ([M+1+H]⁺).

    • Measure the signal intensities of these peaks for both the labeled and unlabeled samples.

    • The isotopic purity is calculated by comparing the relative intensities of the [M+H]⁺ and [M+1+H]⁺ peaks in the labeled sample, after correcting for the natural abundance of ¹³C in the unlabeled sample.

Comparative Data Summary

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Data Output
¹³C-NMR Spectroscopy Direct detection and quantification of the ¹³C nucleus at the labeled position.Unambiguous and direct quantification of isotopic enrichment at a specific site. Provides structural confirmation.Lower sensitivity compared to MS, requires more sample. Longer acquisition times.Spectrum with two signals for the two methyl carbons. The ratio of their integrals gives the isotopic purity.
High-Resolution Mass Spectrometry (HRMS) Measurement of the relative abundance of isotopologs based on their mass-to-charge ratio.High sensitivity, high throughput, requires minimal sample.Indirect measurement of isotopic purity. Assumes equal ionization efficiency of isotopologues.Mass spectrum showing the relative intensities of the [M+H]⁺ and [M+1+H]⁺ ions.

Visualizing the Workflow

Isotopic_Purity_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve MMTS-13C in CDCl3 NMR_Acquire Acquire Quantitative ¹³C-NMR Spectrum (Inverse-gated decoupling) NMR_Sample->NMR_Acquire NMR_Process Process and Integrate Carbon Signals NMR_Acquire->NMR_Process NMR_Result Calculate Isotopic Purity NMR_Process->NMR_Result MS_Sample Prepare Dilute Solution of MMTS-13C MS_Acquire Acquire High-Resolution Mass Spectrum MS_Sample->MS_Acquire MS_Process Analyze Isotopologue Peak Intensities MS_Acquire->MS_Process MS_Result Calculate Isotopic Purity MS_Process->MS_Result Start MMTS-13C Sample Start->NMR_Sample Start->MS_Sample

Caption: Workflow for verifying the isotopic purity of MMTS-13C.

Alternative Reagents: A Brief Comparison

While MMTS-13C is a premier reagent for isotopic labeling of cysteines, other thiosulfonates and cysteine-modifying agents exist for different applications.

ReagentApplicationMechanismKey Difference from MMTS-13C
Unlabeled MMTS Cysteine modification, blocking free thiols.[12][13]Forms a disulfide bond with cysteine.Does not introduce an isotopic label.
Propyl Methanethiosulfonate (PMTS) & Benzyl Methanethiosulfonate (BMTS) Cysteine modification with different sized adducts to probe steric effects.[14]Forms a disulfide bond with cysteine.Introduces larger propyl or benzyl groups, not an isotopic label.
Iodoacetamide (IAM) & N-ethylmaleimide (NEM) Alkylation of cysteine residues.[15]Covalent modification via nucleophilic substitution or Michael addition.Forms a stable thioether bond, not a disulfide. Not typically used for isotopic labeling in the same manner.

Conclusion: A Dual-Pronged Approach for Absolute Confidence

For the rigorous verification of the isotopic purity of Methyl Methanethiosulfonate-13C, a dual-pronged approach utilizing both quantitative ¹³C-NMR and high-resolution mass spectrometry is recommended.[5] NMR provides the irrefutable, direct quantification of isotopic enrichment at the specific carbon atom, while HRMS offers a rapid, highly sensitive, and complementary assessment. By employing these two powerful analytical techniques, researchers can proceed with confidence, knowing that the integrity of their isotopically labeled reagent is assured, thereby safeguarding the accuracy and reliability of their experimental data.

References

  • S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem. Available at: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS | Almac. Available at: [Link]

  • Huang, S., Wang, H., Liu, Y., Sun, B., Tian, H., & Liang, S. (2021). A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1125-1128. Available at: [Link]

  • Methyl Methanethiosulfonate-13C | 1309943-60-9. Pharmaffiliates. Available at: [Link]

  • S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? - MDPI. Available at: [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4736–4743. Available at: [Link]

  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC. Available at: [Link]

  • Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride - Organic Syntheses. Available at: [Link]

  • Chemical methods for mapping cysteine oxidation - RSC Publishing. Available at: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. Available at: [Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery | Chemical Reviews - ACS Publications. Available at: [Link]

  • Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC. Available at: [Link]

  • methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

Mechanistic Causality: Why Probe Chemistry Dictates NMR Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Profiling: A Comparative Guide to ^13C-MMTS Protein Labeling

As a Senior Application Scientist specializing in structural biology, I frequently encounter the limitations of traditional nuclear magnetic resonance (NMR) spectroscopy when analyzing high-molecular-weight or paramagnetic proteins. Standard uniform isotope labeling often yields overcrowded spectra with severe resonance overlap. To overcome this, methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has emerged as a gold standard, leveraging the favorable relaxation properties of methyl groups to study massive supramolecular assemblies[1][2].

However, the choice of the methyl probe dictates the reproducibility, clarity, and biological relevance of the resulting NMR signals. This guide objectively compares ^13C-Methyl methanethiosulfonate (^13C-MMTS) against conventional alternatives like ^13C-Iodoacetamide (IAM) and biosynthetic ILV labeling, providing a comprehensive framework for achieving highly reproducible, artifact-free NMR data.

The core challenge in extrinsic protein labeling is achieving 100% reaction specificity without perturbing the protein's native fold. The underlying chemistry of the probe directly governs the homogeneity of the sample, which in turn dictates NMR signal reproducibility.

1. ^13C-Iodoacetamide (IAM) Alkylation IAM reacts via an SN​2 nucleophilic substitution, forming an irreversible thioether bond[3]. While ubiquitous in mass spectrometry workflows, IAM is detrimental to NMR reproducibility. At the slightly alkaline pH required for optimal cysteine reactivity, IAM frequently causes off-target alkylation of lysine, histidine, and the N-terminus[3]. More critically, IAM can carbamidomethylate up to 80% of methionine residues, converting them to isothreonine[4]. In an NMR sample, this off-target reactivity generates a heterogeneous population of protein glycoforms, leading to peak splitting, line broadening, and irreproducible chemical shifts.

2. ^13C-MMTS Thiol-Disulfide Exchange ^13C-MMTS reacts exclusively with free thiols via a thiol-disulfide exchange, releasing methanesulfinic acid and forming a mixed disulfide bond known as S-methylthiocysteine (MTC)[2][3]. Causality for Reproducibility: The MTC modification is structurally analogous to a native methionine residue, minimizing steric clashes and preserving the protein's conformational dynamics[2]. Because MMTS is highly specific to thiols, it produces a perfectly homogeneous protein population[3]. Furthermore, the resulting ^13CH3-S- moiety resonates in a unique, unobstructed region of the ^1H-^13C correlation map (approx. ω13C​ = 25 ppm, ω1H​ = 2.3 ppm), completely isolating the signal from the natural abundance background noise of the protein[2].

G Cys Free Cysteine (Protein-SH) MMTS 13C-MMTS (Thiol-Disulfide Exchange) Cys->MMTS Mild pH (7.5) IAM 13C-Iodoacetamide (SN2 Alkylation) Cys->IAM Alkaline pH MTC S-Methylthiocysteine (MTC) Homogeneous Population Sharp NMR Signals MMTS->MTC 100% Specific Thioether Stable Thioether Irreversible IAM->Thioether Primary Reaction OffTarget Off-Target Alkylation (Met, Lys, His) NMR Peak Splitting IAM->OffTarget Side Reaction

Logical comparison of 13C-MMTS vs 13C-IAM labeling mechanisms and their impact on NMR data.

Comparative Performance Data

To objectively evaluate ^13C-MMTS, we must benchmark it against both chemical (IAM) and biosynthetic (ILV) labeling methods. Biosynthetic ILV (Isoleucine, Leucine, Valine) labeling is powerful but heavily biases probes toward the hydrophobic core, leaving crucial surface interactions and allosteric sites invisible[1]. ^13C-MMTS allows for the targeted placement of methyl probes anywhere on the protein surface by engineering cysteine mutations[5].

Parameter^13C-MMTS (Chemical)^13C-Iodoacetamide (Chemical)Biosynthetic ILV (Enzymatic)
Bond Type Reversible Disulfide (MTC)Irreversible ThioetherNative Peptide Bond
Reaction Specificity Extremely High (Thiol-only)Moderate (Off-target Met/Lys)Absolute (In vivo)
NMR Signal Reproducibility Excellent (Homogeneous)Poor (Heterogeneous adducts)Excellent
Probe Location Surface-exposed (Customizable)Surface-exposed (Customizable)Hydrophobic Core (Fixed)
Reversibility Yes (via DTT/TCEP)NoN/A
Background Interference None (~25 ppm ^13C / 2.3 ppm ^1H)High (Peak splitting)Low (Requires deuteration)

Self-Validating Experimental Protocol for ^13C-MMTS Labeling

A robust protocol must be a self-validating system. The following methodology ensures that every step can be independently verified, guaranteeing the reproducibility of the final NMR spectra. This protocol has been successfully applied to massive systems, including the 670 kDa proteasome and 240 kDa lipid nanodisc-embedded receptors[2][5].

Step 1: Cysteine Engineering and Preparation Design a cysteine-less background construct and introduce single or multiple cysteines at solvent-exposed sites of interest[5]. Express and purify the protein. Validation Check: Confirm the folded state of the mutant via Circular Dichroism (CD) thermal stability analysis to ensure the mutations did not destabilize the receptor or enzyme[6].

Step 2: Complete Reduction Incubate the purified protein with 5 mM dithiothreitol (DTT) overnight at 4°C to break any spurious intermolecular disulfide bonds[5]. Causality: MMTS requires a free thiolate anion to initiate the exchange. Incomplete reduction leads to partial labeling, resulting in missing or low-intensity NMR cross-peaks.

Step 3: Strict Buffer Exchange Dialyze the protein extensively against a strictly degassed buffer (e.g., 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.5) at 4°C[5]. Causality: EDTA chelates trace transition metals that catalyze spontaneous disulfide oxidation. Degassing the buffer prevents ambient oxygen from re-oxidizing the highly reactive thiols before the ^13C-MMTS probe can be introduced.

Step 4: ^13C-MMTS Labeling Concentrate the protein and add a 50% molar excess of ^13C-MMTS (from a 100 mM stock in DMSO) relative to the total protein concentration. Incubate overnight at 4°C[2][5].

Step 5: Purification and Self-Validation Remove unreacted ^13C-MMTS via dialysis or size-exclusion chromatography against the final NMR buffer. Validation Checkpoints:

  • ESI-MS : Submit the intact protein for Electrospray Ionization Mass Spectrometry. You must observe an exact mass shift of +47 Da for every engineered cysteine, definitively confirming the addition of the ^13CH3-S- group[2][6].

  • SDS-PAGE : Run a non-reducing gel to rule out protein dimerization via intermolecular disulfides[2].

  • 2D ^1H-^13C HMQC NMR : Record the spectrum. You should observe exactly one sharp cross-peak per labeled cysteine in the isolated 25 ppm / 2.3 ppm region, confirming a single, reproducible conformational state[2].

Workflow Step1 1. Protein Preparation Express Cys-engineered mutants Step2 2. Thiol Reduction 5 mM DTT overnight (4°C) Step1->Step2 CD Validation Step3 3. Strict Buffer Exchange Degassed buffer + 1 mM EDTA (pH 7.5) Step2->Step3 Remove DTT Step4 4. 13C-MMTS Labeling 50% molar excess, overnight (4°C) Step3->Step4 Prevent Oxidation Step5 5. Purification Dialysis/SEC to remove free probe Step4->Step5 Step6 6. Self-Validation ESI-MS (+47 Da shift) Non-reducing SDS-PAGE 1H-13C HMQC NMR Step5->Step6 Quality Control

Step-by-step self-validating experimental workflow for 13C-MMTS protein labeling.

Conclusion

For drug development professionals and structural biologists mapping conformational dynamics in large or complex proteins, ^13C-MMTS offers unparalleled advantages over traditional alkylating agents like iodoacetamide. By utilizing a reversible, highly specific thiol-disulfide exchange, MMTS preserves the structural integrity of the protein while delivering sharp, artifact-free, and highly reproducible NMR signals. When executed within a strictly validated protocol, it transforms invisible surface dynamics into quantifiable, high-resolution structural data.

Sources

Benchmarking MMTS-13C against other isotope-coded affinity tags

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking MMTS-13C Against Traditional Isotope-Coded Affinity Tags in Quantitative Proteomics

As a Senior Application Scientist, I frequently consult with research teams struggling to balance proteome coverage, quantitative accuracy, and structural fidelity. For years, the gold standard for cysteine-targeted quantitation was the Isotope-Coded Affinity Tag (ICAT)[1]. However, as mass spectrometry (MS) and nuclear magnetic resonance (NMR) technologies have advanced, the limitations of bulky affinity tags have become apparent.

This guide provides an objective, mechanistic benchmarking of the minimalist mass tag 13C-Methyl Methanethiosulfonate (MMTS-13C) against traditional ICATs and modern isobaric tags (like iodoTMT)[2]. By understanding the causality behind these chemical choices, you can design more robust, self-validating workflows for your structural and redox proteomics pipelines.

Mechanistic Benchmarking: The "Why" Behind the Chemistry

To understand why a minimalist tag often outperforms a multifunctional affinity tag, we must examine the physical chemistry of the labeling process.

Steric Hindrance & Labeling Efficiency

Traditional ICAT reagents consist of an iodoacetamide reactive group, a heavy/light linker, and a bulky biotin moiety for avidin enrichment[1]. The Causality: While biotin enables excellent enrichment of low-abundance peptides, its massive steric footprint prevents the tag from accessing cysteines buried deep within folded domains or hydrophobic pockets. In contrast, MMTS-13C adds a mere ~48 Da methylthio group (-S-13CH3). Its small size ensures near 100% labeling efficiency, even in sterically restricted regions, providing a more comprehensive map of the cysteinome.

The Chromatographic Isotope Effect

Early ICAT reagents utilized deuterium (d8) to create the "heavy" mass shift[1]. The Causality: Deuterium alters the hydrophobicity of the peptide. During reverse-phase liquid chromatography (LC), deuterium-labeled heavy peptides elute slightly earlier than their light (d0) counterparts. This chromatographic shift complicates MS1 peak integration and introduces quantitative errors. MMTS-13C utilizes carbon-13, which maintains identical hydrophobicity to carbon-12, ensuring perfect co-elution and highly accurate MS1 ratio calculations.

Reversibility vs. Irreversibility

Reagents like iodoTMT and ICAT rely on iodoacetyl chemistry, which forms an irreversible thioether bond[2]. Furthermore, prolonged incubation with iodoacetamide can cause off-target alkylation, artificially converting methionine to isothreonine—a modification that mimics genomic mutations and confounds proteogenomic data[3]. The Causality: MMTS reacts specifically with thiols to form a reversible disulfide bond (S-methylthiolation)[4]. This reversibility is a strategic advantage. It allows researchers to block thiols temporarily, perform structural assays, and later reduce the bond to apply orthogonal capture strategies (e.g., Thiopropyl Sepharose enrichment).

MS/MS Fragmentation Integrity

During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), bulky tags often dominate the fragmentation pathway. The energy is absorbed by the tag breaking, which suppresses the generation of the peptide backbone b- and y-ions needed for confident sequence identification. The minimalist MMTS-13C tag remains intact on the cysteine residue, yielding rich, easily interpretable backbone fragmentation spectra.

Quantitative Data Presentation

The following table summarizes the operational parameters of these labeling strategies to guide your experimental design.

ParameterTraditional ICATiodoTMT (6-plex)MMTS-13C
Reactive Group IodoacetamideIodoacetylMethanethiosulfonate
Mass Addition ~442 Da~329 Da+46.99 Da (12C) / +48.00 Da (13C)
Isotope Strategy Deuterium / 13CIsobaric (13C / 15N)MS1 Isotopic (13C)
Chromatographic Shift Yes (if Deuterium used)No (Isobaric)No (Perfect Co-elution)
Reversibility IrreversibleIrreversibleReversible (Disulfide)
Enrichment Method Avidin-BiotinAnti-TMT Antibody ResinOrthogonal (e.g., PAC, Sepharose)
Off-Target Artifacts High (Methionine conversion)ModerateLow (Highly thiol-specific)

Workflow Visualizations

G cluster_icat Traditional ICAT Workflow cluster_mmts MMTS-13C Minimalist Workflow I1 Protein Lysate I2 Label: Heavy/Light ICAT (Bulky Biotin Tag) I1->I2 I3 Trypsin Digestion I2->I3 I4 Avidin Affinity Enrichment I3->I4 I5 LC-MS/MS (Chromatographic Shift) I4->I5 M1 Protein Lysate M2 Label: 12C/13C MMTS (Minimalist Mass Tag) M1->M2 M3 Trypsin Digestion M2->M3 M4 Direct LC-MS/MS or Orthogonal Fractionation M3->M4 M5 LC-MS/MS (Perfect Co-elution) M4->M5

Workflow comparison: Bulky ICAT vs. minimalist MMTS-13C labeling strategies.

Self-Validating Protocol: Differential Alkylation via 13C-MMTS

This protocol leverages the reversibility and small size of MMTS to track transient oxidative modifications (e.g., ROS-induced oxidation or S-nitrosylation).

Step 1: Denaturation and Free Thiol Blocking

  • Action: Lyse cells in a dark environment using a denaturing buffer (8M Urea, 50 mM HEPES, pH 7.5) containing 20 mM 12C-MMTS. Incubate for 30 minutes at room temperature.

  • Causality: Denaturation unfolds the protein, exposing buried cysteines. 12C-MMTS rapidly blocks all natively free thiols, preventing artifactual oxidation upon cell lysis[4].

  • Validation Checkpoint (Crucial): Before proceeding, desalt a 5 µg aliquot of the lysate, digest with trypsin, and perform a rapid 30-minute LC-MS/MS run. Search the data for unmodified cysteines. A successful block should yield >99% of cysteine-containing peptides carrying the +46.99 Da 12C-MMTS mass shift. If unblocked thiols exceed 1%, increase the MMTS concentration.

Step 2: Selective Reduction

  • Action: Remove excess 12C-MMTS via acetone precipitation. Resuspend the pellet and treat with 20 mM Sodium Ascorbate (to reduce S-nitrosylation) or 10 mM TCEP (for general disulfides).

  • Causality: This selectively cleaves the target oxidative modification, generating newly reactive free thiols while leaving the 12C-MMTS-blocked cysteines perfectly intact.

Step 3: Isotopic Labeling

  • Action: Add 20 mM 13C-MMTS to the mixture and incubate for 30 minutes.

  • Causality: The newly freed cysteines are alkylated with the heavy isotope (+48.00 Da). The ~1 Da mass difference per cysteine between the native (12C) and oxidized (13C) states allows for precise MS1-level relative quantification without chromatographic separation artifacts.

Step 4: Digestion and LC-MS/MS

  • Action: Quench the reaction, dilute urea to <1M, digest with Trypsin overnight, and analyze via high-resolution LC-MS/MS.

Redox ROS ROS/Oxidative Stress Cys_SOH Oxidized Cysteine (-SOH / -S-S-) ROS->Cys_SOH Oxidation Cys_SH Free Cysteine (-SH) Block Step 1: Block Free Cys (12C-MMTS) Cys_SH->Block Native State Reduce Step 2: Selective Reduction (TCEP / Ascorbate) Cys_SOH->Reduce Modified State Quant Step 4: LC-MS/MS Quantitation Block->Quant +46.99 Da Shift Label Step 3: Isotopic Labeling (13C-MMTS) Reduce->Label Frees -SH Label->Quant +48.00 Da Shift

Differential alkylation workflow for tracking transient cysteine oxidation.

Advanced Application: Bridging MS Proteomics and NMR

Beyond standard proteomics, 13C-MMTS serves as a critical bridge to structural biology. For massive, paramagnetic membrane proteins (such as NADPH-cytochrome P450 oxidoreductase), traditional NMR fails due to signal broadening. By mutating surface residues to cysteines and labeling them with 13C-MMTS, researchers can introduce a highly mobile, NMR-active 13C-methyl probe. This enables high-resolution Methyl-TROSY NMR analysis of 240 kDa protein-nanodisc complexes without the need for expensive, full-protein perdeuteration[5].

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl Methanethiosulfonate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling Methyl Methanethiosulfonate-13C (13C-MMTS) in Structural Biology

The Mechanistic Imperative for Stringent 13C-MMTS Handling

Methyl methanethiosulfonate-13C (13C-MMTS) is an indispensable isotopic labeling reagent utilized by structural biologists and drug development professionals to probe the dynamics of supramolecular protein assemblies via NMR spectroscopy[1]. By reversibly blocking sulfhydryl groups and attaching a 13C-methylthioether to cysteine residues, it yields a highly sensitive methyl-TROSY NMR probe[2].

However, the same electrophilic reactivity that makes 13C-MMTS a rapid and selective sulfenylating agent also makes it acutely hazardous. It is classified as a Category 3 Acute Toxicant (Oral/Dermal/Inhalation), a severe skin and eye irritant, and a potent skin sensitizer[3]. Furthermore, its high volatility (boiling point 69–71 °C at 0.4 mmHg) and extreme, pungent sulfurous stench necessitate rigorous engineering controls and highly specific Personal Protective Equipment (PPE)[4].

Causality-Driven PPE Matrix

Selecting PPE for 13C-MMTS is not merely about regulatory compliance; it requires an understanding of the chemical's permeation kinetics. Because 13C-MMTS is a low-molecular-weight (127.19 g/mol ) organosulfur compound, it can rapidly permeate standard latex and thin nitrile materials[5][6].

Table 1: Mandatory PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Double-gloving: Inner Nitrile (min 0.11 mm), Outer Butyl Rubber (min 0.3 mm).Organosulfur compounds permeate latex rapidly. Butyl rubber provides superior resistance to esters and sulfur compounds, preventing transdermal systemic toxicity[6][7].
Eye/Face Protection Tight-fitting, indirect-vented chemical splash goggles + Face shield.13C-MMTS vapor causes severe ocular irritation and potential corneal damage. Indirect venting prevents vapor intrusion while mitigating fogging[3][8].
Respiratory Protection Type ABEK (EN14387) or NIOSH-approved organic vapor cartridge respirator.Mandatory if handled outside a Class II Type B2 fume hood. The ABEK filter specifically neutralizes acidic and organosulfur vapors, preventing inhalation toxicity (H331)[9].
Body Protection Flame-resistant, impermeable Tychem® or equivalent lab coat with knit cuffs.13C-MMTS is a combustible liquid (Flash point ~87 °C). Impermeable barriers prevent the capillary action of spills from reaching the skin[7][8].

Self-Validating Experimental Protocol: 13C-MMTS Protein Conjugation

To ensure both isotopic integrity and operator safety, the labeling workflow must be a self-validating system where each step contains a verifiable safety or quality checkpoint.

Step 1: Preparation & Containment Verification

  • Action: Conduct all work inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Validation: Tape a small piece of tissue to the bottom of the sash; inward deflection visually validates negative pressure before opening the 13C-MMTS vial[7].

Step 2: Protein Reduction & Buffer Exchange

  • Action: Reduce the target protein using 5 mM DTT, then exchange into a TCEP-free, degassed buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA) using a 30K MWCO centrifugal filter[2].

  • Causality: TCEP and DTT are strong nucleophiles that will aggressively react with 13C-MMTS, consuming the expensive isotope and generating volatile, toxic byproducts. Complete removal is critical for labeling efficiency.

Step 3: Isotope Reconstitution & Conjugation

  • Action: Reconstitute 13C-MMTS in 100% d6-DMSO to create a 100 mM stock. Add to the protein solution at a 2-fold to 5-fold molar excess[1][2].

  • Validation: Seal the reaction vessel tightly with Parafilm and incubate overnight at 4 °C. The use of a sealed vessel prevents vapor escape and reagent oxidation.

Step 4: Quenching & Excess Removal

  • Action: Terminate the reaction by buffer exchanging the sample back into the desired NMR buffer, completely removing unreacted 13C-MMTS[2].

  • Validation: Perform ESI-MS on the final sample. A mass shift corresponding to the exact addition of the 13CH3-S- group validates successful conjugation and confirms the absence of unreacted, toxic reagent[2].

Visualizing the Safe Operational Workflow

The following diagram illustrates the critical path for handling 13C-MMTS, emphasizing the intersection of biochemical processing and hazard containment.

MMTS_Workflow Start Fume Hood Containment Check Prep Protein Reduction (Remove DTT/TCEP) Start->Prep Negative Pressure Confirmed Labeling 13C-MMTS Addition (in d6-DMSO) Prep->Labeling Buffer Exchanged Incubation Sealed Incubation (4 °C, Overnight) Labeling->Incubation High Toxicity Risk Quench Buffer Exchange (Remove Excess MMTS) Incubation->Quench Validate ESI-MS Validation (Confirm Mass Shift) Quench->Validate Purified Protein Waste Segregate as Organosulfur Waste Quench->Waste Toxic Filtrate

Operational workflow for 13C-MMTS protein labeling, highlighting hazard containment and validation.

Spill Response and Disposal Plan

Because 13C-MMTS is highly toxic and generates an overwhelming stench, disposal and spill responses must be immediate and chemically sound.

  • Self-Validating Spill Neutralization:

    • Action: In the event of a spill inside the hood, immediately cover the liquid with dry sand or an inert absorbent pad[6][9]. Do NOT use water initially, as it may spread the combustible liquid.

    • Chemical Quenching: Treat the absorbed spill with a dilute bleach (sodium hypochlorite) solution.

    • Causality: Hypochlorite oxidizes the volatile methanethiosulfonate into highly water-soluble, non-volatile, and significantly less odorous sulfonate derivatives.

    • Validation: The rapid cessation of the characteristic "roasted/sulfurous stench"[4] acts as an immediate olfactory validation that the active organosulfur compound has been successfully oxidized.

  • Waste Segregation:

    • Collect all contaminated gloves, pipette tips, and absorbent materials into a sealable, secondary containment bag inside the fume hood before transferring to a hazardous waste bin.

    • Label clearly as "Toxic Combustible Liquid - Organosulfur / Thiosulfonate" (UN2810)[6]. Dispose of via an approved hazardous waste facility utilizing qualified personnel[10].

References

  • Sigma-Aldrich. "S-Methyl methanethiosulfonate 97 2949-92-0". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFpfdXkjFQhkRWl3ScWAzQdsElys6OBCqeVt3wetOIpVRbNGV3SW4LQX-cCmUt8BVuhFe_t6FbFigu82AwYFY0ezJbJX5WG1xBUVsuhGLbonAiYFCM5XFtBOA4aFQ2_NhyOluCZr5wvSJQL-3A7839Xm5Vw==]
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